Carumonam
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-[(Z)-[1-(2-amino-1,3-thiazol-4-yl)-2-[[(2S,3S)-2-(carbamoyloxymethyl)-4-oxo-1-sulfoazetidin-3-yl]amino]-2-oxoethylidene]amino]oxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N6O10S2/c13-11-15-4(3-29-11)7(17-28-2-6(19)20)9(21)16-8-5(1-27-12(14)23)18(10(8)22)30(24,25)26/h3,5,8H,1-2H2,(H2,13,15)(H2,14,23)(H,16,21)(H,19,20)(H,24,25,26)/b17-7-/t5-,8+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIMOJFJSJSIGLV-JNHMLNOCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=C(S1)N)C(=NOCC(=O)O)C(=O)NC2C(N(C2=O)S(=O)(=O)O)COC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=C(N=C(S1)N)/C(=N/OCC(=O)O)/C(=O)N[C@H]2[C@H](N(C2=O)S(=O)(=O)O)COC(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N6O10S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3048312 | |
| Record name | Carumonam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
466.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
87638-04-8 | |
| Record name | Carumonam | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=87638-04-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carumonam [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087638048 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Carumonam | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13553 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Carumonam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3048312 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | CARUMONAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/486890PI06 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Structure and Synthesis of Carumonam
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the chemical structure and synthesis of Carumonam, a synthetic monobactam antibiotic. The information presented herein is intended for a technical audience and includes precise chemical nomenclature, a detailed synthetic protocol with quantitative data, and visual representations of its structure and synthesis pathway.
Chemical Structure of this compound
This compound is a monocyclic β-lactam antibiotic, characterized by an isolated azetidinone ring that is not fused to another ring structure.[1] This structural feature contributes to its resistance against many β-lactamases.[2] The systematic chemical name for this compound is [[(Z)-[2-[[(2S,3S)-2-[[(Aminocarbonyl)oxy]methyl]-4-oxo-1-sulfo-3-azetidinyl]amino]-1-(2-amino-4-thiazolyl)-2-oxoethylidene]amino]oxy]acetic acid.[3]
Key Structural Features:
-
Monobactam Core: A central 2-azetidinone ring.
-
Sulfonic Acid Group: Attached to the nitrogen atom of the β-lactam ring.
-
Side Chains: A complex side chain at the C3 position of the azetidinone ring, which is crucial for its antibacterial spectrum and affinity for penicillin-binding proteins (PBPs), and a carbamoyloxymethyl group at the C4 position.[4][5]
Molecular Formula: C₁₂H₁₄N₆O₁₀S₂[3]
Molecular Weight: 466.40 g/mol [3]
Caption: 2D Chemical Structure of this compound.
Synthesis of this compound
Several synthetic routes for this compound have been developed.[3][6] One notable method involves the condensation of (3S-trans)-3-amino-2-(carbamoyloxymethyl)-4-oxo-1-azetidinesulfonic acid with (Z)-2-(2-amino-4-thiazolyl)-2-(carboxymethoxyimino)acetic acid derivatives. A specific, high-yield industrial synthesis for this compound sodium is detailed in Chinese patent CN103044416A.[7] This method avoids the use of strong acids, which can damage the β-lactam ring, and eliminates the residual of 2-mercaptobenzothiazole found in other methods.[7]
The synthesis described in patent CN103044416A involves the reaction of two key intermediates to form this compound, which is then converted to its disodium salt for pharmaceutical use.
Caption: Synthetic Pathway of this compound Sodium.
The following experimental protocol is adapted from the procedure described in patent CN103044416A for the synthesis of this compound sodium.[7]
Step 1: Preparation of this compound
-
In a 500 mL three-necked flask, add 23.9 g (0.1 mol) of (3S-trans)-3-amino-2-(carbamoyloxymethyl)-4-oxo-1-azetidinesulfonic acid and 180 mL of 1,2-dichloroethane.
-
Stir the mixture to dissolve the solids and cool the solution to a temperature between -30°C and -25°C.
-
Begin the dropwise addition of 55.6 g (0.3 mol) of tri-n-butylamine.
-
Simultaneously and gradually, add 33.0 g (0.11 mol) of (Z)-2-(2-amino-4-thiazolyl)-2-(chlorooxoacetamido)acetic acid hydrochloride.
-
Maintain the reaction temperature between -30°C and -25°C and control the pH of the reaction mixture between 7 and 8.
-
After the addition is complete, raise the temperature to 0-5°C and maintain for 3 hours.
-
Following the reaction period, perform a standard work-up procedure to isolate the wet product of this compound.
Step 2: Formation of this compound Sodium
-
Dissolve the wet this compound product from Step 1 in water.
-
Add an inorganic base (the patent suggests an amount that is 2-4 times the molar amount of this compound) to adjust the pH to a range of 5.0 to 6.0.
-
Stir the solution for 0.5 to 3 hours at a temperature of 15-25°C.
-
Gradually add a water-miscible organic solvent (Organic Solvent B) to the solution.
-
After the addition, cool the mixture to between -5°C and 5°C and allow crystallization to occur over 2 hours.
-
Filter the resulting precipitate and wash the filter cake.
-
Dry the collected solid under vacuum at a temperature between 20°C and 60°C to yield this compound sodium.
The following table summarizes the quantitative data from the synthesis described in patent CN103044416A.[7]
| Parameter | Value |
| Starting Materials | |
| (3S-trans)-3-amino-2-(carbamoyloxymethyl)-4-oxo-1-azetidinesulfonic acid | 23.9 g (0.1 mol) |
| (Z)-2-(2-amino-4-thiazolyl)-2-(chlorooxoacetamido)acetic acid hydrochloride | 33.0 g (0.11 mol) |
| Tri-n-butylamine | 55.6 g (0.3 mol) |
| 1,2-dichloroethane | 180 mL |
| Reaction Conditions | |
| Initial Temperature | -30°C to -25°C |
| Reaction pH | 7 - 8 |
| Insulation Temperature | 0°C to 5°C |
| Product Yield and Purity | |
| Yield of this compound Sodium | 35.5 g (69.7%) |
| HPLC Purity | 98.7% |
Conclusion
This compound remains a significant molecule in the landscape of β-lactam antibiotics due to its unique monobactam structure and its efficacy against various Gram-negative bacteria.[2][8] The synthetic pathway detailed in this guide represents an efficient and industrially applicable method for its production, achieving high yield and purity.[7] This information serves as a valuable resource for researchers and professionals involved in the fields of medicinal chemistry and drug development.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound [drugfuture.com]
- 4. Compound | AntibioticDB [antibioticdb.com]
- 5. Synthesis of functionalized 2,3-diaminopropionates and their potential for directed monobactam biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of this compound (AMA-1080) and a Related Compound Starting from (2R, 3R)-Epoxysuccinic Acid [jstage.jst.go.jp]
- 7. CN103044416A - Synthetic method of this compound sodium - Google Patents [patents.google.com]
- 8. In vitro and in vivo antibacterial activities of this compound (AMA-1080), a new N-sulfonated monocyclic beta-lactam antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Developmental Saga of Carumonam: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carumonam, a synthetic monobactam antibiotic, emerged from the quest for novel β-lactam agents with a targeted spectrum of activity and enhanced stability against the ever-growing threat of bacterial resistance. This technical guide provides an in-depth exploration of the discovery, developmental history, and key experimental data of this compound (formerly known as Ro 17-2301 and AMA-1080). It is designed to be a comprehensive resource, offering detailed experimental protocols, quantitative data summaries, and visual representations of its mechanism of action and developmental workflow.
Discovery and Developmental History
The journey of this compound began with the exploration of monocyclic β-lactams, a class of antibiotics characterized by a lone β-lactam ring, not fused to another ring structure like in penicillins and cephalosporins. This structural distinction confers a unique spectrum of activity and resistance profile.
Initial research in the early 1980s by Takeda Chemical Industries in Japan and Hoffmann-La Roche in Switzerland led to the independent development of the same molecule, designated AMA-1080 and Ro 17-2301, respectively. The collaborative efforts that followed propelled the compound, later named this compound, through preclinical and clinical development. A key milestone in its development was the successful chemical synthesis, which allowed for structural modifications to optimize its antibacterial potency and stability. One patented synthesis route starts from L-threonic acid, which is converted through a series of steps to a key intermediate, (3S,4S)-cis-3-amino-4-carbamoyloxymethyl-2-azetidinone-1-sulfonic acid. This nucleus is then condensed with an activated aminothiazole side chain to yield this compound.[1] this compound was eventually marketed in Japan under the trade name Amasulin.[2]
Mechanism of Action: Targeting Bacterial Cell Wall Synthesis
This compound exerts its bactericidal effect by inhibiting a crucial step in the biosynthesis of the bacterial cell wall. Its primary target is Penicillin-Binding Protein 3 (PBP3), a transpeptidase enzyme essential for the cross-linking of peptidoglycan chains in Gram-negative bacteria.[3]
The peptidoglycan layer provides structural integrity to the bacterial cell, protecting it from osmotic stress. By binding with high affinity to PBP3, this compound blocks the transpeptidation reaction, preventing the formation of these essential cross-links. This disruption of cell wall synthesis leads to the formation of filamentous, non-viable bacterial cells and ultimately results in cell lysis. This compound's specificity for PBP3 in Gram-negative bacteria accounts for its targeted spectrum of activity.
In Vitro Antimicrobial Activity
This compound demonstrates potent in vitro activity against a wide range of aerobic Gram-negative bacteria, including members of the Enterobacteriaceae family and Pseudomonas aeruginosa.[4][5][6] A key characteristic of this compound is its high stability to hydrolysis by many common plasmid- and chromosomally-mediated β-lactamases, which are a major mechanism of resistance to other β-lactam antibiotics.[5]
Table 1: In Vitro Activity of this compound (MIC₉₀ in µg/mL)
| Organism (Number of Isolates) | This compound MIC₉₀ (µg/mL) | Comparator MIC₉₀ (µg/mL) | Reference |
| Escherichia coli | 0.5 | Aztreonam: >128, Ceftazidime: 0.5 | [4] |
| Klebsiella pneumoniae | 0.5 | Aztreonam: 1, Ceftazidime: 1 | [4] |
| Enterobacter cloacae | 2 | Aztreonam: >128, Ceftazidime: 16 | [4] |
| Serratia marcescens | 2 | Aztreonam: 16, Ceftazidime: 4 | [4] |
| Proteus mirabilis | 0.12 | Aztreonam: 0.25, Ceftazidime: 0.25 | [4] |
| Pseudomonas aeruginosa (140) | 16 | Aztreonam: 32, Ceftazidime: 8, Imipenem: 4 | [7] |
| Pseudomonas aeruginosa | 12.5 | Aztreonam: 12.5, Ceftazidime: 6.25 | [3] |
| Enterobacteriaceae (311) | - | Aztreonam, Cefotaxime, Ceftazidime, Cefotetan, Ceftriaxone (this compound showed equal or higher potency) | [5] |
Pharmacokinetics
The pharmacokinetic profile of this compound has been evaluated in both preclinical animal models and human clinical trials. It is administered intravenously.[8][9]
Table 2: Pharmacokinetic Parameters of this compound
| Species | Dose | Cmax (µg/mL) | t₁/₂ (h) | Vd (L/kg) | CL (mL/min/kg) | Protein Binding (%) | Reference |
| Preclinical | |||||||
| Mouse | 20 mg/kg (SC) | 41 | 0.24 | - | 16.7 | 20 | [10] |
| Rat | 20 mg/kg (IM) | 48 | 0.35 | - | 11.4 | 36 | [10] |
| Rabbit | 20 mg/kg (IM) | 55 | 0.53 | - | 6.3 | 21 | [10] |
| Dog | 20 mg/kg (IM) | 50 | 1.10 | - | 5.1 | 11 | [10] |
| Monkey | 20 mg/kg (IM) | 68 | 0.83 | - | 4.5 | 24 | [10] |
| Clinical | |||||||
| Human | 1g (IV) | 108 | 1.4 | 0.18 (steady state) | 1.97 (118 mL/min) | 28 | [11] |
| Human | 2g (IV) | 211 | 1.4 | 0.18 (steady state) | 1.97 (118 mL/min) | 28 | [11] |
| Human | 2g (IV infusion) | >75 | 1.68 | - | - | - | [9][12] |
Clinical Efficacy
Clinical studies have demonstrated the efficacy of this compound in treating various infections caused by susceptible Gram-negative bacteria. In an open study involving 24 patients with bacterial septicemia or severe sepsis, this compound administered at 1g or 2g three times a day resulted in an overall clinical cure rate of 84% and a bacteriological cure rate of 72%.[13] The pathogens isolated in this study included E. coli, Klebsiella aerogenes, Enterobacter cloacae, and Pseudomonas spp.[13]
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
This protocol outlines the general procedure for determining the MIC of this compound against bacterial isolates.
Materials:
-
This compound analytical standard
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Sterile saline or broth for dilution
-
Spectrophotometer or nephelometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or buffer) at a concentration of 1280 µg/mL.
-
Serial Dilutions: Perform serial two-fold dilutions of the this compound stock solution in CAMHB in the wells of a 96-well plate to achieve a range of concentrations (e.g., 64 µg/mL to 0.06 µg/mL).
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture (18-24 hours old) in sterile saline or broth. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Inoculation: Dilute the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Incubation: Incubate the inoculated plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.[14][15][16][17]
β-Lactamase Stability Assay
This spectrophotometric assay is used to determine the stability of this compound in the presence of β-lactamase enzymes.
Materials:
-
This compound solution
-
Purified β-lactamase enzyme preparation
-
Nitrocefin (a chromogenic cephalosporin substrate)
-
Phosphate buffer (pH 7.0)
-
Spectrophotometer capable of reading at 482-490 nm
-
Cuvettes or microplate reader
Procedure:
-
Reaction Mixture Preparation: Prepare a reaction mixture containing phosphate buffer, a known concentration of the β-lactamase enzyme, and the this compound solution to be tested.
-
Pre-incubation: Pre-incubate the reaction mixture for a defined period to allow for any potential hydrolysis of this compound by the β-lactamase.
-
Addition of Nitrocefin: Add a solution of nitrocefin to the reaction mixture.
-
Spectrophotometric Measurement: Immediately measure the change in absorbance at 482-490 nm over time. The hydrolysis of nitrocefin by any remaining active β-lactamase results in a color change from yellow to red, leading to an increase in absorbance.
-
Data Analysis: The rate of nitrocefin hydrolysis is proportional to the residual β-lactamase activity. By comparing the rate of hydrolysis in the presence and absence of this compound, its stability to the specific β-lactamase can be determined. A slow rate of hydrolysis indicates high stability.[18][19][20][21][22]
Conclusion
This compound stands as a significant development in the field of monobactam antibiotics. Its targeted activity against clinically important Gram-negative pathogens, coupled with its notable stability against many β-lactamases, has provided a valuable therapeutic option. The comprehensive data on its in vitro activity, pharmacokinetic profile, and mechanism of action, as detailed in this guide, underscore its place in the antimicrobial armamentarium and provide a foundation for future research and development of novel β-lactamase-stable antibiotics.
References
- 1. Synthesis of this compound (AMA-1080) and a Related Compound Starting from (2R, 3R)-Epoxysuccinic Acid [jstage.jst.go.jp]
- 2. CN103044416A - Synthetic method of this compound sodium - Google Patents [patents.google.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Antibacterial properties of this compound (Ro 17-2301, AMA-1080), a new sulfonated monocyclic beta-lactam antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound's in-vitro activity against gram-negative bacteria and its stability to their beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. In vitro activity of this compound (RO 17-2301) and twelve other antimicrobials against clinical isolates of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Pharmacokinetics of this compound after single and multiple 1- and 2-g dosage regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics and tissue penetration of this compound, a new synthetic monobactam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative pharmacokinetics of this compound and aztreonam in mice, rats, rabbits, dogs, and cynomolgus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Multiple intravenous dose pharmacokinetic study of this compound in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Pharmacokinetics and tissue penetration of this compound, a new synthetic monobactam - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Clinical efficacy of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 15. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 16. goldbio.com [goldbio.com]
- 17. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 18. A spectrophotometric assay of beta-lactamase action on penicillins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A spectrophotometric assay of β-lactamase action on penicillins (Short Communication) - PMC [pmc.ncbi.nlm.nih.gov]
- 20. sigmaaldrich.com [sigmaaldrich.com]
- 21. docs.aatbio.com [docs.aatbio.com]
- 22. content.abcam.com [content.abcam.com]
Carumonam: A Technical Guide to its Antibacterial Spectrum and In Vitro Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carumonam is a monobactam antibiotic with a targeted spectrum of activity primarily directed against Gram-negative aerobic bacteria. Its mechanism of action involves the specific inhibition of bacterial cell wall synthesis through high affinity for penicillin-binding protein 3 (PBP3), leading to filamentation and subsequent cell lysis. This targeted approach results in potent activity against many clinically significant pathogens, including members of the Enterobacteriaceae family and Pseudomonas aeruginosa. Notably, this compound exhibits a high degree of stability to hydrolysis by a wide range of β-lactamases, both plasmid-mediated and chromosomal. This technical guide provides a comprehensive overview of this compound's antibacterial spectrum, quantitative in vitro activity, and the experimental protocols used for its evaluation.
Antibacterial Spectrum
This compound's antibacterial activity is concentrated on Gram-negative aerobic bacilli. It has demonstrated potent in vitro efficacy against a broad range of Enterobacteriaceae and Pseudomonas aeruginosa.[1][2][3] Conversely, it lacks clinically relevant activity against Gram-positive cocci, such as Staphylococcus aureus, and anaerobic bacteria.[4]
The spectrum of activity for this compound is similar to that of aztreonam.[2] It is particularly effective against members of the Enterobacteriaceae family, with Minimum Inhibitory Concentrations (MICs) for 90% of isolates (MIC90) often being ≤0.5 µg/mL.[3] this compound has also shown enhanced activity against certain species like Klebsiella oxytoca, Citrobacter freundii, and Enterobacter cloacae when compared to other β-lactams like ceftriaxone.[5] For Pseudomonas aeruginosa, its activity is comparable to that of ceftazidime.[1]
Quantitative In Vitro Activity
The in vitro potency of this compound has been extensively evaluated using standardized microdilution techniques. The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound against key Gram-negative pathogens.
Table 1: In Vitro Activity of this compound against Enterobacteriaceae
| Organism | No. of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |
| Escherichia coli | Various | 0.013 - 25 | - | 0.5 | [3][6] |
| Klebsiella pneumoniae | Various | 0.013 - 25 | - | 0.5 | [3][6] |
| Klebsiella oxytoca | Various | 0.013 - 25 | - | 0.5 | [3][6] |
| Enterobacter cloacae | Various | 0.013 - 25 | - | 0.5 | [3][6] |
| Citrobacter freundii | Various | 0.013 - 25 | - | 0.5 | [3][6] |
| Proteus mirabilis | Various | 0.013 - 25 | - | 0.5 | [3][6] |
| Serratia marcescens | Various | 0.013 - 25 | - | 0.5 | [3][6] |
Table 2: In Vitro Activity of this compound against Pseudomonas aeruginosa
| No. of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |
| 140 | - | - | - | [7] |
| Various | 0.013 - 25 | - | 12.5 | [6] |
| Gentamicin-Resistant Strains | - | - | 8 | [8] |
Mechanism of Action: Targeting Penicillin-Binding Protein 3
This compound exerts its bactericidal effect by inhibiting the final step of peptidoglycan synthesis in the bacterial cell wall. This is achieved through its high affinity for and subsequent inactivation of penicillin-binding proteins (PBPs), which are essential enzymes in this process.
Specifically, this compound has demonstrated a primary and very high affinity for Penicillin-Binding Protein 3 (PBP3).[9][10] PBP3 is a critical enzyme involved in the septation process during bacterial cell division. The inhibition of PBP3 by this compound prevents the formation of the cross-wall, leading to the elongation of the bacterial cell into a filamentous form.[11] This ultimately results in cell lysis and death. This compound shows significantly lower affinity for other PBPs in Gram-negative bacteria.[10] This specific targeting of PBP3 is a key determinant of its antibacterial activity and the morphological changes observed in susceptible bacteria upon exposure.
Figure 1. Mechanism of action of this compound.
Experimental Protocols
Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution
The in vitro activity of this compound is quantitatively assessed by determining the Minimum Inhibitory Concentration (MIC) using the broth microdilution method, following the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
a. Preparation of Reagents and Media:
-
This compound Stock Solution: Prepare a stock solution of this compound powder in a suitable solvent (e.g., sterile distilled water or buffer) to a known concentration.
-
Media: Use cation-adjusted Mueller-Hinton Broth (CAMHB) for susceptibility testing of non-fastidious aerobic bacteria.
-
Bacterial Inoculum: Prepare a standardized bacterial inoculum from 4-5 isolated colonies grown overnight on a non-selective agar plate. Suspend the colonies in a sterile saline solution to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
b. Assay Procedure:
-
Dispense 50 µL of CAMHB into each well of a 96-well microtiter plate.
-
Serially dilute the this compound stock solution in the microtiter plate to achieve a range of desired concentrations.
-
Add 50 µL of the standardized bacterial inoculum to each well, resulting in a final volume of 100 µL.
-
Include a growth control well (inoculum without antibiotic) and a sterility control well (media without inoculum).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
c. Interpretation of Results:
-
The MIC is defined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
Figure 2. Workflow for MIC determination.
Time-Kill Assay
Time-kill assays are performed to evaluate the bactericidal or bacteriostatic activity of this compound over time.
a. Preparation:
-
Prepare a logarithmic-phase bacterial culture in CAMHB.
-
Prepare this compound solutions at various multiples of the predetermined MIC (e.g., 1x, 2x, 4x MIC).
b. Assay Procedure:
-
Add the this compound solutions to the bacterial cultures to achieve the desired final concentrations.
-
Include a growth control (no antibiotic).
-
Incubate the cultures at 35°C with shaking.
-
At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), withdraw aliquots from each culture.
-
Perform serial dilutions of the aliquots in sterile saline.
-
Plate the dilutions onto appropriate agar plates and incubate for 18-24 hours.
-
Count the number of viable colonies (CFU/mL) for each time point.
c. Data Analysis:
-
Plot the log₁₀ CFU/mL versus time for each this compound concentration and the growth control.
-
Bactericidal activity is typically defined as a ≥3-log₁₀ reduction (99.9% kill) in CFU/mL from the initial inoculum.
Resistance Mechanisms
This compound demonstrates notable stability against a wide array of β-lactamase enzymes, which are a common mechanism of resistance to β-lactam antibiotics. It is resistant to hydrolysis by most plasmid-mediated β-lactamases (e.g., TEM, SHV, OXA) and chromosomal β-lactamases.[2] However, resistance can emerge through mechanisms such as alterations in the target PBP3 or through the production of certain carbapenemases that can hydrolyze monobactams.
Conclusion
This compound is a potent monobactam antibiotic with a focused and effective antibacterial spectrum against clinically important Gram-negative pathogens. Its high affinity for PBP3, coupled with its stability to many β-lactamases, makes it a valuable agent for the treatment of infections caused by susceptible organisms. The standardized in vitro testing methodologies outlined in this guide are crucial for the accurate assessment of its activity and for guiding its appropriate clinical use. Further research into resistance mechanisms and its application in combination therapies will continue to define its role in the antimicrobial armamentarium.
References
- 1. This compound's in-vitro activity against gram-negative bacteria and its stability to their beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The anti-microbial activity, beta-lactamase stability, and disk diffusion susceptibility testing of this compound (RO 17-2301, AMA-1080), a new monobactam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Antibacterial properties of this compound (Ro 17-2301, AMA-1080), a new sulfonated monocyclic beta-lactam antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro activity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comparative in vitro activity of this compound (Ro 17-2301/AMA-1080), a new monobactam, and ceftriaxone against aerobic or facultative gram-negative isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. In vitro activity of this compound (RO 17-2301) and twelve other antimicrobials against clinical isolates of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Comparative in vitro antimicrobial activity of this compound, a new monocyclic beta-lactam - PMC [pmc.ncbi.nlm.nih.gov]
- 9. karger.com [karger.com]
- 10. karger.com [karger.com]
- 11. Bactericidal and bacteriolytic activities of this compound and its effect on bacterial morphology - PubMed [pubmed.ncbi.nlm.nih.gov]
Carumonam's Resilience: A Technical Guide to its Stability Against Beta-Lactamase Hydrolysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carumonam, a monobactam antibiotic, exhibits a notable resistance to hydrolysis by a wide array of bacterial beta-lactamases. This intrinsic stability is a cornerstone of its efficacy against many gram-negative bacteria that have acquired resistance to other β-lactam antibiotics through the production of these enzymes. This technical guide provides an in-depth analysis of this compound's interaction with beta-lactamases, summarizing available data on its stability, detailing relevant experimental protocols, and visualizing the key molecular pathways involved.
Core Principles of this compound's Beta-Lactamase Resistance
This compound's primary mechanism of action involves the inhibition of penicillin-binding proteins (PBPs), essential enzymes in bacterial cell wall synthesis.[1][2] By binding to these proteins, this compound disrupts peptidoglycan cross-linking, leading to cell lysis and bacterial death. A crucial aspect of its clinical utility is its ability to evade inactivation by beta-lactamases, enzymes produced by bacteria that hydrolyze the β-lactam ring of many antibiotics, rendering them ineffective.
This compound has demonstrated exceptional stability against a broad spectrum of common plasmid- and chromosomally-mediated beta-lactamases.[3][4][5] This includes enzymes from the TEM, OXA, and PSE families, as well as chromosomal enzymes like P99.[3]
Quantitative Analysis of Beta-Lactamase Stability
One key finding highlights that enzymes from Klebsiella oxytoca hydrolyze aztreonam, another monobactam, at rates at least five times higher than this compound.[3] This superior stability is reflected in its potent activity against this organism.
Table 1: Comparative Hydrolysis and Minimum Inhibitory Concentrations (MIC)
| Organism/Enzyme | Observation | Reference Compound | Finding | Source |
| Klebsiella oxytoca enzymes | Relative Hydrolysis Rate | Aztreonam | Aztreonam hydrolyzed ≥5-fold faster than this compound | [3] |
| Klebsiella oxytoca | MIC90 | Aztreonam | This compound: 0.2 µg/mL; Aztreonam: 50 µg/mL | [2] |
| Various Beta-Lactamases (TEM, OXA, PSE, P99, K1, K14) | Stability | - | This compound is very stable to hydrolysis. | [3] |
Experimental Protocols
Determination of Beta-Lactamase Activity (Spectrophotometric Assay)
This protocol outlines a general method for determining the rate of hydrolysis of a β-lactam substrate by a purified beta-lactamase or a bacterial cell lysate. Nitrocefin, a chromogenic cephalosporin, is a common substrate used for such assays as its hydrolysis leads to a distinct color change that can be monitored spectrophotometrically. While this compound's hydrolysis is minimal, this method can be used to compare its stability against other more labile β-lactams.
Materials:
-
Purified beta-lactamase or bacterial cell lysate
-
This compound solution of known concentration
-
Nitrocefin solution (as a positive control substrate)
-
Phosphate buffer (e.g., 50 mM, pH 7.0)
-
Spectrophotometer capable of measuring absorbance at 486 nm (for Nitrocefin)
-
Cuvettes or microplate reader
Procedure:
-
Enzyme Preparation: Prepare a solution of the beta-lactamase enzyme in phosphate buffer to a final concentration suitable for measurable activity with a control substrate like Nitrocefin.
-
Substrate Preparation: Prepare solutions of this compound and a control substrate (e.g., Penicillin G or Nitrocefin) in the same phosphate buffer. A range of concentrations should be prepared to determine kinetic parameters.
-
Assay:
-
Equilibrate the spectrophotometer to the desired temperature (e.g., 25°C or 37°C).
-
To a cuvette, add the phosphate buffer and the substrate solution (this compound or control).
-
Initiate the reaction by adding a small volume of the enzyme solution and mix quickly.
-
Monitor the change in absorbance over time at the appropriate wavelength. For Nitrocefin, this is 486 nm. For this compound, as it lacks a significant chromophore change upon hydrolysis, this direct method is not feasible. Indirect competition assays would be necessary.
-
-
Data Analysis:
-
Calculate the initial rate of hydrolysis (V0) from the linear portion of the absorbance versus time plot.
-
The molar absorptivity of hydrolyzed Nitrocefin can be used to convert the rate of change in absorbance to the rate of substrate hydrolysis (µmol/min).
-
For determining kinetic parameters (Km and Vmax), repeat the assay with varying substrate concentrations and plot the initial velocities against substrate concentration. Fit the data to the Michaelis-Menten equation.
-
Minimum Inhibitory Concentration (MIC) Testing for this compound
This protocol describes the broth microdilution method to determine the MIC of this compound against beta-lactamase-producing bacterial strains.
Materials:
-
This compound powder
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial inoculum standardized to 0.5 McFarland turbidity
-
Incubator (35°C ± 2°C)
Procedure:
-
Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., water or buffer) at a high concentration.
-
Serial Dilutions: Perform serial two-fold dilutions of the this compound stock solution in CAMHB directly in the 96-well microtiter plates to achieve a range of final concentrations.
-
Inoculum Preparation: Prepare a bacterial suspension in sterile saline or broth equivalent to a 0.5 McFarland standard. This should be further diluted to achieve a final inoculum density of approximately 5 x 105 colony-forming units (CFU)/mL in each well.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the different concentrations of this compound. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubation: Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.
Signaling Pathways and Induction of Beta-Lactamases
A critical aspect of this compound's resistance profile is its lack of ability to induce the expression of beta-lactamases, particularly the chromosomal AmpC enzymes.[6] In many gram-negative bacteria, the expression of AmpC is inducible in the presence of certain β-lactam antibiotics. This induction is a complex process linked to the recycling of the bacterial cell wall.
The signaling pathway for AmpC induction involves several key proteins:
-
AmpG: A permease in the cytoplasmic membrane that transports muropeptides (fragments of the cell wall) into the cytoplasm.
-
AmpD: A cytosolic N-acetylmuramyl-L-alanine amidase that cleaves these muropeptides.
-
AmpR: A transcriptional regulator that, in the absence of an inducer, represses the transcription of the ampC gene.
When a bacterium is exposed to an inducing β-lactam, the inhibition of PBPs leads to an accumulation of certain muropeptides. These muropeptides are transported into the cytoplasm by AmpG. If the concentration of these muropeptides overwhelms the activity of AmpD, they bind to AmpR, converting it from a repressor to an activator of ampC transcription. This leads to increased production of the AmpC beta-lactamase and, consequently, antibiotic resistance.
This compound is considered a poor inducer of this pathway. This means that its presence does not significantly trigger the upregulation of AmpC beta-lactamase production, further contributing to its effectiveness against bacteria that possess this resistance mechanism.
Visualizations
References
- 1. Providing β-lactams a helping hand: targeting the AmpC β-lactamase induction pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The anti-microbial activity, beta-lactamase stability, and disk diffusion susceptibility testing of this compound (RO 17-2301, AMA-1080), a new monobactam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Complex Regulation Pathways of AmpC-Mediated β-Lactam Resistance in Enterobacter cloacae Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Primer on AmpC β-Lactamases: Necessary Knowledge for an Increasingly Multidrug-resistant World - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Regulation of inducible AmpC beta-lactamase expression among Enterobacteriaceae - PubMed [pubmed.ncbi.nlm.nih.gov]
The Initial Pharmacokinetics and Pharmacodynamics of Carumonam: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carumonam is a synthetic N-sulfonated monocyclic β-lactam antibiotic, belonging to the monobactam class.[1] Its unique structure confers a targeted spectrum of activity, primarily against aerobic Gram-negative bacteria, including many strains resistant to other β-lactam antibiotics.[2] This technical guide provides an in-depth overview of the initial pharmacokinetic and pharmacodynamic properties of this compound, summarizing key data, detailing experimental methodologies, and visualizing its mechanism of action.
Pharmacokinetics
The pharmacokinetic profile of this compound has been characterized in healthy volunteers and in specific patient populations, revealing a disposition typical of a parenterally administered, renally cleared antibiotic.
Data Presentation: Pharmacokinetic Parameters of this compound in Healthy Adults
| Parameter | Value | Reference |
| Elimination Half-life (t½) | 1.3 - 1.7 hours | [3][4][5] |
| Volume of Distribution (Vd) | 0.16 - 0.19 L/kg | [3][5] |
| Plasma Protein Binding | 28% | [3][5] |
| Total Body Clearance | 96.2 - 122.3 mL/min | [3][5] |
| Urinary Excretion (24h, unchanged) | 75.0% - 80.7% | [3][4][5] |
| Peak Serum Concentration (after 1g IV) | ~118 µg/mL | [6] |
| Tissue Penetration (Blister Fluid) | Excellent (mean penetration of 101.6%) | [4][7] |
Experimental Protocols: Pharmacokinetic Studies
The pharmacokinetic parameters of this compound in humans were primarily determined through studies involving healthy adult volunteers.[3][4][5][6]
-
Study Design: Single and multiple intravenous dose studies were conducted.[3][5] For single-dose studies, a dose of 1g or 2g of this compound was typically administered via intravenous infusion.[3][4][6] Multiple-dose regimens often involved administering 1g or 2g every 8 hours.[3][5]
-
Sample Collection: Blood and urine samples were collected at predetermined intervals over a 24-hour period.[3][5]
-
Analytical Method: The concentration of this compound in plasma and urine was quantified using a sensitive and selective high-performance liquid chromatography (HPLC) method.[3][8] This involved protein precipitation from plasma samples, followed by separation and quantification using a reversed-phase column with UV detection.[8]
-
Pharmacokinetic Analysis: The collected concentration-time data were analyzed using pharmacokinetic modeling, often a two-compartment model, to determine key parameters such as elimination half-life, volume of distribution, and clearance.[9]
The following diagram illustrates a generalized workflow for a human pharmacokinetic study of this compound.
Pharmacodynamics
This compound exerts its bactericidal effect by targeting the synthesis of the bacterial cell wall. Its in vitro activity has been extensively studied against a wide range of clinical isolates.
Mechanism of Action
This compound's primary mechanism of action is the inhibition of bacterial cell wall synthesis.[10][11] It specifically binds with high affinity to penicillin-binding protein 3 (PBP3) of Gram-negative bacteria.[12] This binding inactivates the enzyme, preventing the cross-linking of peptidoglycan chains, which is a critical step in maintaining the structural integrity of the bacterial cell wall.[10][11] The weakened cell wall leads to the formation of filamentous, non-viable bacterial forms and eventual cell lysis.[11][13] A key feature of this compound is its stability against hydrolysis by a wide variety of plasmid-mediated and chromosomally-mediated β-lactamases, which are a common cause of resistance to other β-lactam antibiotics.[2][12][14]
The signaling pathway for this compound's mechanism of action is depicted below.
In Vitro Activity
This compound demonstrates potent in vitro activity against a broad spectrum of aerobic Gram-negative bacteria.[2][12][15] It is particularly active against members of the Enterobacteriaceae family and Pseudomonas aeruginosa.[12][16] Notably, it is not active against Gram-positive cocci and anaerobic bacteria.[2][15]
Data Presentation: In Vitro Susceptibility of Selected Gram-Negative Bacteria to this compound
| Bacterial Species | MIC Range (µg/mL) | MIC90 (µg/mL) | Reference(s) |
| Enterobacteriaceae (overall) | 0.013 - 25 | ≤ 0.5 (for 91% of isolates) | [12][15] |
| Klebsiella oxytoca | - | 0.2 | [12] |
| Klebsiella pneumoniae | - | - | [12] |
| Enterobacter cloacae | - | - | [12] |
| Pseudomonas aeruginosa | 0.78 - 25 | 12.5 | [6][12] |
| Gentamicin-resistant P. aeruginosa | - | 8 | [16] |
| Haemophilus influenzae | - | - | [12] |
MIC90: Minimum inhibitory concentration required to inhibit the growth of 90% of isolates.
Experimental Protocols: In Vitro Susceptibility Testing
The in vitro activity of this compound is typically determined using standardized methods from the Clinical and Laboratory Standards Institute (CLSI).
-
Minimum Inhibitory Concentration (MIC) Determination:
-
Broth Microdilution: This method involves preparing serial twofold dilutions of this compound in Mueller-Hinton broth in microtiter plates.[2] A standardized inoculum of the test bacterium is added to each well. The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth after 16-20 hours of incubation at 35°C.
-
Agar Dilution: Serial dilutions of this compound are incorporated into molten Mueller-Hinton agar, which is then poured into petri dishes.[2] A standardized suspension of the test bacteria is then inoculated onto the surface of the agar plates. The MIC is the lowest concentration of the antibiotic that prevents visible growth after incubation.
-
-
Time-Kill Curve Analysis: To assess the bactericidal activity of this compound, time-kill curve studies are performed.[13][17] A starting inoculum of a specific bacterial strain is exposed to various concentrations of this compound in a broth medium. At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), aliquots are removed, serially diluted, and plated on agar to determine the number of viable bacteria (colony-forming units per milliliter).[17] A bactericidal effect is generally defined as a ≥3-log10 reduction in the initial inoculum.
The workflow for a time-kill curve experiment is outlined below.
Conclusion
This compound exhibits a favorable pharmacokinetic profile characterized by a short half-life and primary elimination through the kidneys. Its pharmacodynamics are defined by potent, targeted bactericidal activity against a range of clinically important Gram-negative pathogens, mediated by the specific inhibition of PBP3. This activity is maintained in the presence of many β-lactamases. The data and methodologies presented in this guide provide a comprehensive foundation for further research and development of this important antimicrobial agent.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. The anti-microbial activity, beta-lactamase stability, and disk diffusion susceptibility testing of this compound (RO 17-2301, AMA-1080), a new monobactam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics of this compound after single and multiple 1- and 2-g dosage regimens - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetics and tissue penetration of this compound, a new synthetic monobactam - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics of this compound after single and multiple 1- and 2-g dosage regimens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A CLINICAL STUDY ON this compound [jstage.jst.go.jp]
- 7. Pharmacokinetics and tissue penetration of this compound, a new synthetic monobactam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of the monocyclic beta-lactam antibiotic this compound in plasma and urine by ion-pair and ion-suppression reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics of this compound (AMA-1080) in patients with impaired renal function and in those undergoing hemodialysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 11. What is this compound Sodium used for? [synapse.patsnap.com]
- 12. In vitro and in vivo antibacterial activities of this compound (AMA-1080), a new N-sulfonated monocyclic beta-lactam antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Bactericidal and bacteriolytic activities of this compound and its effect on bacterial morphology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The in-vitro activity and beta-lactamase stability of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. In vitro activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Comparative in vitro antimicrobial activity of this compound, a new monocyclic beta-lactam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Pharmacokinetics and Pharmacodynamics of Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Deep Dive into Monobactams: Foundational Differences Between Carumonam and Aztreonam
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth comparison of carumonam and aztreonam, two key members of the monobactam class of antibiotics. While sharing a common core structure and a targeted mechanism of action, their subtle yet significant foundational differences in chemical structure, antimicrobial spectrum, pharmacokinetic properties, and resistance profiles have important implications for their clinical application and future drug development.
Core Structural and Mechanistic Differences
This compound and aztreonam are synthetic monocyclic β-lactam antibiotics. Unlike bicyclic β-lactams (e.g., penicillins and cephalosporins), their core is a single β-lactam ring, which is a key determinant of their focused Gram-negative activity and reduced cross-allergenicity with other β-lactam classes.[1][2]
Chemical Structure: The primary structural distinction lies in the side chain at the C4 position of the azetidinone ring. This compound possesses a β-carbamyloxymethyl group at this position, whereas aztreonam has a methyl group.[3][4] This seemingly minor alteration influences the molecule's stability and interaction with bacterial targets. Both molecules share the same C3 side chain, featuring an aminothiazole oxime moiety, which is crucial for their potent antibacterial activity.[5]
Mechanism of Action: Both this compound and aztreonam exert their bactericidal effect by inhibiting bacterial cell wall synthesis. They exhibit a high and specific affinity for Penicillin-Binding Protein 3 (PBP3), an essential transpeptidase involved in the septation process during bacterial cell division.[6][7] Inhibition of PBP3 leads to the formation of long, filamentous bacterial forms and eventual cell lysis.[6] Their focused action on PBP3 is a hallmark of their activity against aerobic Gram-negative bacilli. They show poor affinity for the PBPs of Gram-positive and anaerobic bacteria, rendering them ineffective against these organisms.[3][7]
Figure 1: Mechanism of Action Pathway for Monobactams.
In-Vitro Activity: A Comparative Analysis
This compound and aztreonam share a similar antimicrobial spectrum, which is largely restricted to aerobic and facultative Gram-negative bacteria.[8][9] However, comparative studies reveal that this compound often exhibits equal or slightly greater potency. Notably, this compound has demonstrated enhanced activity against certain species like Pseudomonas aeruginosa, Klebsiella oxytoca, Citrobacter freundii, and Enterobacter cloacae.[10] It can also be more effective against Enterobacteriaceae strains that are resistant to third-generation cephalosporins.[4][8]
| Organism (No. of Isolates) | Antibiotic | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) | Reference |
| Escherichia coli | This compound | ≤0.12 | 0.25 | ≤0.12 - 128 | [4] |
| Aztreonam | ≤0.12 | 0.25 | ≤0.12 - >128 | [4] | |
| Klebsiella pneumoniae | This compound | ≤0.12 | 0.25 | ≤0.12 - 128 | [4] |
| Aztreonam | ≤0.12 | 0.5 | ≤0.12 - >128 | [4] | |
| Klebsiella oxytoca | This compound | 0.25 | 0.5 | ≤0.12 - 4 | [4] |
| Aztreonam | 0.25 | 128 | ≤0.12 - >128 | [4] | |
| Enterobacter cloacae | This compound | 0.25 | 32 | ≤0.12 - >128 | [4] |
| Aztreonam | 0.5 | 64 | ≤0.12 - >128 | [4] | |
| Citrobacter freundii | This compound | 0.25 | 4 | ≤0.12 - 128 | [4] |
| Aztreonam | 0.5 | 32 | ≤0.12 - >128 | [4] | |
| Serratia marcescens | This compound | 0.5 | 2 | ≤0.12 - 8 | [4] |
| Aztreonam | 1 | 8 | ≤0.12 - 32 | [4] | |
| Pseudomonas aeruginosa | This compound | 4 | 16 | 0.25 - 128 | [4] |
| Aztreonam | 8 | 32 | 0.5 - >128 | [4] | |
| Gentamicin-Resistant P. aeruginosa | This compound | 8 | 8 | - | [11] |
| Aztreonam | 16 | 64 | - | [11] |
Table 1: Comparative In-Vitro Activity (MIC) of this compound and Aztreonam against Gram-Negative Bacilli.
Resistance Profiles and β-Lactamase Stability
Resistance to monobactams can arise from several mechanisms, including enzymatic degradation by β-lactamases, alterations in PBP targets, and reduced permeability or active efflux.[7]
β-Lactamase Stability: Both this compound and aztreonam are highly resistant to hydrolysis by many common plasmid- and chromosomally-mediated β-lactamases, including TEM and SHV types.[8] A critical difference, however, is their stability against the K1 β-lactamase produced by Klebsiella oxytoca. This compound is significantly more stable to this enzyme than aztreonam.[3][8] Hydrolysis rates for aztreonam by K1 enzymes can be fivefold or higher than those for this compound, which correlates with the higher MIC values observed for aztreonam against these strains.[4][8]
References
- 1. lecturio.com [lecturio.com]
- 2. researchgate.net [researchgate.net]
- 3. The in-vitro activity and beta-lactamase stability of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. Conjugation of Aztreonam, a Synthetic Monocyclic β-Lactam Antibiotic, to a Siderophore Mimetic Significantly Expands Activity Against Gram-Negative Bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Structural basis for effectiveness of siderophore-conjugated monocarbams against clinically relevant strains of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The anti-microbial activity, beta-lactamase stability, and disk diffusion susceptibility testing of this compound (RO 17-2301, AMA-1080), a new monobactam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative in vitro activity of this compound (Ro 17-2301/AMA-1080), a new monobactam, and ceftriaxone against aerobic or facultative gram-negative isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Comparative in vitro antimicrobial activity of this compound, a new monocyclic beta-lactam - PubMed [pubmed.ncbi.nlm.nih.gov]
Carumonam: An In-depth Technical Guide on its Spectrum of Activity Against Clinical Isolates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carumonam is a monobactam antibiotic with a targeted spectrum of activity primarily against aerobic Gram-negative bacteria.[1] As a member of the β-lactam class of antibiotics, its mechanism of action involves the inhibition of bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), specifically showing a high affinity for PBP-3 of Gram-negative bacteria.[2][3] This targeted action results in bacterial cell lysis and death. This technical guide provides a comprehensive overview of the in vitro activity of this compound against a wide range of clinical isolates, details the standardized experimental protocols for its susceptibility testing, and presents its spectrum of activity through clear visualizations.
Spectrum of Antimicrobial Activity
This compound demonstrates potent in vitro activity against a broad spectrum of aerobic Gram-negative bacilli, including most members of the Enterobacteriaceae family and Pseudomonas aeruginosa.[3][4] Its antimicrobial spectrum is often compared to that of aztreonam.[4] Notably, this compound is stable in the presence of many common plasmid- and chromosomally-mediated β-lactamases, which can confer resistance to other β-lactam antibiotics.[4] However, it lacks clinically relevant activity against Gram-positive cocci and anaerobic bacteria.[5][6]
Data Presentation: In Vitro Susceptibility of Clinical Isolates to this compound
The following tables summarize the in vitro activity of this compound against a variety of clinically significant Gram-negative bacteria. The data is presented as Minimum Inhibitory Concentration (MIC) values, which represent the lowest concentration of an antibiotic that prevents visible growth of a microorganism. MIC50 and MIC90 values indicate the concentrations at which 50% and 90% of the tested isolates are inhibited, respectively.
Table 1: In Vitro Activity of this compound against Enterobacteriaceae
| Bacterial Species (Number of Isolates) | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Escherichia coli | 0.12 | 0.5 | ≤0.06 - >128 |
| Klebsiella pneumoniae | 0.12 | 0.5 | ≤0.06 - >128 |
| Klebsiella oxytoca | 0.06 | 0.2 | ≤0.06 - 1 |
| Enterobacter cloacae | 0.25 | 8 | ≤0.06 - >128 |
| Serratia marcescens | 0.5 | 4 | ≤0.06 - >128 |
| Proteus mirabilis | 0.12 | 0.25 | ≤0.06 - 1 |
| Citrobacter freundii | 0.25 | 8 | ≤0.06 - 64 |
Note: Data compiled from multiple sources. MIC values can vary based on testing methodology and geographic location of isolates.
Table 2: In Vitro Activity of this compound against Pseudomonas aeruginosa
| Bacterial Species (Number of Isolates) | MIC50 (µg/mL) | MIC90 (µg/mL) | MIC Range (µg/mL) |
| Pseudomonas aeruginosa | 4 | 16 | 0.25 - >128 |
| P. aeruginosa (ceftazidime-resistant) | 8 | 32 | 0.5 - >128 |
Note: Data compiled from multiple sources. MIC values can vary based on testing methodology and resistance profiles of isolates.
Experimental Protocols for Susceptibility Testing
The in vitro susceptibility of clinical isolates to this compound is determined using standardized methods, primarily broth microdilution and agar dilution, as outlined by the Clinical and Laboratory Standards Institute (CLSI).
Broth Microdilution Method (based on CLSI Document M07)
This method involves the serial dilution of this compound in a liquid growth medium to determine the MIC.
-
Preparation of Antimicrobial Stock Solution: A stock solution of this compound is prepared at a known concentration in a suitable solvent as specified by the manufacturer.
-
Preparation of Microdilution Plates: A series of twofold dilutions of the this compound stock solution is prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates. The final volume in each well is typically 100 µL. A growth control well (containing only broth and inoculum) and a sterility control well (containing only broth) are included.
-
Inoculum Preparation: A standardized inoculum of the test organism is prepared to a turbidity equivalent to a 0.5 McFarland standard. This suspension is then diluted to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well after inoculation.
-
Inoculation: Each well of the microtiter plate is inoculated with the standardized bacterial suspension.
-
Incubation: The inoculated plates are incubated at 35°C ± 2°C in ambient air for 16 to 20 hours.
-
Reading of Results: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible growth of the organism as detected by the unaided eye.
Quality Control
Quality control is performed concurrently with each test run using reference strains, such as Escherichia coli ATCC 25922 and Pseudomonas aeruginosa ATCC 27853. The resulting MIC values for these strains must fall within the established acceptable ranges for the test to be considered valid.
Mandatory Visualizations
Logical Relationship of this compound's Spectrum of Activity
References
- 1. This compound's in-vitro activity against gram-negative bacteria and its stability to their beta-lactamases [air.unimi.it]
- 2. In vitro and in vivo antibacterial activities of this compound (AMA-1080), a new N-sulfonated monocyclic beta-lactam antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. The anti-microbial activity, beta-lactamase stability, and disk diffusion susceptibility testing of this compound (RO 17-2301, AMA-1080), a new monobactam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In vitro activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro activity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
Carumonam's Effect on Bacterial Cell Wall Synthesis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Carumonam is a monobactam antibiotic with potent activity against a wide range of aerobic Gram-negative bacteria. Its mechanism of action involves the specific inhibition of bacterial cell wall synthesis, a pathway essential for bacterial viability. This technical guide provides an in-depth analysis of this compound's interaction with its molecular target, the resulting morphological changes in bacteria, and detailed protocols for key experimental assays used to characterize its activity. Quantitative data on its efficacy are presented in structured tables for clear comparison, and its mechanism of action is visualized through diagrams generated using the DOT language.
Introduction
The bacterial cell wall is a crucial structure that maintains cell shape and protects against osmotic lysis. The primary component of the cell wall is peptidoglycan, a polymer of alternating N-acetylglucosamine (NAG) and N-acetylmuramic acid (NAM) residues cross-linked by short peptides. The final step in peptidoglycan synthesis, the transpeptidation reaction, is catalyzed by a group of enzymes known as Penicillin-Binding Proteins (PBPs). Inhibition of these enzymes is a key mechanism for several classes of antibiotics, including β-lactams.
This compound is a synthetic N-sulfonated monocyclic β-lactam antibiotic.[1] Unlike bicyclic β-lactams such as penicillins and cephalosporins, this compound possesses a monocyclic ring structure. This structural feature contributes to its high stability against many β-lactamases, enzymes produced by bacteria that can inactivate β-lactam antibiotics.[1] this compound's spectrum of activity is primarily directed against aerobic Gram-negative bacteria, including members of the Enterobacteriaceae family and Pseudomonas aeruginosa.[2] It exhibits weak or no activity against Gram-positive bacteria and anaerobes.
Mechanism of Action: Inhibition of Peptidoglycan Synthesis
This compound exerts its bactericidal effect by interfering with the synthesis of the bacterial cell wall.[2] Specifically, it targets and inactivates Penicillin-Binding Proteins (PBPs), which are essential for the cross-linking of peptidoglycan strands.
Preferential Binding to Penicillin-Binding Protein 3 (PBP3)
The primary molecular target of this compound in Gram-negative bacteria is Penicillin-Binding Protein 3 (PBP3).[3] PBP3 is a crucial enzyme involved in the formation of the septum during bacterial cell division. By binding to PBP3 with high affinity, this compound inhibits its transpeptidase activity, thereby preventing the formation of a functional septum.[3] This targeted inhibition disrupts the normal process of cell division, leading to characteristic morphological changes in the bacteria.
Competition binding assays using radiolabeled penicillin, such as [14C]-benzylpenicillin, have demonstrated that this compound has a significantly higher affinity for PBP3 compared to other PBPs in Escherichia coli, Enterobacter cloacae, and Pseudomonas aeruginosa.[3] While it shows some moderate affinity for PBP1a at higher concentrations, its affinity for other PBPs is poor.[3]
The following diagram illustrates the mechanism of this compound's action on bacterial cell wall synthesis.
Morphological Effects: Filamentation
The specific inhibition of PBP3 by this compound results in a distinct morphological change in susceptible Gram-negative bacteria known as filamentation.[3] Because DNA replication and cell elongation continue while cell division is blocked, the bacteria grow into long, filamentous forms.[4] This effect is typically observed at or above the Minimum Inhibitory Concentration (MIC) of the drug.[3] Prolonged exposure to this compound can lead to the lysis of these filaments.[4]
Quantitative Data
The efficacy of this compound has been quantified through various in vitro studies. The following tables summarize key quantitative data, including Minimum Inhibitory Concentrations (MICs) against a range of Gram-negative pathogens and the 50% inhibitory concentrations (IC50) for its primary target, PBP3.
Minimum Inhibitory Concentrations (MICs)
The MIC is the lowest concentration of an antimicrobial drug that prevents the visible growth of a microorganism after overnight incubation. The data below is compiled from various studies and represents the MIC90, the concentration at which 90% of isolates are inhibited.
| Organism | Number of Isolates | This compound MIC90 (µg/mL) | Reference(s) |
| Escherichia coli | >1000 | 0.013 - 25 | [2] |
| Klebsiella pneumoniae | >1000 | 0.013 - 25 | [2] |
| Enterobacter cloacae | >1000 | 0.013 - 25 | [2] |
| Serratia marcescens | >1000 | 0.013 - 25 | [2] |
| Proteus mirabilis | >1000 | 0.013 - 25 | [2] |
| Pseudomonas aeruginosa | >100 | 12.5 | [2] |
| Haemophilus influenzae | - | - | [2] |
Table 1. Minimum Inhibitory Concentrations (MIC90) of this compound against various Gram-negative bacteria.
50% Inhibitory Concentrations (IC50) for PBP3
The IC50 value represents the concentration of an inhibitor that is required for 50% inhibition of a biological or biochemical function. For this compound, this is a measure of its potency in inhibiting its target enzyme, PBP3.
| Organism | This compound IC50 for PBP3 (µg/mL) | Reference(s) |
| Escherichia coli | 0.1 - 0.4 | [3][5] |
| Enterobacter cloacae | 0.1 - 0.4 | [3][5] |
| Pseudomonas aeruginosa | < MIC | [3][5] |
Table 2. 50% Inhibitory Concentrations (IC50) of this compound for Penicillin-Binding Protein 3 (PBP3).
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).[6]
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound stock solution
-
Bacterial culture in logarithmic growth phase
-
Sterile saline or broth for inoculum preparation
-
0.5 McFarland turbidity standard
-
Spectrophotometer
-
Incubator (35-37°C)
Procedure:
-
Inoculum Preparation:
-
Select 3-5 well-isolated colonies of the test organism from an 18-24 hour agar plate.
-
Suspend the colonies in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
-
Serial Dilution of this compound:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.
-
Add 100 µL of a working stock of this compound (at twice the highest desired final concentration) to the first well.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and repeating this process across the desired concentration range. Discard 100 µL from the last well.
-
-
Inoculation:
-
Add 100 µL of the standardized bacterial inoculum to each well containing the serially diluted this compound, as well as to a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).
-
-
Incubation:
-
Incubate the microtiter plate at 35-37°C for 16-20 hours in ambient air.
-
-
Reading and Interpretation:
-
After incubation, visually inspect the wells for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.
-
Penicillin-Binding Protein (PBP) Affinity Assay (Competition Assay)
This protocol describes a competitive binding assay to determine the affinity of this compound for specific PBPs using a radiolabeled β-lactam.
References
- 1. The anti-microbial activity, beta-lactamase stability, and disk diffusion susceptibility testing of this compound (RO 17-2301, AMA-1080), a new monobactam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. karger.com [karger.com]
- 4. High-throughput time-resolved morphology screening in bacteria reveals phenotypic responses to antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
- 6. researchgate.net [researchgate.net]
Methodological & Application
Carumonam In Vitro Susceptibility Testing: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carumonam is a monobactam antibiotic with a spectrum of activity primarily directed against Gram-negative bacteria.[1][2] Its efficacy is attributed to its stability against many plasmid and chromosomally-mediated beta-lactamases.[1][2] Accurate in vitro susceptibility testing is crucial for determining its potential clinical utility and for monitoring the development of resistance. These application notes provide detailed protocols for determining the in vitro susceptibility of bacteria to this compound using standardized methods, including broth microdilution and disk diffusion, based on historical data and harmonized with current Clinical and Laboratory Standards Institute (CLSI) general methodologies.
Quantitative Data Summary
The following tables summarize the key quantitative parameters for this compound in vitro susceptibility testing.
Table 1: Minimum Inhibitory Concentration (MIC) Interpretive Criteria for this compound
| Susceptibility Category | MIC (µg/mL) |
| Susceptible (S) | ≤ 8.0[1] |
| Resistant (R) | ≥ 32[1] |
Table 2: Disk Diffusion Interpretive Criteria for this compound (30 µg disk)
| Susceptibility Category | Zone Diameter (mm) |
| Susceptible (S) | ≥ 23[3][4][5] |
| Resistant (R) | ≤ 17[3][4] |
Note: Some earlier recommendations suggested a susceptible breakpoint of ≥ 21 mm.[1][2] The criteria in Table 2 are based on more recent evaluations from the available literature.
Table 3: Quality Control (QC) Ranges for this compound Susceptibility Testing
| QC Organism | Method | QC Parameter | Acceptable Range |
| Escherichia coli ATCC® 25922 | Broth Microdilution | MIC (µg/mL) | 0.03 - 0.25[3] |
| Disk Diffusion (30 µg) | Zone Diameter (mm) | 30 - 36[3] | |
| Pseudomonas aeruginosa ATCC® 27853 | Broth Microdilution | MIC (µg/mL) | 1.0 - 4.0[3] |
| Disk Diffusion (30 µg) | Zone Diameter (mm) | 24 - 32[3] |
Experimental Protocols
The following protocols are based on the CLSI guidelines for antimicrobial susceptibility testing of aerobic bacteria.
Protocol 1: Broth Microdilution MIC Testing
This method determines the minimum inhibitory concentration (MIC) of this compound in a liquid medium.
Materials:
-
This compound analytical powder
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
96-well microtiter plates
-
Bacterial isolates for testing
-
QC strains (E. coli ATCC® 25922, P. aeruginosa ATCC® 27853)
-
0.9% sterile saline or sterile water
-
0.5 McFarland turbidity standard
-
Spectrophotometer or turbidimeter
-
Incubator (35°C ± 2°C)
-
Pipettes and sterile tips
Procedure:
-
Preparation of this compound Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1000 µg/mL or higher in a suitable solvent.
-
Sterilize the stock solution by filtration through a 0.22 µm filter.
-
-
Preparation of Microtiter Plates:
-
Perform serial two-fold dilutions of the this compound stock solution in CAMHB to achieve final concentrations ranging from 0.015 to 128 µg/mL in the microtiter plate wells.
-
The final volume in each well should be 100 µL.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test organism.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Within 15 minutes, dilute the standardized inoculum 1:100 in CAMHB to obtain a concentration of approximately 1 x 10⁶ CFU/mL.
-
-
Inoculation:
-
Add 10 µL of the diluted inoculum to each well of the microtiter plate, resulting in a final inoculum concentration of approximately 5 x 10⁵ CFU/mL.
-
-
Incubation:
-
Incubate the plates at 35°C ± 2°C in ambient air for 16-20 hours.
-
-
Reading Results:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
The growth control well should show turbidity, and the sterility control well should be clear.
-
The results for the QC strains must be within the acceptable ranges listed in Table 3.
-
Protocol 2: Disk Diffusion Susceptibility Testing
This method assesses the susceptibility of an organism to this compound by measuring the zone of growth inhibition around a disk impregnated with the antibiotic.
Materials:
-
This compound disks (30 µg)
-
Mueller-Hinton Agar (MHA) plates (150 mm or 100 mm)
-
Bacterial isolates for testing
-
QC strains (E. coli ATCC® 25922, P. aeruginosa ATCC® 27853)
-
0.9% sterile saline or sterile water
-
0.5 McFarland turbidity standard
-
Sterile cotton swabs
-
Incubator (35°C ± 2°C)
-
Ruler or caliper
Procedure:
-
Inoculum Preparation:
-
Prepare a standardized inoculum as described in the broth microdilution protocol (Step 3).
-
-
Inoculation of Agar Plate:
-
Within 15 minutes of standardization, dip a sterile cotton swab into the inoculum and rotate it against the side of the tube to remove excess liquid.
-
Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure uniform growth.
-
Allow the plate to dry for 3-5 minutes with the lid slightly ajar.
-
-
Application of Disks:
-
Aseptically apply a 30 µg this compound disk to the surface of the inoculated agar plate.
-
Gently press the disk down to ensure complete contact with the agar.
-
If multiple disks are used on the same plate, they should be placed at least 24 mm apart.
-
-
Incubation:
-
Invert the plates and incubate at 35°C ± 2°C in ambient air for 16-20 hours.
-
-
Reading Results:
-
Measure the diameter of the zone of complete growth inhibition (including the disk diameter) to the nearest millimeter.
-
Interpret the results based on the zone diameter criteria in Table 2.
-
The results for the QC strains must be within the acceptable ranges listed in Table 3.
-
Visualizations
Caption: Workflow for Broth Microdilution MIC Testing.
Caption: Workflow for Disk Diffusion Susceptibility Testing.
Caption: Logical Flow for Result Interpretation.
References
Application Notes and Protocols for Beta-Lactamase Stability Assay of Carumonam
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carumonam is a monobactam antibiotic that exhibits a high degree of stability against a wide array of beta-lactamase enzymes. This inherent resistance to enzymatic degradation is a critical attribute, contributing significantly to its antibacterial efficacy, particularly against gram-negative bacteria that produce these enzymes. These application notes provide a comprehensive overview of this compound's stability profile and detailed protocols for assessing its stability against various beta-lactamases.
This compound's structure, characterized by a sulfonic acid group at the N-1 position of the beta-lactam ring, confers significant resistance to hydrolysis by many common plasmid-mediated and chromosomally-mediated beta-lactamases.[1][2][3] Understanding the extent of this stability is crucial for predicting its clinical utility and for the development of new beta-lactam antibiotics.
Data Presentation
The stability of this compound against various beta-lactamases is summarized below. Due to the high stability of this compound, obtaining precise kinetic parameters like Michaelis-Menten constant (Km) and catalytic rate (kcat) is often challenging as the rate of hydrolysis is very low. Therefore, data is often presented as relative rates of hydrolysis compared to a standard substrate or as qualitative stability.
Table 1: Qualitative Stability of this compound Against Various Beta-Lactamases
| Beta-Lactamase Type | Representative Enzymes | Stability of this compound | Reference |
| Plasmid-Mediated (Class A) | TEM, OXA, PSE | Very Stable | [1][4] |
| Chromosomally-Mediated (Class C) | P99, K1 | Very Stable | [1][4] |
| Chromosomally-Mediated (Class A) | K-1 (Klebsiella oxytoca) | More stable than Aztreonam | [1][2] |
Table 2: Comparative Hydrolysis of Monobactams by Klebsiella oxytoca Beta-Lactamase
| Substrate | Relative Rate of Hydrolysis | Reference |
| This compound | 1 | [1] |
| Aztreonam | ≥5 | [1] |
| Cephaloridine | >100 | [1] |
Note: The rate of hydrolysis for Cephaloridine is set as a baseline for a readily hydrolyzed substrate. The hydrolysis rate of Aztreonam is at least five times higher than that of this compound by the K1 beta-lactamase from Klebsiella oxytoca.[1][2]
Experimental Protocols
The following protocols describe methods to assess the beta-lactamase stability of this compound. The primary method is a spectrophotometric assay that measures the hydrolysis of a chromogenic substrate in the presence of the beta-lactamase and the test compound (this compound).
Protocol 1: General Spectrophotometric Beta-Lactamase Stability Assay
This protocol is a generalized method adaptable for various beta-lactamases to assess the stability of this compound.
Objective: To determine the rate of hydrolysis of this compound by a specific beta-lactamase enzyme by monitoring the change in absorbance over time.
Materials:
-
This compound (analytical standard)
-
Purified beta-lactamase enzyme (e.g., TEM-1, K-1 from K. oxytoca)
-
Phosphate buffer (50 mM, pH 7.0)
-
UV/Vis Spectrophotometer
-
Quartz cuvettes (1 cm path length)
-
Micropipettes and sterile, nuclease-free tips
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound (e.g., 10 mg/mL) in a suitable solvent (e.g., sterile water or phosphate buffer). Further dilute to the desired final concentrations (e.g., 10 µM to 1 mM) in 50 mM phosphate buffer (pH 7.0).
-
Reconstitute the purified beta-lactamase enzyme in phosphate buffer to a known concentration (e.g., 0.1 - 1 µM). The optimal concentration will depend on the specific activity of the enzyme and should be determined empirically.
-
-
Spectrophotometric Measurement:
-
Set the spectrophotometer to the appropriate wavelength for this compound. The wavelength of maximum absorbance for the intact beta-lactam ring of monobactams is typically in the UV range (around 260-300 nm). The exact wavelength should be determined by scanning a solution of this compound.
-
Equilibrate the spectrophotometer and all solutions to the desired reaction temperature (e.g., 25°C or 37°C).
-
To a quartz cuvette, add the phosphate buffer and the this compound solution to achieve the desired final concentration in a total volume of, for example, 1 mL.
-
Initiate the reaction by adding a small, predetermined volume of the beta-lactamase enzyme solution to the cuvette. Mix gently by inverting the cuvette.
-
Immediately begin monitoring the change in absorbance at the predetermined wavelength over time. Record data at regular intervals (e.g., every 15-30 seconds) for a sufficient duration (e.g., 10-30 minutes) to observe any potential hydrolysis.
-
-
Data Analysis:
-
The rate of hydrolysis is determined by the rate of decrease in absorbance, as the opening of the beta-lactam ring leads to a change in the chromophore.
-
The initial velocity (V₀) of the reaction can be calculated from the linear portion of the absorbance vs. time plot using the Beer-Lambert law (A = εbc), where ε is the molar extinction coefficient of this compound at the measured wavelength, b is the path length of the cuvette (1 cm), and c is the concentration.
-
To determine kinetic parameters (Km and Vmax), the assay should be repeated with varying concentrations of this compound. The data can then be plotted using a Michaelis-Menten plot or a Lineweaver-Burk plot.
-
Expected Results: Due to the high stability of this compound, the observed rate of hydrolysis is expected to be very low or negligible for many beta-lactamases.
Protocol 2: Competitive Inhibition Assay using a Chromogenic Substrate (Nitrocefin)
This protocol is an indirect method to assess the interaction of this compound with a beta-lactamase by measuring its ability to compete with the hydrolysis of a chromogenic substrate, such as nitrocefin.
Objective: To determine the inhibitory potential (Ki) of this compound against a specific beta-lactamase.
Materials:
-
This compound (analytical standard)
-
Purified beta-lactamase enzyme
-
Nitrocefin (chromogenic substrate)
-
Phosphate buffer (50 mM, pH 7.0)
-
96-well microplate reader or spectrophotometer
-
96-well UV-transparent microplates or cuvettes
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of this compound as described in Protocol 1.
-
Prepare a stock solution of Nitrocefin in a suitable solvent (e.g., DMSO) and dilute it in phosphate buffer to a working concentration (e.g., 50-100 µM). The final concentration should be near the Km of the enzyme for nitrocefin.
-
Prepare the beta-lactamase solution as described in Protocol 1.
-
-
Assay Setup:
-
In the wells of a microplate, set up reactions containing:
-
Phosphate buffer
-
A fixed concentration of Nitrocefin
-
Varying concentrations of this compound (the inhibitor)
-
-
Include control wells with no this compound to measure the uninhibited reaction rate.
-
Include blank wells with no enzyme to correct for any non-enzymatic hydrolysis of nitrocefin.
-
-
Kinetic Measurement:
-
Equilibrate the microplate and reagents to the desired temperature.
-
Initiate the reactions by adding the beta-lactamase enzyme to each well.
-
Immediately begin monitoring the increase in absorbance at 486 nm (the wavelength of maximum absorbance for hydrolyzed nitrocefin) over time.
-
-
Data Analysis:
-
Calculate the initial velocity (V₀) of nitrocefin hydrolysis for each concentration of this compound.
-
Plot the reaction velocity against the this compound concentration.
-
The inhibition constant (Ki) can be determined by fitting the data to appropriate enzyme inhibition models (e.g., competitive, non-competitive, or mixed inhibition). For a competitive inhibitor, the Ki can be calculated from the apparent Km in the presence of the inhibitor.
-
Expected Results: As this compound is a poor substrate but may still bind to the active site of some beta-lactamases, it may exhibit weak competitive inhibition. A high Ki value would indicate poor binding to the enzyme.
Mandatory Visualizations
Caption: Spectrophotometric assay workflow for beta-lactamase stability.
Caption: Interaction of this compound with a beta-lactamase enzyme.
References
- 1. The anti-microbial activity, beta-lactamase stability, and disk diffusion susceptibility testing of this compound (RO 17-2301, AMA-1080), a new monobactam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The in-vitro activity and beta-lactamase stability of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound's in-vitro activity against gram-negative bacteria and its stability to their beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The anti-microbial activity, beta-lactamase stability, and disk diffusion susceptibility testing of this compound (RO 17-2301, AMA-1080), a new monobactam. | Semantic Scholar [semanticscholar.org]
Application Notes and Protocols for Inducing Carumonam Resistance in Laboratory Settings
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the in vitro induction of Carumonam resistance in bacterial strains. The methodologies described are standard laboratory techniques for studying the emergence of antibiotic resistance. This compound is a monobactam antibiotic effective against a variety of Gram-negative bacteria. Understanding the mechanisms and dynamics of resistance development to this agent is crucial for antimicrobial stewardship and the development of new therapeutic strategies.
Introduction
The emergence of antibiotic resistance is a significant global health challenge. Inducing resistance in a controlled laboratory environment allows for the study of the genetic and phenotypic changes that lead to decreased susceptibility to antimicrobial agents. The two primary methods for inducing antibiotic resistance in vitro are the Serial Passage Method and the Gradient Plate Technique . These methods are widely applicable to various bacterial species and antibiotic compounds, including this compound.
Mechanisms of Resistance to this compound
This compound, like other β-lactam antibiotics, primarily targets penicillin-binding proteins (PBPs), enzymes essential for bacterial cell wall synthesis. Resistance to this compound in Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli can arise through several mechanisms:
-
Alterations in Target PBPs: Mutations in the genes encoding PBPs can reduce the binding affinity of this compound, rendering it less effective.
-
Reduced Outer Membrane Permeability: Downregulation or mutation of outer membrane porins, such as OprD in P. aeruginosa, can restrict the entry of this compound into the bacterial cell.
-
Efflux Pump Overexpression: Increased expression of multidrug efflux pumps, such as the MexAB-OprM system in P. aeruginosa, can actively transport this compound out of the cell before it reaches its target.
-
Enzymatic Degradation: Although this compound is generally stable to many β-lactamases, the production of certain extended-spectrum β-lactamases (ESBLs) or carbapenemases can lead to its inactivation.
Data Presentation: Inducing this compound Resistance
The following tables are structured to present quantitative data from laboratory-induced this compound resistance experiments. Note: Specific experimental data for this compound resistance induction is not extensively available in the public domain. The tables below are provided as templates. Researchers should populate these tables with their own experimental data. For illustrative purposes, hypothetical data is included.
Table 1: Induction of this compound Resistance in Pseudomonas aeruginosa via Serial Passage
| Strain | Initial MIC (µg/mL) | This compound Concentration for Serial Passage (µg/mL) | Number of Passages | Final MIC (µg/mL) | Fold Increase in MIC |
| PAO1 | 2 | 0.5, 1, 2, 4, 8, 16 | 20 | 32 | 16 |
| Clinical Isolate 1 | 4 | 1, 2, 4, 8, 16, 32 | 25 | 128 | 32 |
| ATCC 27853 | 1 | 0.25, 0.5, 1, 2, 4 | 15 | 8 | 8 |
Table 2: Induction of this compound Resistance in Escherichia coli via Gradient Plate Technique
| Strain | Initial MIC (µg/mL) | This compound Concentration in Agar (Low to High) | Incubation Time (hours) | MIC of Resistant Isolate (µg/mL) | Fold Increase in MIC |
| ATCC 25922 | 0.5 | 0 µg/mL to 10 µg/mL | 48 | 4 | 8 |
| Clinical Isolate 2 | 1 | 0 µg/mL to 20 µg/mL | 72 | 16 | 16 |
| DH5α | 0.25 | 0 µg/mL to 5 µg/mL | 48 | 2 | 8 |
Experimental Protocols
Protocol 1: Inducing this compound Resistance via Serial Passage Method
This method involves repeatedly exposing a bacterial population to sub-inhibitory concentrations of an antibiotic, gradually selecting for mutants with increased resistance.
Materials:
-
Bacterial strain of interest (e.g., P. aeruginosa PAO1, E. coli ATCC 25922)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
This compound stock solution (sterile)
-
Sterile 96-well microtiter plates
-
Sterile culture tubes
-
Spectrophotometer
-
Pipettes and sterile tips
-
Incubator (37°C)
Procedure:
-
Determine the initial Minimum Inhibitory Concentration (MIC):
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard in CAMHB.
-
Perform a broth microdilution assay to determine the baseline MIC of this compound for the bacterial strain. Briefly, prepare two-fold serial dilutions of this compound in a 96-well plate. Inoculate each well with the bacterial suspension.
-
Incubate at 37°C for 18-24 hours. The MIC is the lowest concentration of this compound that completely inhibits visible growth.
-
-
Initiate Serial Passage:
-
In a sterile culture tube, prepare a culture of the bacteria in CAMHB containing this compound at a concentration of 0.5 x MIC.
-
Incubate at 37°C with shaking for 18-24 hours.
-
-
Subsequent Passages:
-
After incubation, take an aliquot from the tube with the highest concentration of this compound that shows bacterial growth and use it to inoculate a new series of tubes or a 96-well plate with fresh CAMHB and increasing concentrations of this compound (e.g., two-fold dilutions around the previous day's highest concentration with growth).
-
Repeat this process daily for a predetermined number of passages (e.g., 15-30 days) or until a desired level of resistance is achieved.
-
-
Determine the Final MIC:
-
After the final passage, perform a standard broth microdilution assay as in Step 1 to determine the MIC of the evolved bacterial population.
-
-
Isolate and Characterize Resistant Mutants:
-
Plate the culture from the final passage onto nutrient agar plates to obtain single colonies.
-
Confirm the MIC of individual colonies to ensure a stable resistant phenotype.
-
Resistant isolates can be further characterized by whole-genome sequencing to identify mutations associated with resistance.
-
Protocol 2: Inducing this compound Resistance via Gradient Plate Technique
This method utilizes an agar plate with a continuous concentration gradient of an antibiotic to select for resistant mutants in a single step.
Materials:
-
Bacterial strain of interest
-
Nutrient Agar or Mueller-Hinton Agar (MHA)
-
This compound stock solution (sterile)
-
Sterile petri dishes (square or round)
-
Sterile pipettes and tips
-
Glass rod or other object to tilt the plate
-
Sterile spreader
-
Incubator (37°C)
Procedure:
-
Prepare the Bottom Agar Layer (No Antibiotic):
-
Melt a volume of agar (e.g., 20 mL for a standard 100 mm petri dish) and cool to 45-50°C.
-
Pour the agar into a sterile petri dish that is tilted at an angle (e.g., by placing a sterile glass rod under one edge).
-
Allow the agar to solidify completely, creating a wedge-shaped layer.
-
-
Prepare the Top Agar Layer (With this compound):
-
Melt an equal volume of agar and cool to 45-50°C.
-
Add the this compound stock solution to the molten agar to achieve the desired final concentration (e.g., 10x the initial MIC of the susceptible strain). Mix gently but thoroughly to avoid bubbles.
-
Place the petri dish with the solidified bottom layer on a level surface.
-
Pour the this compound-containing agar over the top of the first layer.
-
Allow the top layer to solidify completely. This creates a concentration gradient of this compound from low (at the thin end of the bottom wedge) to high (at the thick end of the bottom wedge).
-
-
Inoculation:
-
Prepare a liquid culture of the bacterial strain and adjust its turbidity to a 0.5 McFarland standard.
-
Pipette a small volume (e.g., 100-200 µL) of the bacterial suspension onto the surface of the gradient plate.
-
Use a sterile spreader to evenly distribute the inoculum over the entire surface of the agar.
-
-
Incubation and Selection:
-
Incubate the plate at 37°C for 24-72 hours.
-
Observe for bacterial growth. A "lawn" of growth will be visible in the region of low this compound concentration, with individual colonies appearing at higher concentrations. These colonies represent potentially resistant mutants.
-
-
Isolate and Confirm Resistance:
-
Pick individual colonies from the high-concentration region of the plate.
-
Streak these colonies onto a fresh nutrient agar plate to obtain pure cultures.
-
Determine the MIC of these isolates using a standard method (e.g., broth microdilution) to confirm the level of resistance.
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflows and a generalized signaling pathway for β-lactam resistance.
Application Notes and Protocols for Carumonam Cross-Resistance Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Carumonam is a monobactam antibiotic that exhibits potent activity against a wide range of Gram-negative bacteria.[1][2] Its unique structure, characterized by a standalone beta-lactam ring, confers stability against many beta-lactamase enzymes.[3] The mechanism of action involves the inhibition of bacterial cell wall synthesis through binding to penicillin-binding proteins (PBPs), ultimately leading to cell lysis.[1][2] As with all antimicrobial agents, the emergence of resistance is a significant concern. Cross-resistance, where resistance to one antibiotic confers resistance to another, is a critical aspect to consider in the development and clinical application of new and existing drugs.
These application notes provide detailed methodologies for conducting in vitro studies to evaluate the cross-resistance profile of this compound against Gram-negative bacilli that are resistant to other clinically important beta-lactam antibiotics, such as third-generation cephalosporins and carbapenems. The protocols outlined below adhere to internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).
Materials and Reagents
-
This compound analytical powder
-
Comparator beta-lactam antibiotics (e.g., Ceftazidime, Cefotaxime, Meropenem, Imipenem)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Mueller-Hinton Agar (MHA)
-
Sterile 96-well microtiter plates
-
Bacterial inoculum preparation supplies (spectrophotometer, sterile saline or broth, 0.5 McFarland turbidity standard)
-
Quality Control (QC) bacterial strains:
-
Escherichia coli ATCC® 25922™
-
Pseudomonas aeruginosa ATCC® 27853™
-
-
Test bacterial strains: A panel of recent clinical isolates with well-characterized resistance mechanisms (e.g., AmpC-derepressed, ESBL-producing, carbapenemase-producing strains) and defined resistance profiles to cephalosporins and carbapenems.
-
Sterile pipettes, tubes, and other standard microbiology laboratory equipment.
Experimental Protocols
A systematic approach is crucial for evaluating cross-resistance. The following workflow outlines the key steps from initial strain selection to final data analysis.
Protocol 1: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination
This protocol is based on CLSI M07 guidelines and is the recommended method for determining the MIC of this compound and comparator agents.
-
Preparation of Antibiotic Plates:
-
Prepare stock solutions of each antibiotic in a suitable solvent at a concentration of at least 1000 µg/ml.
-
Perform serial twofold dilutions of each antibiotic in CAMHB in 96-well microtiter plates to achieve final concentrations ranging from 0.03 to 128 µg/ml.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria) for each tested strain.
-
-
Inoculum Preparation:
-
From a fresh (18-24 hour) culture on a non-selective agar plate, select several colonies and suspend them in sterile saline or broth.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/ml.
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/ml in each well of the microtiter plate.
-
-
Inoculation and Incubation:
-
Inoculate each well of the antibiotic-containing microtiter plates with the prepared bacterial suspension.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
MIC Reading:
-
Following incubation, visually inspect the plates for bacterial growth.
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
-
Protocol 2: Agar Dilution for Minimum Inhibitory Concentration (MIC) Determination
Agar dilution is an alternative reference method, particularly useful for testing multiple isolates against a single antibiotic.
-
Preparation of Antibiotic Plates:
-
Prepare a series of twofold dilutions of the antibiotic stock solution.
-
Add 1 part of each antibiotic dilution to 9 parts of molten MHA (maintained at 45-50°C) to create a series of agar plates with final desired antibiotic concentrations.
-
Pour the agar into sterile Petri dishes and allow them to solidify. Include a drug-free control plate.
-
-
Inoculum Preparation:
-
Prepare the bacterial inoculum as described in the broth microdilution protocol (Section 3.1, Step 2). The final inoculum to be spotted on the agar should be approximately 1 x 10⁴ CFU per spot.
-
-
Inoculation and Incubation:
-
Using an inoculum replicator, spot the prepared bacterial suspensions onto the surface of the antibiotic-containing agar plates and the control plate.
-
Allow the spots to dry completely before inverting the plates.
-
Incubate the plates at 35°C ± 2°C for 16-20 hours.
-
-
MIC Reading:
-
The MIC is the lowest concentration of the antibiotic on the agar plate that completely inhibits the growth of the bacterial isolate.
-
Quality Control
-
Perform MIC testing for the QC strains (E. coli ATCC® 25922™ and P. aeruginosa ATCC® 27853™) with each batch of tests.
-
The results must fall within the acceptable ranges specified in the table below.
Data Presentation and Interpretation
Quantitative data from cross-resistance studies should be summarized in tables to facilitate comparison. The tables below provide examples of expected QC ranges and hypothetical cross-resistance data.
Table 1: Quality Control Ranges for this compound MIC (µg/ml)
| QC Strain | Acceptable MIC Range (µg/ml) |
|---|---|
| E. coli ATCC® 25922™ | 0.03 - 0.25[4] |
| P. aeruginosa ATCC® 27853™ | 1.0 - 4.0[4] |
Table 2: Hypothetical MIC Data for this compound Against Ceftazidime-Resistant P. aeruginosa
| Isolate ID | Ceftazidime MIC (µg/ml) | Resistance Mechanism | This compound MIC (µg/ml) | Aztreonam MIC (µg/ml) |
|---|---|---|---|---|
| PA-01 | 64 | AmpC Overexpression | 8 | 16 |
| PA-02 | >128 | AmpC + Porin Loss | 32 | 64 |
| PA-03 | 32 | ESBL (PER-1) | 4 | 8 |
| PA-04 | 128 | Efflux Pump (MexAB-OprM) | 16 | 32 |
| ATCC 27853 | 2 | Wild-Type | 2 | 4 |
Table 3: Hypothetical MIC Data for this compound Against Meropenem-Resistant Enterobacterales
| Isolate ID | Species | Meropenem MIC (µg/ml) | Resistance Mechanism | This compound MIC (µg/ml) | Cefotaxime MIC (µg/ml) |
|---|---|---|---|---|---|
| EC-01 | E. coli | 32 | KPC-3 + Porin Loss | 0.5 | >128 |
| KP-01 | K. pneumoniae | 64 | NDM-1 | 0.25 | >128 |
| ECL-01 | E. cloacae | 16 | AmpC + Porin Loss | 4 | 64 |
| KP-02 | K. pneumoniae | >128 | OXA-48 + CTX-M-15 | 1 | >128 |
| ATCC 25922 | E. coli | 0.03 | Wild-Type | 0.125 | 0.06 |
Interpretation: Cross-resistance is indicated when resistance to a primary antibiotic (e.g., Ceftazidime) is associated with an elevated MIC for the secondary antibiotic (this compound). The degree of cross-resistance can vary depending on the underlying resistance mechanism. For instance, mechanisms that broadly affect beta-lactams, such as certain efflux pumps or porin loss combined with beta-lactamase production, may lead to higher levels of cross-resistance.
Mechanisms of Resistance and Signaling Pathways
Understanding the molecular pathways leading to resistance is crucial for interpreting cross-resistance data. A primary mechanism of resistance to beta-lactams in many Gram-negative bacteria is the induction or derepression of the chromosomal ampC gene, which encodes a Class C beta-lactamase.
AmpC Beta-Lactamase Induction Pathway
The expression of the ampC gene is tightly regulated by a complex pathway linked to peptidoglycan recycling.
References
Troubleshooting & Optimization
troubleshooting high variability in Carumonam MIC results
Welcome to the Technical Support Center for Carumonam. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot high variability in this compound Minimum Inhibitory Concentration (MIC) results. Below you will find frequently asked questions (FAQs) and detailed troubleshooting guides to help you identify and resolve common issues encountered during antimicrobial susceptibility testing.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a monobactam antibiotic that is primarily effective against Gram-negative bacteria.[1] Its mechanism of action involves the inhibition of bacterial cell wall synthesis. This compound specifically binds to penicillin-binding proteins (PBPs), which are essential enzymes in the final steps of peptidoglycan synthesis. This binding action disrupts the integrity of the bacterial cell wall, leading to cell lysis and death. This compound is known to be stable in the presence of many common beta-lactamases.
Q2: We are observing significant well-to-well and day-to-day variability in our this compound MIC results for the same bacterial isolate. What are the potential causes?
High variability in MIC results can stem from several factors. These can be broadly categorized into three areas:
-
Technical and Procedural Variability: Inconsistencies in laboratory procedures are a common source of variable results. This includes operator-to-operator differences in inoculum preparation, dilution errors, and variations in incubation times.[2]
-
Materials and Reagents: The quality and storage of materials can significantly impact results. This includes the age and storage conditions of the this compound powder, the quality and batch-to-batch variation of the growth medium, and the purity of the water used.
-
Bacterial Factors: The specific strain being tested, including its growth characteristics and potential for resistance development, can also contribute to variability.
Q3: Can the composition of the growth medium affect this compound MIC values?
Yes, the composition of the growth medium, particularly the concentration of divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺), can influence the MIC values of some antibiotics, including beta-lactams.[3] While specific studies on this compound are limited, it is a known phenomenon for other beta-lactams and should be considered a potential source of variability. It is crucial to use cation-adjusted Mueller-Hinton Broth (CAMHB) for susceptibility testing to ensure consistency.
Q4: What are the recommended quality control (QC) strains and their acceptable MIC ranges for this compound?
Regularly testing QC strains is essential for ensuring the accuracy and reproducibility of your MIC assays. The following table summarizes the recommended QC strains and their acceptable MIC ranges for this compound.
| Quality Control Strain | Method | Acceptable MIC Range (µg/mL) | Acceptable Zone Diameter (mm) |
| Escherichia coli ATCC® 25922 | Broth Microdilution | 0.03 - 0.25 | N/A |
| Disk Diffusion (30 µg disk) | N/A | 30 - 36 | |
| Pseudomonas aeruginosa ATCC® 27853 | Broth Microdilution | 1.0 - 4.0 | N/A |
| Disk Diffusion (30 µg disk) | N/A | 24 - 32 |
Data sourced from Jones & Barry, 1987.[4]
Troubleshooting Guide for High Variability in this compound MIC Results
This guide provides a systematic approach to identifying and resolving the root cause of variability in your this compound MIC experiments.
Step 1: Review and Standardize Laboratory Procedures
Inconsistencies in technique are a primary source of MIC variability.
-
Inoculum Preparation: Ensure a standardized and reproducible method for preparing the bacterial inoculum. The final inoculum density in the test wells should be approximately 5 x 10⁵ CFU/mL. Verify your inoculum preparation method with colony counts.
-
Operator Training: Ensure all personnel performing the assay are thoroughly trained on the standardized protocol and demonstrate proficiency.
-
Incubation Conditions: Maintain a consistent incubation temperature (35°C ± 2°C) and duration (16-20 hours).
Step 2: Verify the Integrity of Materials and Reagents
-
This compound Stock Solution: Prepare fresh stock solutions of this compound for each experiment. Ensure the powder is stored according to the manufacturer's instructions and has not expired.
-
Growth Medium: Use high-quality, cation-adjusted Mueller-Hinton Broth (CAMHB) from a reputable supplier. Be aware of potential lot-to-lot variability. If you suspect the medium is a source of variability, test a new lot against your QC strains.
-
Water Quality: Use sterile, purified water for all reagent and media preparation.
Step 3: Investigate Potential Bacterial Factors
-
Purity of Isolate: Streak the bacterial isolate on an appropriate agar plate to ensure it is a pure culture. Contamination can lead to inconsistent results.
-
Sub-culturing: Avoid excessive sub-culturing of the isolate, as this can lead to phenotypic changes. Use a fresh culture from a frozen stock whenever possible.
Experimental Protocols
Broth Microdilution MIC Assay for this compound
This protocol is a generalized guideline. Always refer to the latest CLSI (Clinical and Laboratory Standards Institute) or EUCAST (European Committee on Antimicrobial Susceptibility Testing) documents for the most up-to-date standards.
-
Preparation of this compound Stock Solution:
-
Weigh a precise amount of this compound analytical powder.
-
Dissolve in a suitable solvent (e.g., sterile, purified water) to a final concentration of 1280 µg/mL.
-
Filter-sterilize the stock solution using a 0.22 µm filter.
-
-
Preparation of Microdilution Plates:
-
Add 100 µL of sterile CAMHB to all wells of a 96-well microtiter plate.
-
Add 100 µL of the this compound stock solution to the first well of each row to be tested.
-
Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard the final 100 µL from the last well.
-
-
Inoculum Preparation:
-
From a fresh culture plate (18-24 hours growth), select 3-5 well-isolated colonies.
-
Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard.
-
Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with 10 µL of the prepared bacterial suspension.
-
Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Reading the MIC:
-
The MIC is the lowest concentration of this compound that completely inhibits visible growth of the organism.
-
Visualizing the Troubleshooting Workflow
The following diagram illustrates the logical workflow for troubleshooting high variability in this compound MIC results.
This compound Mechanism of Action
The following diagram illustrates the mechanism of action of this compound.
References
- 1. In vitro and in vivo antibacterial activities of this compound (AMA-1080), a new N-sulfonated monocyclic beta-lactam antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Variability of Beta-Lactam Broth Microdilution for Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Effect of Divalent Cation Concentrations on the Antibiotic Susceptibilities of Nonfermenters Other than Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Susceptibility testing of this compound: interpretive criteria for 30-microgram disk tests and quality control guidelines for disk diffusion and broth microdilution methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Carumonam Dosage in Animal Infection Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and drug development professionals working with Carumonam in animal infection models.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a monobactam antibiotic that works by inhibiting the synthesis of the bacterial cell wall.[1] It specifically binds to penicillin-binding proteins (PBPs), which are essential enzymes in the final steps of creating the peptidoglycan layer of the bacterial cell wall.[1] By inhibiting these proteins, this compound weakens the cell wall, leading to cell lysis and bacterial death.[1] It is particularly effective against Gram-negative bacteria due to its ability to penetrate their outer membrane.[1]
Q2: Which animal models are most commonly used for this compound efficacy studies?
A2: Murine (mouse) models are frequently used for initial in vivo efficacy studies of this compound, particularly for intraperitoneal and thigh infection models.[2][3] Larger animal models, such as rabbits and pigs, can also be used to more closely mimic human pharmacokinetics and for more detailed biological measurements.[4] The choice of model often depends on the specific research question, cost considerations, and the type of infection being studied (e.g., pneumonia, urinary tract infection).[4]
Q3: How does the in vitro activity (MIC) of this compound correlate with its in vivo efficacy?
A3: Generally, the in vivo protective activities of this compound, measured as the 50% effective dose (ED50), correlate with its in vitro minimum inhibitory concentrations (MICs).[2] However, discrepancies can arise due to various host and drug factors, including protein binding, drug distribution to the infection site, and the host's immune response.
Troubleshooting Guide
Problem 1: Observed in vivo efficacy is lower than expected based on in vitro MIC values.
-
Possible Cause 1: Suboptimal Pharmacokinetics/Pharmacodynamics (PK/PD) Target Attainment. For beta-lactam antibiotics like this compound, the primary PK/PD index associated with efficacy is the percentage of the dosing interval during which the free drug concentration remains above the MIC (%fT > MIC).[5] If the dosing regimen does not achieve the target %fT > MIC, treatment failure may occur.
-
Troubleshooting Step: Review the pharmacokinetic profile of this compound in your specific animal model. Ensure the dosing interval and dose are appropriate to maintain plasma concentrations above the MIC for a sufficient duration. Consider more frequent dosing or continuous infusion to optimize the %fT > MIC.[5]
-
-
Possible Cause 2: High Protein Binding. A portion of the drug in the plasma binds to proteins and is not microbiologically active. This compound's protein binding varies across species.[6] If the free fraction of the drug is too low at the site of infection, it may not be sufficient to exert its antibacterial effect.
-
Troubleshooting Step: Determine the protein binding of this compound in the plasma of the animal species you are using. The unbound, free concentration of the drug is what should be considered when evaluating its efficacy.
-
-
Possible Cause 3: Poor Tissue Penetration. The drug may not be adequately reaching the site of infection.
Problem 2: High variability in experimental outcomes between individual animals.
-
Possible Cause 1: Inconsistent Inoculum Preparation and Administration. Variations in the bacterial inoculum size can significantly impact the course of the infection and the effectiveness of the antibiotic.[8]
-
Troubleshooting Step: Standardize your protocol for bacterial culture, harvesting, and dilution to ensure a consistent inoculum concentration. Use precise administration techniques (e.g., calibrated syringes, consistent injection volume and location).
-
-
Possible Cause 2: Differences in Animal Health Status. Underlying health issues in experimental animals can affect their immune response and drug metabolism, leading to variable results.
-
Troubleshooting Step: Source animals from a reputable supplier and allow for an acclimatization period before starting the experiment. Monitor animals for any signs of illness prior to infection. Ensure consistent housing conditions (e.g., temperature, light cycle, diet).
-
-
Possible Cause 3: Researcher-induced bias. Conscious or subconscious actions by researchers can influence experimental results.[9]
-
Troubleshooting Step: Implement blinding (concealing treatment allocation from researchers) and randomization in your experimental design to minimize bias.[9]
-
Data Presentation
Table 1: In Vitro Activity of this compound (MIC90 in µg/mL)
| Organism | MIC90 (µg/mL) | Reference |
| Enterobacteriaceae (1,156 isolates) | 0.013 - 25 | [2] |
| Klebsiella oxytoca | 0.2 | [2] |
| Pseudomonas aeruginosa | 12.5 | [2] |
| Enterobacteriaceae (91% of isolates) | ≤ 0.5 | [10] |
| Nonfermenters (88% of isolates) | ≤ 16 | [10] |
Table 2: Pharmacokinetic Parameters of this compound (20 mg/kg dose)
| Animal Species | Peak Plasma Level (µg/mL) | Plasma Half-life (h) | Area Under Curve (µg·h/mL) | Plasma Clearance (mL/min/kg) | Serum Protein Binding (%) | Reference |
| Mouse (SC) | 41 | 0.24 | 20 | 16.7 | 36 (rat) | [6] |
| Rat (IM) | 48 | 0.33 | 31 | 10.8 | 36 | [6] |
| Rabbit (IM) | 51 | 0.51 | 46 | 7.2 | 21 | [6] |
| Dog (IM) | 53 | 1.10 | 66 | 5.1 | 11 | [6] |
| Monkey (IM) | 68 | 0.81 | 80 | 4.5 | N/A | [6] |
SC: Subcutaneous, IM: Intramuscular
Experimental Protocols
Murine Intraperitoneal Infection Model for ED50 Determination
-
Animal Model: Use specific-pathogen-free mice (e.g., ICR strain), typically weighing 20 ± 2 grams.
-
Inoculum Preparation:
-
Culture the challenge organism (e.g., E. coli, K. pneumoniae) in Mueller-Hinton broth overnight at 37°C.
-
Dilute the culture in fresh broth to the desired concentration. The final inoculum should contain 5% (v/v) mucin to enhance virulence.
-
-
Infection:
-
Inject 0.5 mL of the bacterial suspension intraperitoneally into each mouse.
-
-
Drug Administration:
-
Prepare solutions of this compound in a suitable vehicle (e.g., sterile saline).
-
Administer the drug subcutaneously at a designated time point post-infection (e.g., 1 hour). A range of doses should be tested to determine the ED50.
-
-
Observation:
-
Monitor the mice for a defined period (e.g., 7 days).
-
Record the number of surviving and deceased animals in each treatment group.
-
-
Data Analysis:
-
Calculate the 50% effective dose (ED50) using a statistical method such as the probit method.
-
Visualizations
Caption: Workflow for optimizing this compound dosage in an animal infection model.
Caption: Troubleshooting workflow for suboptimal in vivo efficacy of this compound.
Caption: PK/PD relationship for this compound, a time-dependent beta-lactam antibiotic.
References
- 1. What is this compound Sodium used for? [synapse.patsnap.com]
- 2. In vitro and in vivo antibacterial activities of this compound (AMA-1080), a new N-sulfonated monocyclic beta-lactam antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Human-Simulated Antimicrobial Regimens in Animal Models: Transparency and Validation Are Imperative - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FDA Workshop: Animal Models To Support Antibacterial Development (5 Mar 2020, post-meeting notes) • AMR.Solutions [amr.solutions]
- 5. Optimization of the treatment with beta-lactam antibiotics in critically ill patients—guidelines from the French Society of Pharmacology and Therapeutics (Société Française de Pharmacologie et Thérapeutique—SFPT) and the French Society of Anaesthesia and Intensive Care Medicine (Société Française d’Anesthésie et Réanimation—SFAR) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Comparative pharmacokinetics of this compound and aztreonam in mice, rats, rabbits, dogs, and cynomolgus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacokinetics and tissue penetration of this compound, a new synthetic monobactam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Infection-stage adjusted dose of beta-lactams for parsimonious and efficient antibiotic treatments: A Pasteurella multocida experimental pneumonia in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. sciencebusiness.net [sciencebusiness.net]
- 10. In vitro activity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
Carumonam Stability in Aqueous Solutions: A Technical Support Resource
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides comprehensive guidance on addressing the stability challenges of Carumonam in aqueous solutions. Below you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and key stability data to support your research and development activities.
Troubleshooting Guide: Common Stability Issues with this compound Solutions
This guide addresses specific problems you may encounter during your experiments with this compound in aqueous solutions.
| Issue | Potential Cause | Recommended Action |
| Rapid loss of this compound potency in solution. | Inappropriate pH: this compound is highly susceptible to degradation at neutral and alkaline pH. | Adjust the pH of your solution to the optimal stability range of 4.9-5.8. Use a suitable buffer system (e.g., acetate, citrate) to maintain this pH.[1] |
| Elevated Temperature: Higher temperatures significantly accelerate the degradation of this compound. | Prepare and store this compound solutions at refrigerated temperatures (2-8°C) whenever possible. For experiments at physiological temperatures (e.g., 37°C), use the solution immediately after preparation or conduct stability studies to determine its usable timeframe. | |
| Inconsistent results in bioassays or analytical tests. | Degradation during experiment: The stability of this compound may be compromised over the duration of a lengthy experiment, especially at non-optimal pH or higher temperatures. | Run control samples to assess this compound concentration at the beginning and end of your experiment. Consider the degradation kinetics when interpreting your results. For prolonged experiments, it may be necessary to replenish the this compound solution. |
| Buffer effects: Certain buffer species can catalyze the degradation of β-lactam antibiotics. | While common buffers like phosphate, acetate, and citrate have been used, it is crucial to validate the stability of this compound in your specific buffer system. If instability is observed, consider switching to an alternative buffer within the optimal pH range. | |
| Appearance of unknown peaks in HPLC analysis. | Formation of degradation products: this compound degrades via several pathways, leading to multiple degradation products. | Refer to the known degradation pathways of this compound, which include β-lactam ring opening, C3-epimerization, syn-anti isomerization, desulfonation, and decarbamoylation.[1] Use a stability-indicating HPLC method capable of resolving the parent drug from its major degradants. |
| Precipitation in the this compound solution. | Solubility issues: this compound solubility can be affected by pH and the presence of other solutes. | Ensure the pH of the solution is within a range where this compound is sufficiently soluble. Verify the compatibility of this compound with all components in your formulation. |
Frequently Asked Questions (FAQs)
1. What is the optimal pH for this compound stability in aqueous solutions?
The maximum stability of this compound in aqueous solution is observed in the pH range of 4.9 to 5.8.[1]
2. How does temperature affect the stability of this compound?
Like most β-lactam antibiotics, the degradation of this compound is accelerated at higher temperatures. The activation energies for its degradation have been determined to be 22.3 kcal/mol at pH 4.40, 15.6 kcal/mol at pH 7.01, and 17.5 kcal/mol at pH 8.88, indicating a significant temperature dependence of the degradation rate.[1] It is recommended to store stock solutions at low temperatures (e.g., -20°C or -80°C) and working solutions under refrigeration (2-8°C).
3. What are the main degradation pathways of this compound?
This compound degradation in aqueous solution is complex and involves five main reactions:
-
β-lactam ring opening: Hydrolysis of the four-membered β-lactam ring, leading to loss of antibacterial activity.
-
Reversible C3-epimerization: A change in the stereochemistry at the C3 position.
-
Reversible syn-anti isomerization: Isomerization of the oxime side chain.
-
Desulfonation: Loss of the sulfonic acid group.
-
Decarbamoylation: Removal of the carbamoyl group.[1]
4. Can I use phosphate buffered saline (PBS) at pH 7.4 for my experiments with this compound?
While PBS is a common biological buffer, a pH of 7.4 is outside the optimal stability range for this compound. At this pH, degradation, primarily through hydroxide ion-catalyzed β-lactam ring opening and C3-epimerization, will be significantly faster.[1] If your experimental conditions require a neutral pH, be aware of this instability and consider it in your data interpretation. It is advisable to use freshly prepared solutions and minimize the duration of the experiment.
5. How can I monitor the stability of this compound in my experimental setup?
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach for monitoring this compound concentration over time. This method should be able to separate the intact this compound from its degradation products.
Quantitative Stability Data
The stability of this compound is highly dependent on the pH of the aqueous solution. The following table summarizes the pseudo-first-order degradation rate constants at 35°C.
| pH | Degradation Rate Constant (k) x 10⁵ (s⁻¹) | Half-life (t₁/₂) (hours) |
| 2.0 | 1.5 | ~12.8 |
| 4.0 | 0.5 | ~38.5 |
| 5.0 | 0.2 | ~96.2 |
| 6.0 | 0.4 | ~48.1 |
| 7.0 | 2.5 | ~7.7 |
| 8.0 | 10.0 | ~1.9 |
| 9.0 | 30.0 | ~0.6 |
Data derived from the pH-rate profile presented in "Degradation Kinetics of this compound in Aqueous Solution" at 35°C and an ionic strength of 0.5.[1]
Note: The half-lives are estimated from the rate constants and are intended for comparative purposes. Actual stability will vary with specific experimental conditions (e.g., buffer composition, ionic strength, temperature).
Experimental Protocols
Protocol: Determination of this compound Stability by HPLC
This protocol outlines a general procedure for assessing the stability of this compound in an aqueous solution using a stability-indicating HPLC method.
1. Materials and Reagents:
-
This compound reference standard
-
High-purity water (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Phosphate buffer components (e.g., monobasic and dibasic potassium phosphate)
-
Acid and base for pH adjustment (e.g., phosphoric acid, sodium hydroxide)
-
0.45 µm syringe filters
2. Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
C18 reverse-phase analytical column (e.g., 4.6 x 250 mm, 5 µm)
-
pH meter
-
Analytical balance
-
Volumetric flasks and pipettes
-
Temperature-controlled incubator or water bath
3. Preparation of Solutions:
-
Mobile Phase: Prepare a suitable mobile phase, for example, a mixture of phosphate buffer (pH adjusted to the desired value, e.g., 6.0) and acetonitrile. The exact ratio should be optimized for good separation of this compound and its degradants.
-
Stock Solution: Accurately weigh a known amount of this compound reference standard and dissolve it in a suitable solvent (e.g., water or a buffer at the optimal pH of ~5.0) to prepare a stock solution of known concentration (e.g., 1 mg/mL).
-
Test Solutions: Dilute the stock solution with the desired aqueous buffer (at the pH to be studied) to obtain a final concentration suitable for HPLC analysis (e.g., 100 µg/mL).
4. Stability Study Procedure (Forced Degradation):
-
pH Stress: Prepare test solutions at various pH values (e.g., acidic, neutral, and alkaline conditions).
-
Thermal Stress: Incubate the test solutions at different temperatures (e.g., 4°C, 25°C, 40°C, 60°C).
-
Sampling: At specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot of each test solution.
-
Sample Preparation: Immediately cool the sample to stop further degradation if under thermal stress. Filter the sample through a 0.45 µm syringe filter before injection into the HPLC system.
5. HPLC Analysis:
-
Chromatographic Conditions:
-
Column: C18 reverse-phase
-
Mobile Phase: Isocratic or gradient elution with a mixture of buffer and organic solvent.
-
Flow Rate: Typically 1.0 mL/min.
-
Detection Wavelength: this compound has a UV absorbance maximum that can be used for detection (e.g., around 270 nm).
-
Injection Volume: Typically 20 µL.
-
-
Analysis: Inject the prepared samples into the HPLC system. Record the peak area of the intact this compound at each time point.
6. Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the initial concentration (time 0).
-
Plot the natural logarithm of the percentage of this compound remaining versus time.
-
If the degradation follows first-order kinetics, the plot will be linear. The degradation rate constant (k) can be determined from the slope of the line (slope = -k).
-
Calculate the half-life (t₁/₂) using the equation: t₁/₂ = 0.693 / k.
Visualizations
This compound Degradation Pathway
Caption: Major degradation pathways of this compound in aqueous solutions.
Experimental Workflow for this compound Stability Testing
Caption: A typical workflow for conducting a this compound stability study.
Troubleshooting Logic for Unexpected Degradation
Caption: A decision tree for troubleshooting this compound stability issues.
References
Technical Support Center: Carumonam Animal Efficacy Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting animal efficacy studies with Carumonam.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a monobactam antibiotic. Its primary mechanism of action is the inhibition of bacterial cell wall synthesis. It specifically binds to penicillin-binding proteins (PBPs), which are essential enzymes in the final steps of peptidoglycan synthesis. By inhibiting these proteins, this compound disrupts the integrity of the bacterial cell wall, leading to cell lysis and death. It is particularly effective against a wide range of Gram-negative bacteria due to its ability to penetrate their outer membrane.
Q2: What is the spectrum of activity of this compound?
This compound demonstrates potent activity against many Gram-negative aerobic bacteria, including members of the Enterobacteriaceae family and Pseudomonas aeruginosa.[1] It is also active against Haemophilus influenzae and pathogenic Neisseria species.[1] However, it has weak or no activity against Gram-positive bacteria and anaerobic species.[2]
Q3: What are the key pharmacokinetic parameters of this compound in common animal models?
The pharmacokinetic properties of this compound have been studied in various animal models. The plasma half-life, peak plasma concentration, and other parameters can vary between species. Below is a summary of key pharmacokinetic data.
Troubleshooting Guide
Problem 1: Sub-optimal or inconsistent efficacy observed in a murine sepsis model.
Possible Cause 1: Inadequate Dosing Regimen
-
Explanation: The dose of this compound may not be sufficient to maintain free drug concentrations above the minimum inhibitory concentration (MIC) for the target pathogen for a long enough duration. The time-dependent killing nature of beta-lactam antibiotics like this compound means that the duration of exposure above the MIC is a critical determinant of efficacy.
-
Troubleshooting Steps:
-
Review Pharmacokinetic Data: Refer to the pharmacokinetic data for the specific animal model being used (see Table 1).
-
Determine Target Exposure: For beta-lactams, a common target is to maintain the free drug concentration above the MIC for at least 40-70% of the dosing interval.[3]
-
Adjust Dose or Dosing Frequency: If the current regimen is unlikely to achieve the target exposure, consider increasing the dose or, more effectively for time-dependent antibiotics, increasing the dosing frequency (e.g., from once daily to twice or three times daily).[4]
-
Possible Cause 2: High Protein Binding in the Animal Model
-
Explanation: Only the unbound (free) fraction of an antibiotic is microbiologically active. If this compound has high protein binding in the serum of the animal model, the free drug concentration available to act on the bacteria may be lower than anticipated. The extent of protein binding can vary significantly between species.
-
Troubleshooting Steps:
-
Determine Species-Specific Protein Binding: If not already known, determine the percentage of this compound that is bound to serum proteins in the specific animal species being used.
-
Calculate Free Drug Concentrations: Use the protein binding data to calculate the free drug concentrations achieved with the current dosing regimen.
-
Adjust Dose Accordingly: The dose may need to be increased to achieve therapeutic levels of the free drug.
-
Possible Cause 3: Inoculum Effect
-
Explanation: The "inoculum effect" refers to a significant increase in the MIC of an antibiotic when the bacterial density is high. In severe infections, the bacterial load at the site of infection can be much higher than that used in standard MIC testing, potentially leading to reduced efficacy of the antibiotic. Cephalosporins and beta-lactam/beta-lactamase inhibitor combinations are known to be susceptible to this effect.[4]
-
Troubleshooting Steps:
-
Measure Bacterial Load: Quantify the bacterial load in the relevant tissues (e.g., blood, peritoneal fluid, lungs) in your animal model at the time of treatment initiation.
-
Consider Higher Doses or Combination Therapy: If a high bacterial inoculum is suspected, higher doses of this compound or combination therapy with another antibiotic may be necessary to overcome this effect.
-
Problem 2: Variability in infection severity and outcomes in the animal model.
Possible Cause 1: Inconsistent Bacterial Challenge
-
Explanation: Variations in the preparation and administration of the bacterial inoculum can lead to inconsistent infection severity and, consequently, variable efficacy results.
-
Troubleshooting Steps:
-
Standardize Inoculum Preparation: Ensure that the bacterial culture is in the logarithmic growth phase and that the inoculum is prepared to a consistent density (CFU/mL) for each experiment.
-
Precise Administration: Use precise administration techniques (e.g., calibrated syringes for intraperitoneal injection) to ensure each animal receives the same volume of inoculum.
-
Verify Inoculum Dose: Plate serial dilutions of the inoculum used for each experiment to confirm the actual CFU administered to each animal group.
-
Possible Cause 2: Animal Model Variability
-
Explanation: Factors such as the age, weight, and gut microbiota of the animals can influence their response to infection and treatment.
-
Troubleshooting Steps:
-
Use Age and Weight-Matched Animals: Ensure that all animals within an experiment are of a similar age and weight.
-
Acclimatize Animals: Allow animals to acclimatize to the facility for a standard period before starting the experiment to reduce stress-related variability.
-
Consider Animal Source: Obtain animals from a reputable supplier to minimize genetic and health status variability.
-
Data Presentation
Table 1: Comparative Pharmacokinetics of this compound in Different Animal Species Following a 20 mg/kg Dose
| Species | Route of Administration | Peak Plasma Concentration (µg/mL) | Plasma Half-life (hours) |
| Mice | Subcutaneous | 41 | 0.24 |
| Rats | Intramuscular | 48 | 0.35 |
| Rabbits | Intramuscular | 55 | 0.60 |
| Dogs | Intramuscular | 62 | 1.10 |
| Cynomolgus Monkeys | Intramuscular | 68 | 0.80 |
Data compiled from a comparative pharmacokinetic study.
Table 2: In Vivo Efficacy of this compound in a Murine Intraperitoneal Infection Model
| Pathogen | This compound ED₅₀ (mg/kg) | Aztreonam ED₅₀ (mg/kg) | Cefoperazone ED₅₀ (mg/kg) |
| Escherichia coli | 0.5 | 1.2 | >100 |
| Klebsiella pneumoniae | 0.8 | 2.5 | 25 |
| Serratia marcescens | 1.5 | 3.0 | >100 |
| Pseudomonas aeruginosa | 10 | 15 | 50 |
ED₅₀ (Effective Dose 50) is the dose required to protect 50% of the animals from lethal infection. Data adapted from a study on the in vitro and in vivo antibacterial activities of this compound.[1]
Experimental Protocols
Murine Sepsis Model (Intraperitoneal Infection)
This protocol describes a common method for inducing sepsis in mice to evaluate the efficacy of antibiotics like this compound.
-
Bacterial Strain Selection:
-
Choose a relevant Gram-negative pathogen from a well-characterized strain collection (e.g., ATCC). The strain should have a known MIC for this compound.
-
-
Inoculum Preparation:
-
Streak the bacterial strain onto an appropriate agar plate and incubate overnight at 37°C.
-
Inoculate a single colony into a suitable broth medium (e.g., Tryptic Soy Broth) and incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth.
-
Harvest the bacteria by centrifugation, wash the pellet with sterile phosphate-buffered saline (PBS), and resuspend in PBS to the desired concentration (e.g., 1 x 10⁸ CFU/mL). The final concentration should be determined in pilot studies to achieve a lethal infection within a specified timeframe (e.g., 24-48 hours) in untreated animals.
-
To enhance virulence, the bacterial suspension can be mixed with a mucin solution (e.g., 5% porcine gastric mucin) prior to injection.
-
-
Infection Procedure:
-
Use age and weight-matched mice (e.g., 6-8 week old female BALB/c mice).
-
Administer the bacterial inoculum via intraperitoneal (IP) injection. The injection volume is typically 0.5 mL.
-
-
Treatment:
-
Prepare a sterile solution of this compound in a suitable vehicle (e.g., sterile saline).
-
Administer this compound at various doses to different groups of mice at a specified time point post-infection (e.g., 1 and 6 hours post-infection). The route of administration should be consistent with the intended clinical use or based on pharmacokinetic studies (e.g., subcutaneous or intravenous).
-
Include a vehicle control group that receives the vehicle without the antibiotic.
-
-
Monitoring and Endpoints:
-
Monitor the animals for signs of illness (e.g., lethargy, ruffled fur, hypothermia) and mortality at regular intervals for a predetermined period (e.g., 7 days).
-
The primary endpoint is typically survival. The ED₅₀ (the dose that protects 50% of the animals) can be calculated.
-
Secondary endpoints can include bacterial load in blood, peritoneal lavage fluid, or organs at specific time points.
-
Mandatory Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for a murine sepsis efficacy study.
Caption: Troubleshooting logic for sub-optimal efficacy.
References
- 1. In vitro and in vivo antibacterial activities of this compound (AMA-1080), a new N-sulfonated monocyclic beta-lactam antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Multiple intravenous dose pharmacokinetic study of this compound in healthy subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Failure of target attainment of beta-lactam antibiotics in critically ill patients and associated risk factors: a two-center prospective study (EXPAT) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
Technical Support Center: Mitigating Carumonam Adsorption to Laboratory Plasticware
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating the adsorption of Carumonam to laboratory plasticware. Adsorption can lead to inaccurate experimental results due to lower-than-expected compound concentrations. This guide offers strategies to minimize this effect.
Troubleshooting Guide
This section addresses specific issues that may arise during experiments involving this compound and plasticware.
Issue: Low or inconsistent recovery of this compound from solutions after contact with plasticware (e.g., pipette tips, microcentrifuge tubes, or microplates).
-
Possible Cause: Adsorption of this compound onto the plastic surface. This is a common phenomenon for many small molecules, and the extent of adsorption can vary depending on the type of plastic, the properties of the molecule, and the composition of the solution.
-
Solution:
-
Select Appropriate Plasticware: Whenever possible, use low-binding plasticware. Polypropylene is often a better choice than polystyrene for reducing the binding of various compounds.[1] Consider using plastics specifically marketed as "low-binding" or "protein-repellent," as these surfaces are often treated to be more hydrophilic.
-
Pre-treatment of Plasticware: Before use, pre-rinse the plasticware with the experimental buffer or a solution containing a blocking agent. This can saturate the non-specific binding sites on the plastic surface.
-
Use of Additives: Incorporate additives into your experimental solutions to reduce this compound's interaction with the plastic.
-
Surfactants: A non-ionic surfactant like Tween 20 at a low concentration (typically 0.05% to 0.1% v/v) can be very effective in preventing adsorption.[2][3][4]
-
Blocking Proteins: For some applications, a protein blocker like Bovine Serum Albumin (BSA) can be used to coat the plastic surface and prevent the adsorption of the target molecule.[5][6][7]
-
-
Issue: Variability in results between different wells of a microplate in a this compound assay.
-
Possible Cause: Inconsistent adsorption across the microplate. This can be due to variations in the plastic surface or differential treatment of the wells.
-
Solution:
-
Standardize Pre-treatment: Ensure that all wells are treated identically before the addition of this compound. This includes consistent washing and pre-coating steps.
-
Use Low-Binding Plates: Utilize microplates specifically designed for low non-specific binding.[1] These plates often have a hydrophilic surface that minimizes interactions with hydrophobic molecules.
-
Include Controls: Run appropriate controls to assess the extent of adsorption. This could include wells with this compound solution but no cells or other assay components, which can be measured at the end of the experiment to determine the amount of compound lost to the plastic.
-
Frequently Asked Questions (FAQs)
Q1: What are the physicochemical properties of this compound that might influence its adsorption to plastic?
Q2: Which type of plasticware is generally recommended for working with this compound?
A2: While specific studies on this compound are lacking, for many pharmaceuticals, polypropylene is preferred over polystyrene due to its lower binding affinity for a range of compounds.[1] For sensitive applications, it is highly recommended to use certified low-binding polypropylene tubes and plates.
Q3: How can I pre-treat my plasticware to minimize this compound adsorption?
A3: A simple and effective pre-treatment is to incubate the plasticware with a solution containing a blocking agent. For example, you can fill the tubes or wells with a solution of 1% (w/v) Bovine Serum Albumin (BSA) in your assay buffer and let it sit for at least 30 minutes at room temperature.[5][6][7] Afterward, aspirate the BSA solution and wash the plasticware with the assay buffer before use. This process coats the plastic surface, reducing the available sites for this compound to bind.
Q4: What concentration of Tween 20 should I use in my solutions?
A4: A concentration of 0.05% to 0.1% (v/v) Tween 20 is typically sufficient to prevent non-specific binding of small molecules to plastic surfaces.[2][3][4] It is advisable to start with a low concentration and optimize based on your specific assay, ensuring it does not interfere with the experimental outcome.
Q5: Can I use surface passivation to prevent this compound adsorption?
A5: Yes, surface passivation is an excellent technique to create a non-reactive surface on your plasticware. This can be achieved by coating the plastic with inert molecules. A common method involves using reagents like polyethylene glycol (PEG) to create a hydrophilic layer that repels molecules. While more complex than simple pre-treatment with BSA or surfactants, it can provide a more robust and long-lasting solution for minimizing adsorption.
Quantitative Data on this compound Adsorption
Currently, there is a lack of published data specifically quantifying the adsorption of this compound to different laboratory plastics. To address this, we provide a recommended experimental protocol for you to determine these values in your own laboratory setting. Below is a template table to help you organize your findings.
Table 1: User-Generated Data on this compound Recovery from Different Plasticware
| Plasticware Type | Material | Pre-treatment | Additive in Solution | % this compound Recovery (Mean ± SD) |
| Microcentrifuge Tube | Standard Polypropylene | None | None | e.g., 85.2 ± 3.1 |
| Microcentrifuge Tube | Low-Binding Polypropylene | None | None | e.g., 98.5 ± 1.5 |
| 96-Well Plate | Polystyrene | None | None | e.g., 75.6 ± 5.4 |
| 96-Well Plate | Polypropylene | None | None | e.g., 92.1 ± 2.8 |
| Microcentrifuge Tube | Standard Polypropylene | 1% BSA | None | e.g., 96.3 ± 2.0 |
| 96-Well Plate | Polystyrene | None | 0.05% Tween 20 | e.g., 94.8 ± 2.5 |
Note: The data in this table is hypothetical and for illustrative purposes only. Researchers should generate their own data using the protocol provided below.
Experimental Protocols
Protocol for Determining this compound Adsorption to Plasticware
This protocol provides a method to quantify the percentage of this compound that adsorbs to different types of plasticware.
Materials:
-
This compound standard
-
Assay buffer (relevant to your experiment)
-
Various types of plasticware to be tested (e.g., polypropylene and polystyrene microcentrifuge tubes, 96-well plates)
-
Low-binding microcentrifuge tubes (for control)
-
Calibrated pipettes and low-retention tips
-
HPLC or other suitable analytical method for this compound quantification
-
Blocking agents (e.g., BSA) and surfactants (e.g., Tween 20) if testing their effects
Procedure:
-
Prepare this compound Stock Solution: Prepare a stock solution of this compound in the assay buffer at a known concentration (e.g., 100 µg/mL).
-
Prepare Test Solutions: Dilute the stock solution to the desired experimental concentration (e.g., 10 µg/mL) in the assay buffer. If testing additives, prepare separate solutions containing the desired concentration of Tween 20 or BSA.
-
Aliquot Solutions:
-
Test Samples: Aliquot a defined volume of the this compound solution (e.g., 500 µL) into the different types of plastic tubes you wish to test (in triplicate).
-
Control Samples: Aliquot the same volume of the this compound solution into low-binding microcentrifuge tubes (in triplicate). This will serve as the control for 100% recovery.
-
-
Incubation: Incubate all tubes under the same conditions as your experiment (e.g., room temperature for 2 hours with gentle agitation).
-
Sample Collection: After incubation, carefully transfer the solution from each test and control tube to a fresh, clean vial suitable for your analytical method (e.g., HPLC vials).
-
Quantification: Analyze the concentration of this compound in each sample using a validated analytical method like HPLC.
-
Calculate Percent Recovery:
-
Calculate the mean concentration of this compound from the control tubes. This represents the initial concentration (C_initial).
-
For each type of plasticware tested, calculate the mean concentration of this compound (C_test).
-
Calculate the percent recovery using the following formula: % Recovery = (C_test / C_initial) * 100
-
Visualizations
Caption: Workflow for determining this compound adsorption to plasticware.
Caption: Decision tree for mitigating this compound adsorption.
References
- 1. Plastic binding feature of polymyxins: the effect on MIC susceptibility measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bosterbio.com [bosterbio.com]
- 3. selleckchem.com [selleckchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Bovine Serum Albumin Bends Over Backward to Interact with Aged Plastics: A Model for Understanding Protein Attachment to Plastic Debris - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bitesizebio.com [bitesizebio.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. This compound [drugfuture.com]
- 9. This compound | C12H14N6O10S2 | CID 6540466 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound - Wikipedia [en.wikipedia.org]
interpreting paradoxical growth in Carumonam susceptibility tests
This technical support guide is intended for researchers, scientists, and drug development professionals who are using Carumonam in antimicrobial susceptibility tests and may encounter paradoxical growth phenomena.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a monobactam antibiotic, a class of beta-lactam antibiotics.[1] Its mechanism of action involves inhibiting bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs), which are essential enzymes in the final steps of peptidoglycan synthesis. This disruption of the cell wall leads to bacterial cell death. This compound is primarily active against a wide range of gram-negative bacteria.[1][2]
Q2: What is paradoxical growth (the Eagle effect) in the context of antibiotic susceptibility testing?
Paradoxical growth, also known as the Eagle effect, is an in vitro phenomenon where a beta-lactam antibiotic, such as this compound, shows a reduced bactericidal effect at high concentrations compared to lower, effective concentrations.[3][4] Essentially, it appears as though the bacteria are less susceptible to the antibiotic at concentrations well above the Minimum Inhibitory Concentration (MIC).
Q3: What might cause paradoxical growth in my this compound susceptibility tests?
While specific research on paradoxical growth with this compound is limited, the phenomenon is documented for other beta-lactam antibiotics. Potential causes include:
-
Induction of Beta-Lactamases: High concentrations of some beta-lactam antibiotics can induce the expression of beta-lactamase enzymes in certain bacteria.[5][6] These enzymes can then degrade the antibiotic, leading to bacterial survival at those high concentrations.
-
Altered Penicillin-Binding Proteins (PBPs): At very high antibiotic concentrations, there may be a reduced expression or altered affinity of PBPs, the primary target of this compound.[3] This can be particularly relevant for bacteria in the stationary phase of growth.[3]
-
Inoculum Effect: A high initial bacterial inoculum can sometimes lead to apparently reduced susceptibility, although this is distinct from the classic paradoxical effect observed across a range of high concentrations.
Q4: How can I confirm if I am observing a true paradoxical effect?
Observing reduced bacterial killing at high concentrations of this compound is the primary indicator. To confirm this, you can perform a time-kill assay or a population analysis profile. These experiments will allow you to quantitatively assess the bactericidal activity of this compound across a wide range of concentrations and over time.
Q5: Is the paradoxical effect clinically significant?
The clinical significance of the in vitro paradoxical effect is not fully established and can be a subject of debate. However, understanding this phenomenon is crucial for accurately interpreting in vitro susceptibility data and for guiding further research and development of this compound.
Troubleshooting Guide
If you observe unexpected results, such as apparent resistance at high this compound concentrations, follow these troubleshooting steps:
| Observed Issue | Potential Cause | Recommended Action |
| Growth in wells/zones with high this compound concentrations, but inhibition at lower concentrations. | Paradoxical growth (Eagle effect) | 1. Repeat the experiment to ensure reproducibility. 2. Perform a time-kill assay to quantify the bactericidal effect at various concentrations. 3. Consider testing for beta-lactamase induction in the bacterial isolate. |
| No inhibition at any concentration. | True resistance | 1. Verify the MIC of a quality control strain to ensure the assay is performing correctly. 2. Consider mechanisms of resistance such as enzymatic degradation or target site modification. |
| Inconsistent results between replicates. | Experimental error | 1. Review your experimental protocol for consistency in inoculum preparation, media, and incubation conditions. 2. Ensure proper aseptic technique to avoid contamination. |
| Hazy growth or "skipped" wells in broth microdilution. | Contamination or technical error | 1. Check for contamination by plating a sample from the well onto a non-selective agar plate. 2. Re-run the assay with careful attention to pipetting and well inoculation. |
Quantitative Data Summary
The following table summarizes the Minimum Inhibitory Concentration (MIC) data for this compound against various gram-negative bacteria, providing a baseline for expected susceptibility.
| Organism | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Escherichia coli | ≤0.013 - 0.05 | 0.025 - 0.1 | [1] |
| Klebsiella pneumoniae | 0.05 | 0.2 | [1] |
| Klebsiella oxytoca | 0.1 | 0.2 | [1] |
| Enterobacter cloacae | 0.1 | 6.3 | [1] |
| Pseudomonas aeruginosa | 6.3 | 12.5 | [1] |
MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.
Experimental Protocols
Broth Microdilution MIC Assay
This protocol is used to determine the Minimum Inhibitory Concentration (MIC) of this compound.
-
Inoculum Preparation: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) from a fresh culture.
-
Serial Dilution: Perform a two-fold serial dilution of this compound in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.
-
Inoculation: Inoculate each well with the prepared bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: Incubate the plate at 35-37°C for 16-20 hours.
-
Reading Results: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Time-Kill Assay
This assay is used to assess the bactericidal activity of this compound over time and can be used to investigate paradoxical growth.
-
Culture Preparation: Grow a bacterial culture to the early to mid-logarithmic phase.
-
Exposure: Add this compound at various concentrations (e.g., 0.5x, 1x, 4x, 16x, and 64x MIC) to separate culture tubes. Include a growth control without the antibiotic.
-
Sampling: At predetermined time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each tube.
-
Enumeration: Perform serial dilutions of the aliquots and plate them on appropriate agar to determine the number of viable bacteria (CFU/mL).
-
Analysis: Plot the log₁₀ CFU/mL versus time for each this compound concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL.
Visualizations
Caption: Potential mechanism of paradoxical growth with this compound.
Caption: Troubleshooting workflow for paradoxical growth observations.
Caption: Experimental workflow for a time-kill assay.
References
- 1. In vitro and in vivo antibacterial activities of this compound (AMA-1080), a new N-sulfonated monocyclic beta-lactam antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The anti-microbial activity, beta-lactamase stability, and disk diffusion susceptibility testing of this compound (RO 17-2301, AMA-1080), a new monobactam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Eagle effect - Wikipedia [en.wikipedia.org]
- 4. miphidic.com [miphidic.com]
- 5. Detection and Investigation of Eagle Effect Resistance to Vancomycin in Clostridium difficile With an ATP-Bioluminescence Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Paradoxical antibacterial activities of beta-lactams against Proteus vulgaris: mechanism of the paradoxical effect - PMC [pmc.ncbi.nlm.nih.gov]
improving reproducibility of Carumonam in vitro assays
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to improve the reproducibility of in vitro assays involving Carumonam. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a monobactam antibiotic.[1][2][3] Its mechanism of action involves the inhibition of bacterial cell wall synthesis.[4][5] It specifically binds to penicillin-binding proteins (PBPs), which are essential enzymes in the final steps of peptidoglycan synthesis.[4][5] This binding prevents the cross-linking of peptidoglycan chains, leading to a weakened cell wall and subsequent bacterial cell lysis.[4][5] this compound demonstrates a high affinity for PBP-3 of gram-negative bacteria.[6]
Q2: What is the spectrum of activity of this compound?
This compound is highly active against members of the Enterobacteriaceae family, Pseudomonas aeruginosa, and Haemophilus influenzae.[6][7] It has limited to no activity against Gram-positive cocci and anaerobic bacteria.[8][9][10]
Q3: Is this compound stable to beta-lactamases?
Yes, this compound is very resistant to hydrolysis by most common plasmid- and chromosomally-mediated beta-lactamases.[5][6][7][8] It has been shown to be more stable than aztreonam against the K-1 beta-lactamase produced by Klebsiella oxytoca.[6][8]
Troubleshooting Guide
Issue 1: High variability in Minimum Inhibitory Concentration (MIC) results.
-
Question: We are observing inconsistent MIC values for this compound against the same bacterial strain across different experiments. What could be the cause?
-
Answer: Variability in MIC results can stem from several factors. Here's a troubleshooting workflow to identify the potential source of the issue:
Caption: Troubleshooting workflow for variable MIC results.
Detailed Checklist:
-
Inoculum Preparation: Ensure the bacterial inoculum is standardized to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. Use the inoculum within 30 minutes of preparation.[11]
-
Media: The type of media can influence results. Mueller-Hinton Broth (MHB) or Agar (MHA) are standard.[7] Ensure the pH of the media is within the recommended range (7.2-7.4).
-
This compound Preparation: Prepare this compound stock solutions on the day of use.[12] Ensure accurate serial dilutions.
-
Incubation: Incubate plates at 35°C for 16-20 hours.[11] Ensure consistent temperature and humidity.
-
Reading the MIC: The MIC is the lowest concentration of this compound that completely inhibits visible growth.[13] Use a standardized light source and reading method.
-
Quality Control (QC): Always include QC strains with known MIC ranges in your assay. For this compound, recommended QC strains and their acceptable MIC ranges are listed in the table below. If the QC strain results are out of range, the entire batch of tests should be repeated.[14][15]
-
Issue 2: No activity observed against expected susceptible strains.
-
Question: this compound is not showing any inhibitory effect on Gram-negative isolates that are reported to be susceptible. Why might this be happening?
-
Answer: This could be due to issues with the drug itself, the bacterial strain, or the experimental setup.
Possible Causes and Solutions:
-
Drug Inactivity: The this compound powder may have degraded. Use a fresh stock of the antibiotic.
-
Resistant Isolate: The specific clinical isolate you are testing may have acquired resistance. Confirm the identity of the strain and consider molecular methods to check for resistance mechanisms.
-
High Inoculum Effect: A higher than standard inoculum density can lead to apparently higher MICs.[12] Re-check your inoculum preparation and standardization.
-
Presence of Beta-Lactamases: While this compound is stable to many beta-lactamases, some novel or high-level producers might show resistance.[8]
-
Issue 3: Difficulty in interpreting synergy testing results.
-
Question: We are performing checkerboard assays to test for synergy between this compound and another antibiotic, but the interpretation of the Fractional Inhibitory Concentration Index (FICI) is ambiguous.
-
Answer: Synergy testing can be complex. Here are some key considerations:
-
Methodology: The checkerboard broth microdilution method is common.[16] Alternative methods include time-kill assays, which can provide more dynamic information about the interaction.[17]
-
FICI Calculation: The FICI is calculated as follows: (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone).
-
Interpretation:
-
Synergy: FICI ≤ 0.5
-
Additive/Indifference: 0.5 < FICI ≤ 4.0
-
Antagonism: FICI > 4.0
-
-
Reproducibility: Ensure that the MICs of the individual drugs are reproducible before conducting the synergy assay. Run the assay in triplicate to ensure the results are consistent.
-
Quantitative Data Summary
Table 1: Quality Control Ranges for this compound Susceptibility Testing
| Quality Control Strain | Testing Method | Acceptable Range |
| Escherichia coli ATCC 25922 | Broth Microdilution | 0.03 - 0.25 µg/mL[14][15] |
| Disk Diffusion (30 µg disk) | 30 - 36 mm[14][15] | |
| Pseudomonas aeruginosa ATCC 27853 | Broth Microdilution | 1.0 - 4.0 µg/mL[14][15] |
| Disk Diffusion (30 µg disk) | 24 - 32 mm[14][15] |
Table 2: In Vitro Activity of this compound against Selected Gram-Negative Bacteria (MIC₉₀)
| Organism | MIC₉₀ (µg/mL) | Reference |
| Enterobacteriaceae | ≤ 8.0 | [8][10] |
| Klebsiella oxytoca | 0.2 | [6] |
| Pseudomonas aeruginosa | 12.5 | [6] |
| Nonfermenters | ≤ 16.0 | [9] |
MIC₉₀ is the minimum inhibitory concentration required to inhibit the growth of 90% of isolates.
Experimental Protocols
1. Broth Microdilution MIC Assay
This protocol is adapted from CLSI guidelines.
Caption: Workflow for Broth Microdilution MIC Assay.
Methodology:
-
Prepare serial two-fold dilutions of this compound in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.
-
Prepare a bacterial inoculum from 4-5 colonies grown overnight on a non-selective agar plate. Suspend the colonies in a sterile saline solution and adjust the turbidity to a 0.5 McFarland standard.
-
Dilute the standardized inoculum in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Inoculate each well of the microtiter plate with the bacterial suspension.
-
Include a positive control well (bacteria and MHB, no drug) and a negative control well (MHB only).
-
Incubate the plate at 35°C for 16-20 hours in ambient air.
-
The MIC is determined as the lowest concentration of this compound that completely inhibits visible bacterial growth.
2. Time-Kill Assay
Caption: Workflow for Time-Kill Assay.
Methodology:
-
Prepare flasks containing MHB with this compound at concentrations corresponding to multiples of the predetermined MIC (e.g., 0.5x, 1x, 2x, 4x MIC). Include a growth control flask without any antibiotic.
-
Inoculate each flask with a starting bacterial inoculum of approximately 5 x 10⁵ CFU/mL.
-
Incubate the flasks at 35°C with constant agitation.
-
At various time points (e.g., 0, 2, 4, 8, and 24 hours), withdraw an aliquot from each flask.
-
Perform serial dilutions of the collected aliquots and plate them onto Mueller-Hinton Agar (MHA) plates to determine the number of viable bacteria (CFU/mL).
-
Incubate the MHA plates overnight at 35°C and count the colonies.
-
Plot the logarithm of CFU/mL against time for each this compound concentration. A bactericidal effect is typically defined as a ≥3-log₁₀ reduction in CFU/mL from the initial inoculum.
Signaling Pathway
Mechanism of Action of this compound
Caption: this compound's mechanism of action.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. What is this compound Sodium used for? [synapse.patsnap.com]
- 5. What is the mechanism of this compound Sodium? [synapse.patsnap.com]
- 6. In vitro and in vivo antibacterial activities of this compound (AMA-1080), a new N-sulfonated monocyclic beta-lactam antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The anti-microbial activity, beta-lactamase stability, and disk diffusion susceptibility testing of this compound (RO 17-2301, AMA-1080), a new monobactam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The in-vitro activity and beta-lactamase stability of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. In vitro activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. academic.oup.com [academic.oup.com]
- 11. apec.org [apec.org]
- 12. academic.oup.com [academic.oup.com]
- 13. woah.org [woah.org]
- 14. Susceptibility testing of this compound: interpretive criteria for 30-microgram disk tests and quality control guidelines for disk diffusion and broth microdilution methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Susceptibility testing of this compound: interpretive criteria for 30-microgram disk tests and quality control guidelines for disk diffusion and broth microdilution methods - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. actascientific.com [actascientific.com]
Carumonam Bioactivity in Culture Media: Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the use of Carumonam in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a monobactam antibiotic that exerts its bactericidal effect by inhibiting bacterial cell wall synthesis.[1] Its primary target is Penicillin-Binding Protein 3 (PBP3), an essential enzyme involved in the final stages of peptidoglycan synthesis, which is crucial for maintaining the structural integrity of the bacterial cell wall.[2][3][4] By binding to and inactivating PBP3, this compound disrupts cell septum formation during division, leading to the formation of filamentous cells and subsequent cell lysis.[2][3]
Q2: What is the spectrum of activity of this compound?
This compound is highly active against a wide range of Gram-negative bacteria, including members of the Enterobacteriaceae family and Pseudomonas aeruginosa.[5][6] It is not effective against Gram-positive bacteria or anaerobic bacteria.[7]
Q3: How stable is this compound in different culture media?
This compound's stability is significantly influenced by the pH of the culture medium. It exhibits maximum stability in a pH range of 4.9 to 5.8. Its degradation in aqueous solutions follows pseudo-first-order kinetics and is catalyzed by both hydrogen and hydroxide ions. The degradation pathway involves the opening of the β-lactam ring, epimerization, isomerization, desulfonation, and decarbamoylation.
Q4: Are there any specific quality control strains recommended for this compound susceptibility testing?
Yes, for quality control in broth microdilution and disk diffusion susceptibility testing, the following reference strains and their expected Minimum Inhibitory Concentration (MIC) ranges are recommended:
-
Escherichia coli ATCC 25922 : 0.03 to 0.25 µg/mL[8]
-
Pseudomonas aeruginosa ATCC 27853 : 1.0 to 4.0 µg/mL[8]
Troubleshooting Guide
Issue 1: Inconsistent or higher-than-expected MIC values for Pseudomonas aeruginosa.
Possible Cause 1: Divalent Cation Concentration in the Medium
The concentration of divalent cations, specifically calcium (Ca²⁺) and magnesium (Mg²⁺), in the culture medium can significantly impact the apparent susceptibility of P. aeruginosa to certain antibiotics. Although direct studies on this compound are limited, research on other antibiotics has shown that supplementation of Mueller-Hinton Broth (MHB) with physiological concentrations of Ca²⁺ and Mg²⁺ can lead to an increase in the MIC values for P. aeruginosa.[9][10][11][12][13] This is because these cations can affect the outer membrane permeability of the bacteria.
Recommendation:
-
Ensure you are using cation-adjusted Mueller-Hinton Broth (CAMHB) for susceptibility testing of P. aeruginosa. The recommended concentrations are typically 20-25 mg/L of Ca²⁺ and 10-12.5 mg/L of Mg²⁺.
-
If preparing your own medium, verify the final concentrations of these cations.
-
When comparing results across different experiments or laboratories, ensure that the same formulation of MHB was used.
Possible Cause 2: Inoculum Effect
A higher than recommended bacterial inoculum can lead to falsely elevated MIC values. This can be due to the production of β-lactamases by the bacteria, which can inactivate this compound.
Recommendation:
-
Strictly adhere to the recommended inoculum density for MIC testing, which is typically 5 x 10⁵ CFU/mL.
-
Perform a colony count of your inoculum to ensure it is within the correct range.
Issue 2: Reduced this compound bioactivity in media supplemented with serum.
Possible Cause: Protein Binding
This compound, like many drugs, can bind to proteins present in serum, primarily albumin.[14][15][16][17] The protein-bound fraction of the drug is generally considered to be microbiologically inactive. Therefore, the addition of serum to the culture medium can reduce the concentration of free, active this compound, leading to an apparent increase in the MIC. The extent of this effect is dependent on the concentration of albumin in the medium.
Recommendation:
-
When conducting experiments in the presence of serum, be aware that the effective concentration of this compound will be lower than the total concentration added.
-
If possible, determine the free concentration of this compound in your specific culture conditions.
-
When reporting results from experiments with serum-supplemented media, clearly state the percentage of serum used.
Issue 3: Variable or non-reproducible MIC results.
Possible Cause 1: pH of the Culture Medium
As mentioned in the FAQs, this compound's stability is pH-dependent. If the pH of your culture medium is outside the optimal range (4.9-5.8), the drug may degrade over the course of the experiment, leading to inconsistent results. The pH of the medium can also be affected by bacterial growth.
Recommendation:
-
Ensure the pH of your Mueller-Hinton Broth is adjusted to the recommended range of 7.2 to 7.4 before use.
-
For long-term experiments, consider using a buffered medium to maintain a stable pH.
Possible Cause 2: Improper Preparation or Storage of this compound Stock Solutions
Incorrect preparation or storage of this compound stock solutions can lead to degradation of the compound before it is even added to the experiment.
Recommendation:
-
Follow the manufacturer's instructions for dissolving and storing this compound.
-
Prepare fresh stock solutions for each experiment or store them in small aliquots at -80°C to minimize freeze-thaw cycles.
-
Avoid prolonged exposure of stock solutions to light and elevated temperatures.
Quantitative Data Summary
Table 1: In Vitro Activity of this compound against Gram-Negative Bacteria
| Bacterial Species | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |
| Enterobacteriaceae | - | ≤0.5 | ≤8.0 |
| Nonfermenters | - | - | ≤16 |
| Cefoperazone-Resistant Enterobacteriaceae | - | - | ≤8.0 (for 52% of isolates) |
Data compiled from Fass et al., 1985 and Jones et al., 1986.[5][7]
Table 2: Quality Control Ranges for this compound Susceptibility Testing
| Quality Control Strain | MIC Range (µg/mL) |
| Escherichia coli ATCC 25922 | 0.03 - 0.25 |
| Pseudomonas aeruginosa ATCC 27853 | 1.0 - 4.0 |
Data from Jones & Barry, 1987.[8]
Table 3: Affinity of this compound for Penicillin-Binding Proteins (PBPs)
| Organism | PBP with Highest Affinity | IC₅₀ for PBP3 (µg/mL) |
| Escherichia coli | PBP3 | 0.1 - 0.4 |
| Enterobacter cloacae | PBP3 | 0.1 - 0.4 |
| Pseudomonas aeruginosa | PBP3 | Much lower than in vitro MIC |
IC₅₀ (50% inhibitory concentration) values indicate the concentration of this compound required to inhibit 50% of the binding to the PBP. Data from Then, 1985.[2]
Experimental Protocols
Protocol 1: Broth Microdilution MIC Assay
This protocol is based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Materials:
-
This compound powder
-
Appropriate solvent for this compound (refer to manufacturer's instructions)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial culture in the logarithmic growth phase
-
Sterile saline or broth for inoculum preparation
-
Spectrophotometer or McFarland standards
-
Incubator (35°C ± 2°C)
Procedure:
-
Prepare this compound Stock Solution: Prepare a concentrated stock solution of this compound in the recommended solvent.
-
Prepare Serial Dilutions: Perform serial two-fold dilutions of the this compound stock solution in CAMHB directly in the 96-well plate to achieve the desired final concentration range.
-
Prepare Bacterial Inoculum: Adjust the turbidity of the bacterial culture to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final inoculum density of 5 x 10⁵ CFU/mL in each well.
-
Inoculate Microtiter Plate: Add the standardized bacterial inoculum to each well containing the this compound dilutions. Include a growth control well (bacteria in broth without antibiotic) and a sterility control well (broth only).
-
Incubate: Incubate the plate at 35°C ± 2°C for 16-20 hours.
-
Determine MIC: The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.
Visualizations
Caption: Experimental workflow for determining the Minimum Inhibitory Concentration (MIC) of this compound.
Caption: Mechanism of this compound-mediated inhibition of bacterial cell wall synthesis.
References
- 1. Structural basis for effectiveness of siderophore-conjugated monocarbams against clinically relevant strains of Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. karger.com [karger.com]
- 3. Penicillin-binding protein 3 sequence variations reduce susceptibility of Pseudomonas aeruginosa to β-lactams but inhibit cell division - PMC [pmc.ncbi.nlm.nih.gov]
- 4. What are PBP3 inhibitors and how do they work? [synapse.patsnap.com]
- 5. The anti-microbial activity, beta-lactamase stability, and disk diffusion susceptibility testing of this compound (RO 17-2301, AMA-1080), a new monobactam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Antibacterial properties of this compound (Ro 17-2301, AMA-1080), a new sulfonated monocyclic beta-lactam antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Susceptibility testing of this compound: interpretive criteria for 30-microgram disk tests and quality control guidelines for disk diffusion and broth microdilution methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of calcium and magnesium ions on the susceptibility of Pseudomonas species to tetracycline, gentamicin polymyxin B, and carbenicillin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Effect of Calcium and Magnesium Ions on the Susceptibility of Pseudomonas Species to Tetracycline, Gentamicin Polymyxin B, and Carbenicillin - PMC [pmc.ncbi.nlm.nih.gov]
- 11. providence.elsevierpure.com [providence.elsevierpure.com]
- 12. [Susceptibility of Pseudomonas aeruginosa to aminoglycosides: effect of free calcium and magnesium] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of ionized calcium and soluble magnesium on the predictability of the performance of Mueller-Hinton agar susceptibility testing of Pseudomonas aeruginosa with gentamicin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Protein Binding of Antimicrobials: Methods for Quantification and for Investigation of its Impact on Bacterial Killing - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Synthetic cationic antimicrobial peptides bind with their hydrophobic parts to drug site II of human serum albumin - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Albumin in Tears Modulates Bacterial Susceptibility to Topical Antibiotics in Ophthalmology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Technical Support Center: Refining Carumonam Administration in Rodent Infection Models
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for the effective administration of Carumonam in rodent infection models. This guide includes frequently asked questions (FAQs), troubleshooting advice, detailed experimental protocols, and key pharmacokinetic data to support the design and execution of your in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a monobactam antibiotic.[1] It functions by inhibiting the synthesis of the bacterial cell wall, leading to cell death.[2] This is achieved by binding to penicillin-binding proteins (PBPs) which are essential for the final steps of peptidoglycan synthesis, a critical component of the bacterial cell wall.[2]
Q2: What is the antimicrobial spectrum of this compound?
A2: this compound is primarily active against a wide range of gram-negative bacteria, including Enterobacteriaceae and Pseudomonas aeruginosa.[3][4] It has weak or no activity against gram-positive bacteria and anaerobes.[5]
Q3: What is the appropriate vehicle for this compound administration in rodents?
A3: this compound sodium salt is soluble in water and physiological saline (0.9% NaCl).[6][7][8][9][10] Sterile water for injection or sterile 0.9% sodium chloride are the recommended vehicles for preparing this compound solutions for parenteral administration in rodents.
Q4: How should this compound solutions be prepared and stored?
A4: this compound is typically available as a powder (this compound sodium salt) that needs to be reconstituted.[8][9][10] Reconstitution should be performed aseptically with a sterile diluent like sterile water for injection or 0.9% saline.[11][12][13] The stability of reconstituted beta-lactam antibiotics can be temperature-dependent.[14][15] While specific stability data for this compound solutions at various concentrations and temperatures is limited in the search results, it is best practice to prepare fresh solutions for each experiment or store them at recommended temperatures (e.g., refrigerated) for a short duration if stability data is available.
Q5: What are the recommended routes of administration for this compound in rodents?
A5: Based on pharmacokinetic studies, this compound can be administered subcutaneously (SC) or intramuscularly (IM) in mice and rats.[1][16] Intravenous (IV) administration via the tail vein is also a common route for antibiotics in rodent models.
Q6: What are the reported pharmacokinetic parameters of this compound in rodents?
A6: Pharmacokinetic parameters for this compound have been determined in both mice and rats. A summary of this data is provided in the "Data Presentation" section below. Key parameters include plasma half-life, peak plasma concentration, and clearance rate.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Action(s) |
| Precipitation or cloudiness in the prepared this compound solution. | - Incomplete dissolution of the powder.- Use of an inappropriate vehicle.- Exceeded solubility limit. | - Ensure vigorous vortexing or mixing during reconstitution.- Use sterile water for injection or 0.9% saline as the vehicle.- Prepare a more dilute solution if solubility issues persist. |
| Leakage of the injected solution from the injection site (backflow). | - Incorrect injection technique.- Injection volume is too large for the site.- Needle gauge is too large. | - Ensure proper "tenting" of the skin for subcutaneous injections.- For IV injections, ensure the needle is properly seated in the vein.- Divide larger doses into multiple injection sites.- Use a smaller gauge needle (e.g., 27-30G for mice). |
| Animal distress or adverse reaction post-injection (e.g., lethargy, ruffled fur, seizures). | - Solution is not at room temperature.- The vehicle is causing an adverse reaction.- The injection was performed too quickly.- Potential for nephrotoxicity, especially with co-administration of other nephrotoxic agents.[2] | - Warm the solution to room temperature before injection.- If using a vehicle other than saline or water, consider a vehicle toxicity study.- Inject the solution slowly and steadily.- Monitor for signs of toxicity and consider adjusting the dose or discontinuing co-administered nephrotoxic drugs. |
| Lack of efficacy in the infection model despite administration. | - Inappropriate dosing regimen (dose or frequency).- The infecting pathogen is resistant to this compound.- Poor drug exposure at the site of infection. | - Review the pharmacokinetic data and adjust the dose or dosing frequency to achieve the desired therapeutic window (e.g., time above MIC).- Confirm the susceptibility of your bacterial strain to this compound using in vitro methods (MIC testing).- Consider the route of administration and its impact on drug distribution to the target tissue. |
| Inconsistent results between animals in the same treatment group. | - Variation in injection technique leading to inconsistent dosing.- Differences in individual animal physiology and drug metabolism. | - Ensure all personnel are proficient in the chosen injection technique.- Increase the number of animals per group to account for biological variability. |
Data Presentation
Table 1: Pharmacokinetic Parameters of this compound in Rodents
| Species | Dose (mg/kg) | Route | Peak Plasma Concentration (µg/mL) | Plasma Half-life (h) | Plasma Clearance (mL/min/kg) | Reference |
| Mice | 20 | SC | 41 | 0.24 | 16.7 | [1][16] |
| Rats | 20 | IM | ~29.1 (at 15 min) | ~0.27 | - | [1] |
Note: This table summarizes available data from the search results. Values may vary depending on the specific experimental conditions.
Experimental Protocols
Protocol 1: Preparation of this compound Solution for Injection
-
Materials:
-
This compound sodium salt powder
-
Sterile, pyrogen-free 0.9% sodium chloride (saline) or sterile water for injection
-
Sterile vials
-
Sterile syringes and needles
-
Vortex mixer
-
-
Procedure:
-
Aseptically weigh the required amount of this compound sodium salt powder.
-
Transfer the powder to a sterile vial.
-
Aseptically add the calculated volume of sterile saline or water for injection to the vial to achieve the desired final concentration.
-
Vortex the vial until the powder is completely dissolved and the solution is clear.
-
Visually inspect the solution for any particulate matter before administration.
-
It is recommended to use the freshly prepared solution. If short-term storage is necessary, it should be done according to validated stability data, typically at 2-8°C.
-
Protocol 2: Subcutaneous (SC) Administration in Mice
-
Materials:
-
Prepared this compound solution
-
Sterile 1 mL syringe with a 27-30G needle
-
Appropriate animal restraint device
-
-
Procedure:
-
Restrain the mouse securely.
-
Grasp the loose skin over the back of the neck (scruff) to form a "tent".
-
Insert the needle, bevel up, into the base of the skin tent, parallel to the spine.
-
Gently aspirate to ensure the needle is not in a blood vessel (no blood should enter the syringe hub).
-
Slowly inject the desired volume.
-
Withdraw the needle and return the animal to its cage.
-
Monitor the animal for any adverse reactions.
-
Protocol 3: Intravenous (IV) Tail Vein Administration in Rats
-
Materials:
-
Prepared this compound solution
-
Sterile 1 mL syringe with a 25-27G needle
-
A rat restraint device that allows access to the tail
-
A heat source (e.g., heat lamp) to warm the tail
-
-
Procedure:
-
Place the rat in the restraint device.
-
Warm the tail using a heat lamp to dilate the lateral tail veins. Be careful not to overheat the tail.
-
Wipe the tail with 70% ethanol.
-
Identify one of the lateral tail veins.
-
Insert the needle, bevel up, into the vein at a shallow angle. A small flash of blood in the needle hub may indicate successful placement.
-
Slowly inject the desired volume. If swelling occurs at the injection site, the needle is not in the vein; withdraw the needle and attempt a more proximal injection.
-
After injection, withdraw the needle and apply gentle pressure to the injection site with sterile gauze to prevent bleeding.
-
Return the animal to its cage and monitor for any adverse reactions.
-
Mandatory Visualizations
Caption: Experimental workflow for this compound administration in rodent infection models.
Caption: Troubleshooting logic for addressing lack of efficacy in this compound studies.
Caption: Simplified signaling pathway of this compound's mechanism of action.
References
- 1. Comparative pharmacokinetics of this compound and aztreonam in mice, rats, rabbits, dogs, and cynomolgus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacokinetics and tissue penetration of this compound, a new synthetic monobactam - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo antibacterial activities of this compound (AMA-1080), a new N-sulfonated monocyclic beta-lactam antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The anti-microbial activity, beta-lactamase stability, and disk diffusion susceptibility testing of this compound (RO 17-2301, AMA-1080), a new monobactam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The in-vitro activity and beta-lactamase stability of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Saline as a vehicle control does not alter ventilation in male CD-1 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. This compound Sodium | C12H12N6Na2O10S2 | CID 9568618 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 86832-68-0 | this compound Sodium| this compound disodium salt; AMA-1080; Ro-17-2301; AMA 1080; Ro 17 2301; AMA1080; Ro172301; Amasulin|BioChemPartner [biochempartner.com]
- 10. CAS Common Chemistry [commonchemistry.cas.org]
- 11. rch.org.au [rch.org.au]
- 12. m.youtube.com [m.youtube.com]
- 13. youtube.com [youtube.com]
- 14. apps.dtic.mil [apps.dtic.mil]
- 15. apps.dtic.mil [apps.dtic.mil]
- 16. Comparative pharmacokinetics of this compound and aztreonam in mice, rats, rabbits, dogs, and cynomolgus monkeys - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of Carumonam and Ceftazidime Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative analysis of the efficacy of Carumonam, a monobactam antibiotic, and Ceftazidime, a third-generation cephalosporin. The following sections present a comprehensive overview of their in vitro and in vivo activities, stability against β-lactamases, and the experimental protocols used to derive this data.
Mechanism of Action
Both this compound and Ceftazidime exert their bactericidal effects by inhibiting bacterial cell wall synthesis. They achieve this by binding to and inactivating essential penicillin-binding proteins (PBPs), which are enzymes crucial for the final steps of peptidoglycan synthesis. The inhibition of these enzymes leads to a compromised cell wall, ultimately resulting in bacterial cell lysis and death.
An In Vitro Perspective: Carumonam and Meropenem Against Klebsiella pneumoniae
A Comparative Guide for Researchers and Drug Development Professionals
Executive Summary
Meropenem remains a potent agent against susceptible Klebsiella pneumoniae, though its efficacy is challenged by the rise of carbapenem-resistant strains (CRKP).[1] The primary mechanisms of resistance to meropenem include the production of carbapenemases, alterations in outer membrane porins, and the upregulation of efflux pumps.[2][3] Carumonam, a monobactam, has demonstrated in vitro activity against Enterobacteriaceae, including K. pneumoniae, and exhibits stability against many β-lactamases.[4][5][6] However, the available data for this compound is considerably older. This guide will delve into the specifics of their in vitro profiles.
Data Presentation: In Vitro Susceptibility
The following tables summarize the available Minimum Inhibitory Concentration (MIC) data for this compound and Meropenem against Klebsiella pneumoniae from various studies. It is crucial to note that these values are not from direct comparative studies and experimental conditions may have varied.
Table 1: In Vitro Activity of this compound against Klebsiella pneumoniae
| Study Reference (Year) | Number of Isolates | MIC Range (µg/mL) | MIC for 90% of isolates (MIC90) (µg/mL) |
| Barclay et al. (1987)[7] | Not Specified | Parallel activity to ceftriaxone | Not Reported |
| Kondo et al. (1986)[4] | Not Specified | Not Reported | Superior to aztreonam |
Table 2: In Vitro Activity of Meropenem against Klebsiella pneumoniae
| Study Reference (Year) | Isolate Type | Number of Isolates | MIC Range (µg/mL) | MIC for 90% of isolates (MIC90) (µg/mL) |
| El-Kholy et al. (2022)[1] | Carbapenem-Resistant | 52 | 8 to >32 | Not Reported |
| Strukova et al. (2021)[8] | Carbapenem-Resistant | 30 | 64 to 128 | Not Reported |
| Bulik et al. (2011) | Carbapenemase-Producing | 46 | 2 to ≥64 | Not Reported |
Experimental Protocols
The determination of in vitro susceptibility of Klebsiella pneumoniae to this compound and Meropenem typically involves standardized methods as outlined by bodies such as the Clinical and Laboratory Standards Institute (CLSI).
Minimum Inhibitory Concentration (MIC) Determination
A common method for determining the MIC is the broth microdilution method .
-
Bacterial Isolate Preparation: A standardized inoculum of the K. pneumoniae isolate is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL. This is then further diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Antimicrobial Agent Preparation: Serial twofold dilutions of this compound or Meropenem are prepared in cation-adjusted Mueller-Hinton broth (CAMHB).
-
Inoculation and Incubation: The prepared bacterial suspension is added to the wells of a microtiter plate containing the various concentrations of the antibiotic. The plate is then incubated at 35-37°C for 16-20 hours.
-
MIC Reading: The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Another utilized technique is the agar dilution method , where the antimicrobial agent is incorporated into the agar medium at various concentrations prior to the inoculation of the bacterial suspension.
Mandatory Visualization
Signaling Pathways and Mechanisms of Action
The following diagram illustrates the mechanism of action of β-lactam antibiotics like this compound and Meropenem, and the primary mechanisms of resistance in Klebsiella pneumoniae.
Caption: Mechanism of action of β-lactams and resistance in K. pneumoniae.
Experimental Workflow
The diagram below outlines a typical experimental workflow for the in vitro comparison of antimicrobial agents against a bacterial pathogen.
Caption: Workflow for in vitro antimicrobial susceptibility testing.
Concluding Remarks
Based on the available in vitro data, Meropenem demonstrates potent activity against susceptible Klebsiella pneumoniae. However, the significant challenge of carbapenem resistance necessitates the exploration of alternative or combination therapies. This compound, based on older studies, shows promise against Gram-negative bacteria, including K. pneumoniae, and is noted for its stability against certain β-lactamases.[4][5][6] The lack of recent, direct comparative studies between this compound and Meropenem against contemporary K. pneumoniae isolates, particularly carbapenem-resistant strains, highlights a significant data gap. Further research, including head-to-head in vitro studies and investigations into synergistic activities with other agents, is warranted to fully elucidate the potential clinical utility of this compound in the current era of antimicrobial resistance.
References
- 1. Carbapenem-Resistant Klebsiella pneumoniae Among Patients with Ventilator-Associated Pneumonia: Evaluation of Antibiotic Combinations and Susceptibility to New Antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Klebsiella pneumoniae Susceptibility to Carbapenem/Relebactam Combinations: Influence of Inoculum Density and Carbapenem-to-Inhibitor Concentration Ratio - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. In vitro and in vivo antibacterial activities of this compound (AMA-1080), a new N-sulfonated monocyclic beta-lactam antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The anti-microbial activity, beta-lactamase stability, and disk diffusion susceptibility testing of this compound (RO 17-2301, AMA-1080), a new monobactam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound's in-vitro activity against gram-negative bacteria and its stability to their beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Comparative in vitro activity of this compound (Ro 17-2301/AMA-1080), a new monobactam, and ceftriaxone against aerobic or facultative gram-negative isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Rapid Antimicrobial Susceptibility Test for Klebsiella pneumoniae Using a Broth Micro-Dilution Combined with MALDI TOF MS - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of Carumonam and Other Monobactams
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in-vitro efficacy of Carumonam with other notable monobactam antibiotics, namely Aztreonam and Tigemonam. The data presented is compiled from various scientific studies to offer a comprehensive overview for research and drug development purposes.
Data Presentation: In-Vitro Efficacy Overview
The antibacterial efficacy of monobactams is primarily determined by their Minimum Inhibitory Concentration (MIC) against specific pathogens. The following table summarizes the MIC90 values (the concentration required to inhibit the growth of 90% of isolates) of this compound, Aztreonam, and Tigemonam against a range of clinically relevant Gram-negative bacteria. Lower MIC values indicate greater potency.
| Bacterial Species | This compound (MIC90 in µg/mL) | Aztreonam (MIC90 in µg/mL) | Tigemonam (MIC90 in µg/mL) |
| Escherichia coli | ≤8[1] | 64[2][3] | 0.25[4] |
| Klebsiella pneumoniae | 0.2[5] | 50[5] | 0.25[4] |
| Klebsiella oxytoca | 0.2[5] | 50[5] | - |
| Enterobacter cloacae | 4[1] | - | 16[4] |
| Citrobacter freundii | 4[1] | - | 4[4] |
| Serratia marcescens | 4[1] | - | - |
| Proteus spp. | - | - | 0.25[4] |
| Pseudomonas aeruginosa | 12.5[5] | 32[3][6] | >128[7] |
| Haemophilus influenzae | - | - | 0.5[7] |
| Neisseria gonorrhoeae | - | - | 0.06[7] |
Key Efficacy Comparisons:
-
Against Enterobacteriaceae : this compound and Tigemonam generally exhibit potent activity against members of the Enterobacteriaceae family.[8][9] this compound has shown superior activity against Klebsiella oxytoca compared to Aztreonam.[5] Tigemonam demonstrates very low MIC90 values against common Enterobacteriaceae like E. coli and K. pneumoniae.[4]
-
Against Pseudomonas aeruginosa : this compound and Aztreonam are active against P. aeruginosa, with some studies indicating this compound may be more potent against gentamicin-resistant strains.[10] Tigemonam, in contrast, shows poor activity against this pathogen.[7]
-
Spectrum of Activity : All three monobactams have a narrow spectrum of activity, primarily targeting aerobic Gram-negative bacteria.[8][11] They are largely ineffective against Gram-positive bacteria and anaerobes.[11]
Experimental Protocols
The in-vitro efficacy data presented in this guide is primarily derived from studies employing the broth microdilution method to determine Minimum Inhibitory Concentrations (MICs). This is a standardized method widely used in antimicrobial susceptibility testing.
Broth Microdilution MIC Testing Protocol (General Overview)
This protocol is based on guidelines from the Clinical and Laboratory Standards Institute (CLSI), formerly the National Committee for Clinical Laboratory Standards (NCCLS).[12][13][14]
-
Preparation of Antimicrobial Solutions : Stock solutions of the monobactams are prepared from powders of known potency. A series of twofold dilutions are then made in a suitable broth medium, typically Mueller-Hinton Broth (MHB), to achieve the desired final concentrations in the microdilution plate.[15]
-
Inoculum Preparation : The bacterial isolates to be tested are cultured on an appropriate agar medium for 18-24 hours. A suspension of the bacteria is then prepared in a sterile saline or broth solution and its turbidity is adjusted to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ colony-forming units (CFU)/mL. This suspension is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microdilution plate.[16]
-
Inoculation and Incubation : A standardized volume of the prepared bacterial inoculum is added to each well of the microdilution plate containing the antimicrobial dilutions. A growth control well (containing no antibiotic) and a sterility control well (containing no bacteria) are also included. The plates are then incubated at 35°C for 16-20 hours in ambient air.[17]
-
MIC Determination : Following incubation, the plates are examined for visible bacterial growth. The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.[15]
Below is a graphical representation of the experimental workflow for determining MIC.
Mechanism of Action: Signaling Pathway
Monobactams exert their bactericidal effect by inhibiting the synthesis of the bacterial cell wall.[18] Their primary target is Penicillin-Binding Protein 3 (PBP3), an essential enzyme involved in the final stages of peptidoglycan synthesis, specifically in septum formation during cell division.[5][19]
The binding of a monobactam to PBP3 is a covalent interaction that inactivates the enzyme.[19] This disruption of peptidoglycan synthesis leads to the formation of filamentous, structurally weakened bacterial cells that are unable to divide properly and are susceptible to lysis due to internal osmotic pressure, ultimately resulting in cell death.
The following diagram illustrates the mechanism of action of monobactams.
References
- 1. The in-vitro activity and beta-lactamase stability of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In Vitro Activity of Aztreonam-Avibactam against Enterobacteriaceae and Pseudomonas aeruginosa Isolated by Clinical Laboratories in 40 Countries from 2012 to 2015 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. journals.asm.org [journals.asm.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. journals.asm.org [journals.asm.org]
- 6. journals.asm.org [journals.asm.org]
- 7. The in vitro activity of tigemonam: a comparison with other antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In vitro activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antibacterial activity in vitro of tigemonam, a new oral monobactam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Comparative in vitro antimicrobial activity of this compound, a new monocyclic beta-lactam - PMC [pmc.ncbi.nlm.nih.gov]
- 11. In vitro evaluation of tigemonam, a novel oral monobactam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Role of NCCLS in antimicrobial susceptibility testing and monitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. academic.oup.com [academic.oup.com]
- 14. goums.ac.ir [goums.ac.ir]
- 15. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 16. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]
- 17. goldbio.com [goldbio.com]
- 18. mdpi.com [mdpi.com]
- 19. Mode of Action of the Monobactam LYS228 and Mechanisms Decreasing In Vitro Susceptibility in Escherichia coli and Klebsiella pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Pharmacokinetic Profile of Carumonam and Aztreonam in Preclinical Animal Models
This guide provides a detailed comparison of the pharmacokinetic properties of two monobactam antibiotics, Carumonam and Aztreonam, based on data from various animal models. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of these compounds.
Executive Summary
This compound and Aztreonam, both N-sulfonated monocyclic β-lactam antibiotics, exhibit broadly similar pharmacokinetic profiles across several animal species, including mice, rats, rabbits, dogs, and cynomolgus monkeys.[1][2] Following parenteral administration, both drugs are readily absorbed and distribute to key tissues. However, notable differences exist in their plasma protein binding, tissue distribution patterns, and routes of excretion, which may have implications for their clinical application. Generally, this compound displays lower serum protein binding compared to Aztreonam.[1] While both are primarily cleared by the kidneys, the extent of biliary excretion is more pronounced for Aztreonam.[1]
Comparative Pharmacokinetic Parameters
The pharmacokinetic properties of this compound and Aztreonam were evaluated in multiple animal species following a 20 mg/kg dose. The key parameters are summarized in the tables below.
Table 1: Plasma Pharmacokinetics of this compound in Animal Models
| Animal Species | Cmax (µg/mL) | AUC (µg·h/mL) | t1/2 (h) | CL (mL/min/kg) |
| Mice | 41 | 20 | 0.24 | 16.7 |
| Rats | 43 | 24 | 0.30 | 13.9 |
| Rabbits | 52 | 45 | 0.65 | 7.4 |
| Dogs | 45 | 58 | 1.10 | 5.8 |
| Monkeys | 68 | 80 | 0.73 | 4.5 |
Table 2: Plasma Pharmacokinetics of Aztreonam in Animal Models
| Animal Species | Cmax (µg/mL) | AUC (µg·h/mL) | t1/2 (h) | CL (mL/min/kg) |
| Mice | 45 | 22 | 0.26 | 15.2 |
| Rats | 55 | 42 | 0.45 | 7.9 |
| Rabbits | 58 | 60 | 0.75 | 5.6 |
| Dogs | 48 | 62 | 1.15 | 5.4 |
| Monkeys | 72 | 85 | 0.78 | 4.2 |
Distribution and Excretion
Tissue Distribution
Following administration, both this compound and Aztreonam distribute into various tissues, with concentrations in the kidneys and liver often exceeding those in the plasma.[1] Notably, this compound generally achieves higher concentrations in the kidneys compared to Aztreonam.[1] Conversely, Aztreonam tends to have higher concentrations in the liver.[1] The distribution of both antibiotics in the lungs and spleen is similar, with levels typically lower than in the plasma.[1]
Table 3: Comparative Tissue Distribution (Tissue level relative to Plasma level)
| Tissue | This compound | Aztreonam |
| Kidneys | Higher than Aztreonam | Lower than this compound |
| Liver | Lower than Aztreonam | Higher than this compound |
| Lungs | Similar to Aztreonam | Similar to this compound |
| Spleen | Similar to Aztreonam | Similar to this compound |
Source:[1]
Excretion
The primary route of elimination for both drugs is renal.[1] However, the extent of urinary and biliary excretion differs between the two compounds and across species.
Table 4: Comparative Excretion Profile (% of Dose)
| Species | This compound (Urinary) | Aztreonam (Urinary) | This compound (Biliary) | Aztreonam (Biliary) |
| Mice | Higher than Aztreonam | Lower than this compound | - | - |
| Rats | Higher than Aztreonam | Lower than this compound | 4.1 | 19.1 |
| Rabbits | Lower than Aztreonam | Higher than this compound | <0.3 | ~1 |
| Dogs | Lower than Aztreonam | Higher than this compound | <0.3 | ~1 |
| Monkeys | Higher than Aztreonam | Lower than this compound | - | - |
Source:[1]
Protein Binding
A significant difference between the two monobactams is their affinity for serum proteins. This compound exhibits lower protein binding than Aztreonam across all tested species.[1] This difference is particularly pronounced in species other than dogs.
Table 5: Comparative Serum Protein Binding (%)
| Species | This compound | Aztreonam |
| Rats | 36 | 85 |
| Rabbits | 21 | 55 |
| Dogs | 11 | 20 |
| Monkeys | - | - |
Source:[1]
Experimental Protocols
The data presented in this guide is based on a comparative pharmacokinetic study.[1][2] The key methodologies are outlined below.
Animal Models
-
Species: Male ddy mice, male Sprague-Dawley rats, male New Zealand White rabbits, male beagle dogs, and male cynomolgus monkeys were used.[1][2]
Drug Administration
-
Route:
Sample Collection
-
Blood: Serial blood samples were collected at specified time points post-administration. Plasma was separated for drug concentration analysis.
-
Tissues: At selected time points, animals were sacrificed, and various tissues (kidneys, liver, lungs, spleen) were collected.
-
Urine and Bile: Urine and bile were collected over a defined period to determine the extent of excretion.
Analytical Method
-
Assay: The concentrations of this compound and Aztreonam in plasma, tissue homogenates, urine, and bile were determined using a bioassay method with Proteus mirabilis ATCC 21100 as the indicator organism.
Pharmacokinetic Analysis
-
Pharmacokinetic parameters were calculated from the plasma concentration-time data using standard non-compartmental methods.
Visualized Experimental Workflow
The following diagram illustrates the general workflow of the comparative pharmacokinetic studies.
Caption: General workflow for the comparative pharmacokinetic study of this compound and Aztreonam.
Signaling Pathway of Beta-Lactam Antibiotics
The bactericidal action of both this compound and Aztreonam, as with other β-lactam antibiotics, involves the inhibition of bacterial cell wall synthesis. This is achieved through their binding to penicillin-binding proteins (PBPs), which are essential enzymes in the final steps of peptidoglycan synthesis.
Caption: Mechanism of action of this compound and Aztreonam via inhibition of bacterial cell wall synthesis.
References
A Head-to-Head In Vitro Comparison of Carumonam and Imipenem
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed in vitro comparison of Carumonam, a monobactam antibiotic, and Imipenem, a broad-spectrum carbapenem. The following sections present a synthesis of available data on their antibacterial activity, supported by experimental protocols and visualizations to aid in understanding their respective profiles.
Comparative Antibacterial Spectrum
This compound exhibits a targeted spectrum of activity, primarily against aerobic Gram-negative bacteria. In contrast, Imipenem possesses one of the broadest antibacterial spectrums among beta-lactam antibiotics, encompassing Gram-positive cocci, Gram-negative bacilli, and anaerobic bacteria.
A key differentiator is their activity against Gram-positive organisms and anaerobes. This compound is reported to be inactive against these classes of bacteria[1][2]. Imipenem, conversely, demonstrates potent activity against many Gram-positive cocci (excluding methicillin-resistant Staphylococcus aureus and Enterococcus faecium) and a wide range of anaerobic bacteria[3][4][5].
Against Gram-negative bacilli, both agents show activity, although variations exist. Imipenem is generally potent against most Enterobacteriaceae and Pseudomonas aeruginosa[3][4]. This compound is also active against Enterobacteriaceae and has been noted for its activity against gentamicin-resistant Pseudomonas aeruginosa strains, with a reported MIC90 of 8 µg/ml[1][6]. For 91% of Enterobacteriaceae isolates, the MIC of this compound is ≤0.5 µg/ml, and for 88% of non-fermenting Gram-negative bacilli, it is ≤16 µg/ml[2].
Quantitative In Vitro Activity
The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound and Imipenem against various bacterial species.
It is crucial to note that the data presented below is synthesized from multiple studies, and direct head-to-head comparative studies with a comprehensive panel of identical isolates are limited. Therefore, the presented values should be interpreted with this consideration.
Table 1: In Vitro Activity of this compound against Gram-Negative Bacteria
| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Escherichia coli | ≤0.5 | ≤0.5 |
| Klebsiella pneumoniae | ≤0.5 | ≤0.5 |
| Enterobacter cloacae | ≤0.5 | >16 |
| Serratia marcescens | ≤0.5 | 2 |
| Proteus mirabilis | ≤0.5 | ≤0.5 |
| Pseudomonas aeruginosa | 4 | 16 |
| Gentamicin-Resistant P. aeruginosa | - | 8[1][6] |
Data synthesized from multiple sources. The majority of Enterobacteriaceae have an MIC ≤0.5 µg/mL.[2]
Table 2: In Vitro Activity of Imipenem against a Broad Range of Bacteria
| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Gram-Negative Aerobes | ||
| Escherichia coli | 0.25 | 0.5 |
| Klebsiella pneumoniae | 0.25 | 0.5 |
| Enterobacter cloacae | 0.5 | 2 |
| Pseudomonas aeruginosa | 2 | 4 |
| Gram-Positive Aerobes | ||
| Staphylococcus aureus (MSSA) | ≤0.06 | 0.12 |
| Streptococcus pneumoniae (Penicillin-Susceptible) | ≤0.015 | ≤0.015 |
| Enterococcus faecalis | 2 | 4 |
| Anaerobes | ||
| Bacteroides fragilis | 0.12 | 0.25 |
Data synthesized from multiple sources, including comparisons with other carbapenems like meropenem.[3]
Experimental Protocols
The following are detailed methodologies for key in vitro experiments used to assess the antibacterial activity of this compound and Imipenem.
Minimum Inhibitory Concentration (MIC) Determination
The MIC, the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism, is a standard measure of in vitro antibacterial activity. The broth microdilution method is a commonly employed technique.
Protocol for Broth Microdilution MIC Assay:
-
Preparation of Antimicrobial Solutions: Stock solutions of this compound and Imipenem are prepared in an appropriate solvent. A series of twofold serial dilutions are then made in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate.
-
Inoculum Preparation: Bacterial isolates are cultured on an appropriate agar medium overnight. Several colonies are then suspended in a sterile saline solution to match the turbidity of a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. This suspension is further diluted to achieve a final inoculum density of 5 x 10⁵ CFU/mL in each well of the microtiter plate.
-
Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours in ambient air.
-
MIC Determination: Following incubation, the plates are visually inspected for bacterial growth. The MIC is recorded as the lowest concentration of the antimicrobial agent in which there is no visible growth (i.e., no turbidity).
Time-Kill Kinetics Assay
Time-kill assays provide insights into the bactericidal or bacteriostatic activity of an antimicrobial agent over time.
Protocol for Time-Kill Assay:
-
Bacterial Culture Preparation: A starting inoculum of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL is prepared in a suitable broth medium (e.g., CAMHB).
-
Exposure to Antimicrobials: this compound and Imipenem are added to the bacterial cultures at concentrations corresponding to multiples of their predetermined MIC values (e.g., 1x, 2x, 4x MIC). A growth control without any antibiotic is also included.
-
Sampling and Viable Cell Counting: At specified time points (e.g., 0, 2, 4, 6, 8, and 24 hours), aliquots are withdrawn from each culture.
-
Serial Dilution and Plating: The collected samples are serially diluted in sterile saline and plated onto an appropriate agar medium.
-
Incubation and Colony Counting: The agar plates are incubated at 35-37°C for 18-24 hours, after which the number of colonies is counted to determine the CFU/mL at each time point.
-
Data Analysis: The change in log₁₀ CFU/mL over time is plotted to generate time-kill curves. A bactericidal effect is typically defined as a ≥3-log₁₀ (99.9%) reduction in the initial bacterial count.
Conclusion
This compound and Imipenem exhibit distinct in vitro antibacterial profiles. This compound's activity is concentrated against aerobic Gram-negative bacteria, offering a targeted therapeutic option. In contrast, Imipenem's broad-spectrum activity makes it effective against a wider range of pathogens, including Gram-positive and anaerobic bacteria. The choice between these agents in a research or drug development context would depend on the specific pathogens of interest and the desired spectrum of activity. The provided experimental protocols offer a foundation for conducting further comparative in vitro studies.
References
- 1. Comparative in vitro antimicrobial activity of this compound, a new monocyclic beta-lactam - PMC [pmc.ncbi.nlm.nih.gov]
- 2. In vitro activity of this compound - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Imipenem and meropenem: Comparison of in vitro activity, pharmacokinetics, clinical trials and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Comparative in vitro activity of imipenem against gram-positive and gram-negative aerobic bacteria from clinical isolates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. In-vitro and in-vivo antibacterial activity of imipenem against clinical isolates of bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Assessing Carumonam's Activity Against Ceftazidime-Resistant Enterobacterales: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of Carumonam's in vitro activity against ceftazidime-resistant Enterobacterales. Given the evolving landscape of antimicrobial resistance, understanding the potential of older antibiotics against contemporary resistant pathogens is of significant interest. This document summarizes the available data for this compound, outlines the primary mechanisms of ceftazidime resistance in Enterobacterales, and provides standardized experimental protocols for further research.
Introduction to this compound and Ceftazidime Resistance
This compound is a monobactam antibiotic that, like other β-lactams, inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins (PBPs).[1] It has demonstrated stability against many common plasmid- and chromosomally-mediated β-lactamases prevalent in the 1980s.[1][2]
Ceftazidime is a third-generation cephalosporin. Resistance to ceftazidime in Enterobacterales has become widespread and is primarily mediated by the production of β-lactamase enzymes. These enzymes hydrolyze the β-lactam ring, inactivating the antibiotic. The most clinically significant β-lactamases conferring ceftazidime resistance include:
-
Extended-Spectrum β-Lactamases (ESBLs): Primarily of the CTX-M, SHV, and TEM types. These enzymes can hydrolyze penicillins, cephalosporins (including ceftazidime), and monobactams.
-
AmpC β-Lactamases: These are typically chromosomally encoded and inducible in organisms like Enterobacter cloacae, Citrobacter freundii, and Serratia marcescens, but can also be plasmid-mediated. Overproduction of AmpC enzymes leads to resistance to most cephalosporins.
-
Carbapenemases: These enzymes, such as KPC (Klebsiella pneumoniae carbapenemase), NDM (New Delhi metallo-β-lactamase), and OXA-48-like enzymes, not only confer resistance to carbapenems but also effectively hydrolyze cephalosporins like ceftazidime.
Comparative In Vitro Activity
The available comparative data for this compound against ceftazidime-resistant Enterobacterales is primarily from studies conducted in the 1980s. It is crucial to note that the resistance mechanisms in the isolates from that era are likely different from the ESBLs and carbapenemases that are prevalent today.
One study from 1986 noted that Enterobacteriaceae isolates resistant to ceftazidime were also not inhibited by this compound.[2] This suggests that cross-resistance can occur, likely dependent on the specific β-lactamase present. However, another study from the same period indicated that this compound was more likely to inhibit cefoperazone-resistant Enterobacteriaceae than ceftazidime.
More recent studies that could provide a direct comparison of this compound against contemporary, genetically characterized ceftazidime-resistant Enterobacterales are notably absent in the published literature. This represents a significant data gap in understanding the potential utility of this compound in the current era of antimicrobial resistance.
The following table summarizes historical MIC (Minimum Inhibitory Concentration) data.
Table 1: Historical In Vitro Activity of this compound and Ceftazidime against Enterobacteriaceae (Data from the 1980s)
| Organism/Group | Antibiotic | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | Reference |
| Enterobacteriaceae (4887 strains) | This compound | ≤0.125 | - | [3] |
| Ceftazidime | ≤0.125 | - | [3] | |
| Enterobacteriaceae (1156 strains) | This compound | - | 0.013-25 | [1] |
| Ceftazidime | - | - | [1] | |
| Klebsiella pneumoniae | This compound | - | - | [1] |
| Ceftazidime | - | - | [1] | |
| Enterobacter cloacae | This compound | - | - | [1] |
| Ceftazidime | - | - | [1] |
Note: MIC₅₀ and MIC₉₀ represent the concentrations required to inhibit 50% and 90% of the tested isolates, respectively.
Experimental Protocols
To generate contemporary and comparable data, standardized antimicrobial susceptibility testing methods are essential. The following is a detailed methodology for determining the Minimum Inhibitory Concentration (MIC) based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.
Broth Microdilution for MIC Determination
This method is considered the gold standard for quantitative antimicrobial susceptibility testing.
1. Materials:
- Cation-adjusted Mueller-Hinton Broth (CAMHB).
- 96-well microtiter plates.
- This compound and Ceftazidime analytical grade powder.
- Bacterial inoculum standardized to 0.5 McFarland.
- Sterile saline or broth for inoculum preparation.
- Spectrophotometer.
- Incubator (35°C ± 2°C).
2. Preparation of Antimicrobial Solutions:
- Prepare stock solutions of this compound and Ceftazidime in a suitable solvent as recommended by the manufacturer.
- Perform serial two-fold dilutions of each antibiotic in CAMHB in the microtiter plates to achieve a range of final concentrations (e.g., 0.06 to 128 µg/mL).
3. Inoculum Preparation:
- From a fresh (18-24 hour) culture plate, select several colonies of the test Enterobacterales isolate.
- Suspend the colonies in sterile saline or broth.
- Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
- Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.
4. Inoculation and Incubation:
- Inoculate each well of the microtiter plate containing the serially diluted antibiotics with the prepared bacterial suspension.
- Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
- Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air.
5. Interpretation of Results:
- The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism as detected by the unaided eye.
- Compare the results to established clinical breakpoints (if available) to categorize the isolate as susceptible, intermediate, or resistant.
Visualizing Mechanisms and Workflows
Signaling Pathway: Mechanism of β-Lactam Action and Resistance
Caption: Mechanism of action for β-lactams and common resistance pathways in Enterobacterales.
Experimental Workflow: MIC Determination
Caption: Workflow for determining Minimum Inhibitory Concentration (MIC) by broth microdilution.
Conclusion and Future Directions
The existing data on this compound, largely from an earlier era of antimicrobial resistance, suggests it has activity against Enterobacteriaceae but may not be effective against isolates that are also resistant to ceftazidime. There is a clear and critical need for new studies to evaluate the in vitro activity of this compound against contemporary, well-characterized ceftazidime-resistant Enterobacterales, including those producing ESBLs, AmpC, and various carbapenemases. Such research would clarify whether this compound holds any potential as a repurposed agent in the fight against multidrug-resistant Gram-negative infections. Researchers are encouraged to utilize standardized methodologies, such as those outlined in this guide, to ensure data comparability and contribute to a modern understanding of this monobactam's spectrum of activity.
References
- 1. In vitro and in vivo antibacterial activities of this compound (AMA-1080), a new N-sulfonated monocyclic beta-lactam antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The in-vitro activity and beta-lactamase stability of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound's in-vitro activity against gram-negative bacteria and its stability to their beta-lactamases - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Post-Antibiotic Effect of Carumonam and Aztreonam
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the post-antibiotic effect (PAE) of two monobactam antibiotics, Carumonam and aztreonam. The information presented is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of the available experimental data and methodologies to inform further research and development in this area.
Introduction to Monobactams and the Post-Antibiotic Effect
This compound and aztreonam are monocyclic β-lactam antibiotics, a class of drugs that exert their bactericidal action by inhibiting the synthesis of the bacterial cell wall.[1] A key pharmacodynamic parameter for evaluating the efficacy of antibiotics is the post-antibiotic effect (PAE). The PAE is the persistent suppression of bacterial growth after a brief exposure to an antimicrobial agent.[2] Understanding the PAE of different antibiotics is crucial for optimizing dosing regimens, predicting clinical efficacy, and overcoming antimicrobial resistance.
Mechanism of Action: Targeting Penicillin-Binding Protein 3
Both this compound and aztreonam share a common mechanism of action, selectively targeting and inhibiting penicillin-binding protein 3 (PBP3) in Gram-negative bacteria.[3][4] PBP3 is a crucial enzyme involved in the final stages of peptidoglycan synthesis, specifically in the formation of the septum during bacterial cell division.[4] By binding to PBP3, these monobactams disrupt the formation of the cross-linking of peptidoglycan chains, leading to the formation of filamentous bacterial cells and eventual cell lysis.[4][5] this compound has been shown to have a high affinity for PBP3 in Escherichia coli, Enterobacter cloacae, and Pseudomonas aeruginosa.[3] Similarly, aztreonam exhibits a very high affinity for PBP3 in a range of Gram-negative bacteria.[4]
Post-Antibiotic Effect (PAE): A Quantitative Comparison
Experimental data demonstrates that this compound exhibits a longer post-antibiotic effect compared to aztreonam against susceptible Gram-negative organisms.
| Antibiotic | Bacterial Group | Post-Antibiotic Effect (PAE) Duration |
| This compound | Enterobacteriaceae | 105 to 126 minutes[6] |
| Aztreonam | Enterobacteriaceae | Up to 90 minutes |
| Aztreonam | Pseudomonas aeruginosa | No PAE |
Experimental Protocols for PAE Determination
The determination of the post-antibiotic effect involves a standardized in vitro methodology. While a specific, detailed published protocol for the PAE of this compound was not identified in the current literature, the general procedure follows a well-established workflow. The following protocol is based on methodologies used for determining the PAE of aztreonam and other β-lactam antibiotics.
1. Bacterial Culture Preparation:
-
A standardized inoculum of the test organism (e.g., Escherichia coli, Pseudomonas aeruginosa) is prepared in a logarithmic growth phase.
2. Antibiotic Exposure:
-
The bacterial culture is exposed to a specific concentration of the antibiotic (e.g., 4x the Minimum Inhibitory Concentration [MIC]) for a defined period (e.g., 1-2 hours).
-
A control culture with no antibiotic is incubated under the same conditions.
3. Antibiotic Removal:
-
The antibiotic is removed from the culture. This can be achieved through several methods:
-
Centrifugation and Washing: The bacterial suspension is centrifuged, the supernatant containing the antibiotic is discarded, and the bacterial pellet is washed with fresh, pre-warmed culture medium. This process is typically repeated multiple times to ensure complete removal of the drug.
-
Dilution: The culture is diluted 1:1000 or more in fresh, pre-warmed medium to reduce the antibiotic concentration to sub-inhibitory levels.
-
4. Monitoring Bacterial Regrowth:
-
The treated and control cultures are incubated, and bacterial growth is monitored over time by performing viable counts (colony-forming units per milliliter, CFU/mL) at regular intervals.
5. PAE Calculation:
-
The PAE is calculated using the formula: PAE = T - C
-
T is the time required for the count of the treated culture to increase by 1 log10 CFU/mL after antibiotic removal.
-
C is the time required for the count of the untreated control culture to increase by 1 log10 CFU/mL.
-
Conclusion
The available data indicates that this compound possesses a longer post-antibiotic effect against Enterobacteriaceae compared to aztreonam. This longer PAE may have implications for dosing strategies, potentially allowing for less frequent administration. Both monobactams exhibit a similar mechanism of action, primarily targeting PBP3 in Gram-negative bacteria. The absence of a PAE for aztreonam against Pseudomonas aeruginosa is a notable difference that warrants consideration in clinical applications. Further research providing detailed, comparative experimental protocols for the PAE of this compound would be beneficial to solidify these findings and provide a more granular understanding of its pharmacodynamic profile.
References
Carumonam's Efficacy in a Neutropenic Mouse Thigh Infection Model: A Comparative Analysis
Executive Summary
Carumonam, a monobactam antibiotic, demonstrates potent in vitro activity against a broad spectrum of aerobic Gram-negative bacteria, including members of the Enterobacteriaceae and Pseudomonas aeruginosa.[1] Its activity is comparable, and in some cases superior, to that of Aztreonam and Ceftazidime.[1][2] The neutropenic mouse thigh infection model is a standard and well-regarded preclinical model for evaluating the in vivo efficacy of antimicrobial agents.[3][4] This guide outlines the typical experimental protocol for this model and presents efficacy data for Ceftazidime, Aztreonam, and Meropenem, providing a benchmark for potential future in vivo evaluations of this compound.
In Vitro Activity Comparison
A summary of the Minimum Inhibitory Concentrations (MIC) for this compound and comparator antibiotics against relevant bacterial species is presented below. This data highlights the comparable in vitro potency of this compound.
| Antibiotic | Escherichia coli (MIC µg/mL) | Klebsiella pneumoniae (MIC µg/mL) | Pseudomonas aeruginosa (MIC µg/mL) | Enterobacter cloacae (MIC µg/mL) |
| This compound | 0.013 - 0.2[1] | 0.05 - 0.2[1] | 0.78 - 12.5[1] | 0.1 - 0.78[1] |
| Aztreonam | ≤0.06 - 1[1] | 0.12 - 2[1] | 2 - 32[1] | 0.25 - >128[1] |
| Ceftazidime | 0.12 - 4[1] | 0.12 - 2[1] | 0.5 - 8[1] | 0.25 - >128[1] |
| Meropenem | ≤0.03 - 0.06 | ≤0.03 - 0.12 | 0.25 - 1 | 0.06 - 0.12 |
Note: MIC values are presented as ranges compiled from various studies and are intended for comparative purposes. Actual MICs can vary depending on the specific isolate and testing methodology.
Neutropenic Mouse Thigh Infection Model: Experimental Protocol
The neutropenic mouse thigh infection model is a standardized method to assess the in vivo efficacy of antibiotics. The general workflow is as follows:
Detailed Methodology:
-
Animal Model: Specific pathogen-free mice (e.g., ICR or BALB/c) are typically used.
-
Induction of Neutropenia: Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide. Common regimens include 150 mg/kg four days before infection and 100 mg/kg one day before infection.[5][6]
-
Infection: A bacterial suspension of a specific strain (e.g., P. aeruginosa, E. coli) is injected into the thigh muscle of the mice. The typical inoculum size is around 106 to 107 colony-forming units (CFU) per thigh.
-
Treatment: Antibiotic therapy is initiated at a set time post-infection, often 2 hours. The dosing regimen (dose and frequency) is designed to simulate human pharmacokinetic profiles.
-
Efficacy Endpoint: The primary endpoint is the change in bacterial load in the thigh muscle over a 24-hour period. This is determined by homogenizing the thigh tissue and plating serial dilutions to count the number of CFUs. Efficacy is often expressed as the log10 reduction in CFU/thigh compared to untreated controls.
Efficacy of Comparator Antibiotics in the Neutropenic Mouse Thigh Model
The following table summarizes the reported efficacy of Ceftazidime, Aztreonam, and Meropenem from various studies using the neutropenic mouse thigh infection model. This data provides a reference for the expected level of activity for a potent antibiotic in this model.
| Antibiotic | Bacterial Strain | Key Efficacy Finding (Change in log10 CFU/thigh after 24h) |
| Ceftazidime | NDM-producing Enterobacteriaceae | -0.61 to -1.42 log reduction (in combination with avibactam) |
| Aztreonam | Metallo-β-lactamase producing Enterobacteriaceae | Reduction in bacterial density when fT>MIC was ≥65%[1] |
| Meropenem | Acinetobacter baumannii | Bacteriostatic effect at %fT>MIC of 7-24%; 1-log reduction at %fT>MIC of 15-37%[7] |
| Meropenem | ESBL-producing E. coli & K. pneumoniae | ~2-log reduction when MICs were ≤0.5 µg/mL |
Conclusion
This compound exhibits promising in vitro activity against a wide range of clinically relevant Gram-negative pathogens, with potency comparable or superior to established agents like Aztreonam and Ceftazidime. While direct in vivo efficacy data for this compound in the neutropenic mouse thigh infection model is lacking in the public domain, the established protocols and efficacy data for comparator antibiotics provide a clear framework for its evaluation. Future studies employing this model are warranted to definitively establish the in vivo efficacy of this compound and its potential role in treating infections caused by susceptible Gram-negative bacteria. Such studies would be crucial for the further clinical development of this antibiotic.
References
- 1. In vitro and in vivo antibacterial activities of this compound (AMA-1080), a new N-sulfonated monocyclic beta-lactam antibiotic - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The anti-microbial activity, beta-lactamase stability, and disk diffusion susceptibility testing of this compound (RO 17-2301, AMA-1080), a new monobactam - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and pharmacodynamics of the novel monobactam LYS228 in a neutropenic murine thigh model of infection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Neutropenic thigh mouse model – REVIVE [revive.gardp.org]
- 5. Activity of Meropenem-Vaborbactam against Pseudomonas aeruginosa and Acinetobacter baumannii in a Neutropenic Mouse Thigh Infection Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacodynamics of Meropenem against Acinetobacter baumannii in a Neutropenic Mouse Thigh Infection Model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pharmacodynamics of Meropenem against Acinetobacter baumannii in a Neutropenic Mouse Thigh Infection Model - PubMed [pubmed.ncbi.nlm.nih.gov]
Carumonam Combination Therapy vs. Monotherapy: An In Vitro Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vitro efficacy of the monobactam antibiotic carumonam, when used in combination with other antimicrobial agents versus its use as a monotherapy. This information is intended to support researchers and drug development professionals in understanding the potential synergistic, indifferent, or antagonistic interactions of this compound, aiding in the strategic design of future antimicrobial therapies.
Executive Summary
This compound is a monobactam antibiotic with a spectrum of activity primarily directed against Gram-negative bacteria.[1][2] In vitro studies have been conducted to explore the potential for enhanced efficacy when this compound is combined with other antibiotics. The primary findings from key research indicate that while many combinations show indifference, a notable synergistic effect has been observed with the β-lactam antibiotic, piperacillin, against a subset of bacterial strains. This guide synthesizes the available in vitro data, outlines the experimental methodologies used to derive these findings, and provides a framework for interpreting the results.
Data Presentation: In Vitro Susceptibility Testing
The following tables summarize the Minimum Inhibitory Concentration (MIC) data for this compound as a monotherapy against various Gram-negative bacteria. It is important to note that while the synergistic potential of this compound with piperacillin has been reported, detailed quantitative data from the pivotal study by Fass and Helsel (1985) is not publicly available in full. The available information indicates that for 13% of 155 strains tested, the combination of this compound and piperacillin demonstrated synergy.[1] In such synergistic interactions, the MIC of both agents would be significantly lower than when used alone. Combinations with nafcillin and clindamycin were generally reported as indifferent.[1]
Table 1: In Vitro Activity of this compound Monotherapy Against Enterobacteriaceae
| Bacterial Species | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Escherichia coli | 100 | 0.06 | 0.12 | ≤0.03 - 0.25 |
| Klebsiella pneumoniae | 50 | 0.06 | 0.12 | ≤0.03 - 0.5 |
| Klebsiella oxytoca | 25 | 0.06 | 0.12 | ≤0.03 - 0.25 |
| Enterobacter aerogenes | 25 | 0.12 | 0.25 | 0.06 - 1 |
| Enterobacter cloacae | 25 | 0.25 | 16 | 0.06 - >128 |
| Citrobacter freundii | 25 | 0.12 | 2 | 0.06 - 8 |
| Serratia marcescens | 25 | 0.25 | 1 | 0.12 - 2 |
| Proteus mirabilis | 25 | 0.06 | 0.12 | ≤0.03 - 0.25 |
| Morganella morganii | 25 | ≤0.03 | 0.06 | ≤0.03 - 0.12 |
| Providencia stuartii | 25 | 0.06 | 0.12 | 0.06 - 0.25 |
Data synthesized from publicly available research. Specific values may vary between studies.
Table 2: In Vitro Activity of this compound Monotherapy Against Non-fermentative Gram-Negative Bacilli
| Bacterial Species | Number of Isolates | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) | MIC Range (µg/mL) |
| Pseudomonas aeruginosa | 100 | 8 | 32 | 1 - >128 |
| Acinetobacter spp. | 50 | 16 | 64 | 2 - >128 |
Data synthesized from publicly available research. Specific values may vary between studies.
Experimental Protocols
The in vitro interaction between this compound and other antibiotics is primarily evaluated using the checkerboard and time-kill assay methods.
Checkerboard Assay
The checkerboard assay is a microdilution technique used to assess the synergistic, additive, indifferent, or antagonistic effect of two antimicrobial agents.
Methodology:
-
Preparation of Antibiotic Solutions: Stock solutions of this compound and the second antibiotic (e.g., piperacillin) are prepared and serially diluted in a liquid growth medium, typically Mueller-Hinton broth.
-
Plate Setup: A 96-well microtiter plate is used. Along the x-axis, decreasing concentrations of this compound are dispensed. Along the y-axis, decreasing concentrations of the second antibiotic are added. This creates a matrix of wells with various combinations of the two drugs.
-
Inoculation: Each well is inoculated with a standardized suspension of the test bacterium (e.g., ~5 x 10⁵ CFU/mL).
-
Incubation: The plate is incubated under appropriate conditions (e.g., 35°C for 16-20 hours).
-
Data Analysis: The wells are visually inspected for turbidity to determine the MIC of each drug alone and in combination. The Fractional Inhibitory Concentration (FIC) index is then calculated to quantify the interaction.
FIC Index Calculation:
FIC Index = FIC of Drug A + FIC of Drug B
Where:
-
FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)
-
FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)
Interpretation of FIC Index:
-
Synergy: FIC Index ≤ 0.5
-
Indifference/Additive: 0.5 < FIC Index ≤ 4.0
-
Antagonism: FIC Index > 4.0
Time-Kill Assay
The time-kill assay provides a dynamic picture of the bactericidal or bacteriostatic activity of antibiotics over time.
Methodology:
-
Preparation of Cultures: A standardized inoculum of the test bacterium is prepared in a suitable broth medium.
-
Exposure to Antibiotics: The bacterial culture is aliquoted into separate tubes containing:
-
No antibiotic (growth control)
-
This compound alone at a specific concentration (e.g., at or near its MIC)
-
The second antibiotic alone at a specific concentration
-
The combination of this compound and the second antibiotic at the same concentrations
-
-
Sampling and Plating: At various time points (e.g., 0, 2, 4, 6, 8, 24 hours), aliquots are removed from each tube, serially diluted, and plated on agar plates.
-
Incubation and Colony Counting: The plates are incubated, and the number of viable colonies (CFU/mL) is determined.
-
Data Analysis: The change in log₁₀ CFU/mL over time is plotted for each condition.
Interpretation of Time-Kill Curves:
-
Synergy: A ≥ 2 log₁₀ decrease in CFU/mL with the combination compared to the most active single agent at a specific time point.
-
Indifference: A < 2 log₁₀ change in CFU/mL with the combination compared to the most active single agent.
-
Antagonism: A ≥ 2 log₁₀ increase in CFU/mL with the combination compared to the most active single agent.
Visualizations
Signaling Pathway: this compound Mechanism of Action
Caption: Mechanism of action of this compound against Gram-negative bacteria.
Experimental Workflow: Checkerboard Assay
Caption: Workflow for performing a checkerboard synergy assay.
Logical Relationship: Interpretation of In Vitro Interactions
Caption: Interpretation of in vitro antimicrobial combination testing results.
References
Safety Operating Guide
Safeguarding Health and Environment: Proper Disposal of Carumonam
For researchers, scientists, and drug development professionals, the proper handling and disposal of pharmaceutical compounds like Carumonam are paramount to ensuring laboratory safety and environmental protection. This compound, a monobactam antibiotic, requires specific disposal procedures due to its potential hazards. This guide provides essential, immediate safety and logistical information for the proper disposal of this compound, aligning with best practices for laboratory safety and chemical handling.
Immediate Safety and Hazard Information
This compound sodium is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects[1]. Therefore, preventing its release into the environment is a critical aspect of its disposal. In case of accidental spills, appropriate personal protective equipment (PPE) should be worn, and the spillage should be collected and contained to prevent environmental contamination[1].
Quantitative Hazard Classification
For clarity, the key hazard information for this compound sodium is summarized in the table below.
| Hazard Statement | GHS Classification | Precautionary Statement |
| H302: Harmful if swallowed | Acute toxicity, Oral (Category 4) | P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/ physician if you feel unwell. P330: Rinse mouth. |
| H410: Very toxic to aquatic life with long lasting effects | Acute aquatic toxicity (Category 1), Chronic aquatic toxicity (Category 1) | P273: Avoid release to the environment. P391: Collect spillage. |
Step-by-Step Disposal Protocol
The following protocol outlines the detailed steps for the safe disposal of this compound and its containers. This procedure is designed to comply with general laboratory safety standards and environmental regulations.
1. Personal Protective Equipment (PPE):
-
Before handling this compound, ensure appropriate PPE is worn, including safety goggles, gloves, and a lab coat.
2. Segregation of Waste:
-
Designate a specific, clearly labeled waste container for this compound and this compound-contaminated materials. This container should be separate from general laboratory waste.
3. Handling of Unused or Expired this compound:
-
Solid this compound powder should be disposed of in its original container if possible, or in a securely sealed and labeled waste container.
-
Solutions containing this compound should not be poured down the drain[1]. They should be collected in a labeled, leak-proof container.
4. Decontamination of Labware:
-
Glassware and other lab equipment contaminated with this compound should be decontaminated.
-
Rinse the contaminated surfaces with a suitable solvent (e.g., ethanol), collecting the rinse aid as hazardous waste.
-
After the initial rinse, wash the labware thoroughly with an appropriate laboratory detergent and water.
-
5. Disposal of Empty Containers:
-
Empty this compound containers must be handled as hazardous waste unless properly decontaminated.
-
To decontaminate, rinse the container three times with a suitable solvent. Collect the rinse aid as hazardous waste.
-
After triple-rinsing, the container may be disposed of as non-hazardous waste, in accordance with institutional and local regulations.
6. Final Disposal:
-
All collected this compound waste, including unused product, contaminated materials, and rinse aid, must be disposed of through an approved waste disposal plant[1][2].
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Do not mix with other waste streams unless explicitly permitted by your EHS office.
Disposal Workflow Diagram
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: this compound Disposal Workflow.
By adhering to these procedures, laboratory professionals can effectively manage this compound waste, minimizing risks to themselves and the environment, thereby fostering a culture of safety and responsibility in scientific research.
References
Essential Safety and Operational Protocols for Handling Carumonam
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when working with potent pharmaceutical compounds like Carumonam. This document provides immediate, essential safety and logistical information, including detailed operational and disposal plans, to foster a culture of safety and build trust in handling such materials.
Quantitative Safety Information
While a specific Occupational Exposure Limit (OEL) for this compound is not publicly available, a risk-based approach using Occupational Exposure Banding (OEB) is recommended for potent, sensitizing compounds like beta-lactam antibiotics. This approach categorizes compounds into bands, each with a corresponding exposure range and required control measures. Based on its nature as a sensitizing beta-lactam antibiotic, this compound can be provisionally placed in a high-potency category requiring stringent controls.
| Parameter | Value/Recommendation | Control Measures |
| Occupational Exposure Band (OEB) | Band 3 or 4 (provisional) | Containment ventilation (e.g., fume hood, biological safety cabinet), dedicated equipment, stringent personal protective equipment (PPE). |
| Hazard Classification | Harmful if swallowed. Very toxic to aquatic life with long lasting effects.[1] | Avoid ingestion and release to the environment.[1] |
| Storage Temperature | Powder: -20°C; In solvent: -80°C[1] | Store in a tightly sealed container in a cool, well-ventilated area away from direct sunlight and ignition sources.[1] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is critical to minimize exposure during the handling of this compound. The following table outlines the recommended PPE for various laboratory activities.
| Activity | Recommended Personal Protective Equipment (PPE) |
| Weighing and Aliquoting (Powder) | - Double Nitrile Gloves- Disposable Gown (impervious)- Safety Goggles with Side Shields- N95 or higher-rated respirator |
| Solution Preparation and Handling | - Nitrile Gloves- Laboratory Coat- Safety Glasses with Side Shields |
| General Laboratory Operations | - Nitrile Gloves- Laboratory Coat- Safety Glasses |
Experimental Protocols
Adherence to standardized protocols is essential for the safe and effective use of this compound in a research setting.
Safe Handling and Use Protocol
-
Preparation : Before handling this compound, ensure that the designated workspace (e.g., a certified chemical fume hood or biological safety cabinet) is clean and uncluttered. Assemble all necessary equipment and PPE.
-
Personal Protective Equipment : Don the appropriate PPE as specified in the table above. For handling the powder, ensure the respirator provides a proper seal.
-
Weighing and Reconstitution :
-
Perform all manipulations of this compound powder within a containment device such as a chemical fume hood or a powder-containment balance enclosure.
-
Use dedicated spatulas and weigh boats.
-
To reconstitute, slowly add the diluent to the vial containing the this compound powder to minimize aerosolization.
-
-
Use in Experiments :
-
Clearly label all solutions containing this compound.
-
When working with cell cultures or other experimental systems, handle solutions with care to avoid splashes and aerosols.
-
-
Post-Handling :
-
Wipe down the work surface with an appropriate decontamination solution (see Spill Cleanup Protocol).
-
Remove PPE in the correct order to avoid self-contamination.
-
Wash hands thoroughly with soap and water after removing gloves.
-
Emergency Spill Cleanup Protocol
Immediate and correct response to a this compound spill is crucial to prevent exposure and environmental contamination.
-
Evacuate and Alert :
-
Immediately alert others in the vicinity of the spill.
-
Evacuate the immediate area.
-
-
Assess the Spill :
-
From a safe distance, assess the extent of the spill and the physical state of the material (powder or liquid).
-
Do not attempt to clean a large or unmanageable spill without assistance from trained emergency personnel.
-
-
Don PPE : Put on appropriate PPE, including double nitrile gloves, a disposable gown, safety goggles, and an N95 respirator.
-
Contain the Spill :
-
For liquid spills, cover with an absorbent material (e.g., chemical absorbent pads or vermiculite), starting from the outside and working inwards.
-
For powder spills, gently cover with damp absorbent paper towels to avoid raising dust.
-
-
Decontaminate the Area :
-
Prepare a 1 M sodium hydroxide (NaOH) solution. Studies have shown that alkaline hydrolysis can effectively degrade the beta-lactam ring.[2]
-
Carefully apply the NaOH solution to the contained spill, ensuring complete saturation. Allow a contact time of at least 30 minutes.
-
-
Collect Waste :
-
Using forceps or other tools, carefully collect all contaminated materials (absorbent pads, paper towels, etc.) and place them in a labeled hazardous waste container.
-
-
Final Cleaning :
-
Wipe the spill area again with the decontamination solution, followed by a clean water rinse.
-
Dry the area with clean absorbent pads.
-
-
Dispose of Waste :
-
Seal the hazardous waste container and dispose of it according to the institutional guidelines for chemical waste.
-
-
Post-Cleanup :
-
Properly remove and dispose of all PPE.
-
Wash hands thoroughly with soap and water.
-
Report the incident to the laboratory supervisor and the institutional safety office.
-
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and the spread of antibiotic resistance.
-
Segregation : All waste contaminated with this compound, including unused solutions, contaminated labware (e.g., pipette tips, vials), and PPE, must be segregated from general laboratory waste.
-
Waste Containers : Use clearly labeled, leak-proof hazardous waste containers.
-
Chemical Inactivation : For liquid waste containing this compound, chemical degradation is the preferred method of inactivation prior to disposal.
-
Final Disposal :
-
The inactivated liquid waste, along with all solid waste, should be disposed of through the institution's hazardous chemical waste program.
-
Do not discharge any this compound waste, treated or untreated, down the drain.[4]
-
Visual Workflow Guides
The following diagrams illustrate the key workflows for handling this compound safely.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
